molecular formula C17H23NO B1675180 Levorphanol CAS No. 77-07-6

Levorphanol

Cat. No.: B1675180
CAS No.: 77-07-6
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-USXIJHARSA-N

Description

Levorphanol is a synthetic morphinan-class compound with a multifaceted pharmacological profile, making it a significant tool for neuropharmacology and analgesic research. It acts primarily as a potent agonist at the μ-opioid receptor (MOR), but also demonstrates high affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors . Its research value is greatly enhanced by its additional, non-opioid mechanisms: it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the reuptake of serotonin and norepinephrine (SNRI activity) . This unique combination of actions makes this compound a compelling candidate for investigating complex and difficult-to-treat pain conditions, particularly neuropathic pain, where traditional opioids may be less effective . First described in the 1940s and approved for medical use in the United States in 1953, this compound is considered to be approximately eight times more potent than morphine as an analgesic . Its long and variable elimination half-life of 11 to 16 hours, and a duration of analgesic effect that can extend from 6 to 15 hours, are important considerations for research design . The drug is metabolized primarily in the liver via glucuronidation by the UGT2B7 enzyme to form this compound-3-glucuronide, an active metabolite that is excreted by the kidneys . A key feature of its metabolism is that it does not involve the cytochrome P450 (CYP450) system, which reduces the potential for certain metabolic drug interactions in a research setting . This product is intended for research purposes only. It is strictly for use in a controlled laboratory environment and is not intended for human consumption, diagnostic, or therapeutic use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
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InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
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InChI Key

JAQUASYNZVUNQP-USXIJHARSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
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Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
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Molecular Formula

C17H23NO
Source PubChem
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DSSTOX Substance ID

DTXSID3023213, DTXSID301016136
Record name Levorphanol
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Molecular Weight

257.37 g/mol
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Physical Description

Solid
Record name Levorphanol
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Solubility

1.73e-01 g/L
Record name Levorphanol
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Color/Form

Crystals

CAS No.

297-90-5, 77-07-6
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Record name LEVORPHANOL
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Record name Levorphanol
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Melting Point

198-199 °C, Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/, Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/, Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/, Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/, Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/, 198 - 199 °C
Record name Levorphanol
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Record name Levorphanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Levorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent, synthetic opioid analgesic with a multifaceted mechanism of action that distinguishes it from many other opioids. First synthesized in the 1940s, its clinical use has been overshadowed by other agents, leading some to refer to it as a "forgotten opioid".[1][2] However, its unique pharmacological profile, which includes activity at multiple opioid receptors, antagonism of the N-methyl-D-aspartate (NMDA) receptor, and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, makes it a subject of renewed interest, particularly for the management of complex pain syndromes, including neuropathic pain.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.

Core Mechanism of Action

This compound's analgesic and other pharmacological effects are mediated through its interactions with several key targets in the central nervous system.

Opioid Receptor Interactions

This compound exhibits high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1] It acts as a full agonist at the μ- and κ-opioid receptors and an agonist at the δ-opioid receptor.[1][5] This broad-spectrum opioid receptor activity contributes to its potent analgesic properties.

NMDA Receptor Antagonism

Distinct from many other opioids, this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This action is significant as the NMDA receptor is critically involved in the central sensitization processes associated with chronic and neuropathic pain. By blocking this receptor, this compound can mitigate pain states that are often refractory to conventional opioid therapy.

Monoamine Reuptake Inhibition

This compound also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), two key neurotransmitters involved in the descending inhibitory pain pathways.[1][4] This dual monoamine reuptake inhibition is another facet of its complex mechanism that likely contributes to its efficacy in treating neuropathic pain.

Quantitative Data

The following tables summarize the quantitative data for this compound's interaction with its primary targets.

Table 1: Opioid and NMDA Receptor Binding Affinities of this compound

ReceptorRadioligandTissue/Cell LineKᵢ (nM)Reference(s)
Mu (μ) Opioid Receptor[³H]DAMGOCHO cells0.21 ± 0.02[1]
Delta (δ) Opioid Receptor[³H]DPDPECHO cells4.2 ± 0.6[1]
Kappa (κ) Opioid Receptor[³H]U-69,593CHO cells2.3 ± 0.3[1]
NMDA Receptor[³H]MK-801Rat forebrain synaptic membranes600[1][6]

Table 2: Functional Activity of this compound at Mu-Opioid Receptor Splice Variants

Mu-Opioid Receptor VariantGTPγS Binding EC₅₀ (nM)GTPγS Binding Eₘₐₓ (% DAMGO)β-Arrestin-2 Recruitment EC₅₀ (nM)β-Arrestin-2 Recruitment Eₘₐₓ (% DAMGO)Bias Factor (G-protein vs. β-arrestin-2)Reference
MOR-128110%>100030%>1.5[6]
MOR-1A1.5105%>100012%>2.8[6]
MOR-1B1.6100%>100015%>2.8[6]
MOR-1C2.4100%>100018%>2.6[6]
MOR-1O0.870% (partial agonist)>100010%>3.1[6]

Table 3: Monoamine Transporter Inhibition by this compound

TransporterIC₅₀ (nM)Reference
Serotonin Transporter (SERT)90[6]
Norepinephrine Transporter (NET)1200[6]

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling

Upon binding to μ-, δ-, and κ-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation are the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels (GIRK), and the inhibition of voltage-gated calcium channels. These actions collectively result in neuronal hyperpolarization and reduced neurotransmitter release, thereby producing analgesia.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OpioidReceptor Opioid Receptor (μ, δ, κ) This compound->OpioidReceptor Binds G_protein Gα(i/o)βγ OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP Ca_channel->Ca_ion Influx ↓ K_channel->K_ion Efflux ↑ ATP ATP ATP->cAMP  AC Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability Ca_ion->Hyperpolarization K_ion->Hyperpolarization NonOpioid_Mechanisms cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Blocks SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Ca_influx Ca²⁺ Influx ↓ Serotonin_reuptake 5-HT Reuptake ↓ Norepinephrine_reuptake NE Reuptake ↓ Central_Sensitization ↓ Central Sensitization & Pain Transmission Ca_influx->Central_Sensitization Descending_Inhibition ↑ Descending Inhibitory Pathway Activity Serotonin_reuptake->Descending_Inhibition Norepinephrine_reuptake->Descending_Inhibition Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (Receptor Source) - Radioligand ([³H]Ligand) - this compound (Competitor) - Assay Buffer start->prepare_reagents incubation Incubate: Membranes + Radioligand + Varying [this compound] prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Liquid Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) quantification->analysis end End analysis->end

References

Levorphanol: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of levorphanol, a potent synthetic opioid analgesic. With a unique and complex pharmacological profile, this compound presents distinct characteristics relevant to pain management, particularly in cases of neuropathic pain and opioid rotation. This guide synthesizes current scientific literature to offer a detailed technical overview for research and development purposes.

Pharmacodynamics: The Molecular and Clinical Effects

This compound's therapeutic and adverse effects are dictated by its interactions with multiple receptor systems in the central nervous system. Unlike traditional opioids, it exhibits a multimodal mechanism of action.

Mechanism of Action

This compound is a full opioid agonist with a broad spectrum of activity.[1] Its principal therapeutic action, analgesia, is derived from its complex interactions with several key receptor systems:

  • Opioid Receptor Agonism: this compound acts as a potent agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] Its high affinity for these receptors is central to its analgesic efficacy.[2] Engagement with these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and hyperpolarization of neurons, which collectively suppress the transmission of pain signals.[4]

  • NMDA Receptor Antagonism: this compound is a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This action is significant as NMDA receptor activation is implicated in the development of central sensitization, opioid tolerance, and neuropathic pain. By blocking this receptor, this compound may mitigate these phenomena, making it particularly useful for complex pain states.[3][7]

  • Serotonin and Norepinephrine Reuptake Inhibition: The drug also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][6] This dual monoamine reuptake inhibition contributes to its analgesic effect, especially in neuropathic pain, by enhancing descending inhibitory pain pathways in the spinal cord.[2][3]

Receptor Binding Affinity

The affinity of this compound for various opioid receptors has been quantified through in vitro binding assays. These studies reveal its high-affinity binding across all three major opioid receptor types, distinguishing it from more selective opioids like morphine.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Mu (μ) Opioid Receptor 0.21 ± 0.02[2]
Delta (δ) Opioid Receptor 4.2 ± 0.6[2]
Kappa (κ) Opioid Receptor 2.3 ± 0.3[2]
Signaling Pathways

This compound's action at opioid receptors initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs). Recent studies suggest that this compound may be a G-protein biased agonist, preferentially activating G-protein transduction pathways over β-arrestin2 recruitment.[8][9] This bias is clinically significant, as the β-arrestin2 pathway has been implicated in opioid-induced side effects like respiratory depression.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor Opioid Receptor (μ, δ, κ) This compound->receptor Binds g_protein G-Protein (Gi/Go) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits k_channel K⁺ Channel g_protein->k_channel Activates camp cAMP adenylyl_cyclase->camp ca_ion_in Ca²⁺ ca_channel->ca_ion_in Influx ↓ k_ion_out K⁺ k_channel->k_ion_out Efflux ↑ atp ATP atp->adenylyl_cyclase ca_ion_out Ca²⁺ ca_ion_out->ca_channel k_ion_in K⁺ k_ion_in->k_channel hyperpolarization Neuronal Hyperpolarization Reduced Excitability k_ion_out->hyperpolarization

Opioid Receptor Signaling Pathway for this compound.
Clinical and Adverse Effects

As a potent opioid, this compound provides effective analgesia for moderate to severe pain.[4][6] Its unique NMDA receptor antagonism and SNRI properties may make it particularly effective for neuropathic pain syndromes that are often refractory to other opioids.[2][7]

The adverse effects of this compound are similar to other mu-opioid agonists and include nausea, vomiting, constipation, sedation, and dizziness.[2] A notable risk is respiratory depression, which is the chief concern in cases of overdose.[1] Due to its long half-life, the drug can accumulate with repeated dosing, potentially increasing the risk of adverse events.[2] Unlike methadone, this compound has not been associated with significant QT interval prolongation.[6]

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive distribution, and a long elimination half-life.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is well absorbed after oral administration, with peak plasma concentrations occurring approximately one hour after dosing.[1][7] The oral-to-parenteral effectiveness ratio is approximately 2:1, indicating favorable bioavailability compared to morphine.[3]

  • Distribution: Following intravenous administration, this compound is rapidly distributed.[10] It has a large steady-state volume of distribution of 10 to 13 L/kg and is about 40% bound to plasma proteins.[1][11] It also penetrates the cerebrospinal fluid, reaching 60-70% of corresponding plasma levels.[2]

  • Metabolism: this compound is extensively metabolized in the liver, primarily via Phase II glucuronidation to its main metabolite, this compound-3-glucuronide.[2][12] Crucially, cytochrome P450 (CYP450) enzymes play no significant role in its metabolism, which minimizes the risk of drug-drug interactions common with other opioids like methadone.[6][7] The resulting glucuronide metabolite is considered inactive.[5][10]

  • Excretion: The inactive glucuronide metabolite is primarily excreted by the kidneys.[2] This renal excretion pathway means that caution is advised when using this compound in patients with severe renal impairment, as accumulation of the metabolite could occur.[2]

cluster_process This compound Metabolism This compound This compound (Active Drug) liver Liver This compound->liver Metabolism via Glucuronidation (Phase II) metabolite This compound-3-glucuronide (Inactive Metabolite) liver->metabolite kidney Kidney metabolite->kidney Transport excretion Excretion (Urine) kidney->excretion cluster_pd Pharmacodynamic (PD) Protocols cluster_pk Pharmacokinetic (PK) Protocols pd_start Drug-Receptor Interaction binding_assay In Vitro Receptor Binding Assay pd_start->binding_assay functional_assay In Vitro Functional Assay (e.g., GTPγS) pd_start->functional_assay pd_end Quantify Affinity (Ki) Potency (EC50) Efficacy (ED50) binding_assay->pd_end in_vivo_assay In Vivo Analgesia Assay (e.g., Tail Flick) functional_assay->in_vivo_assay in_vivo_assay->pd_end pk_start Drug Administration (Oral, IV, etc.) blood_sampling Serial Blood Sampling pk_start->blood_sampling plasma_analysis Plasma Concentration Analysis (LC-MS) blood_sampling->plasma_analysis modeling Pharmacokinetic Modeling plasma_analysis->modeling pk_end Determine ADME Parameters (t½, Vd, CL, F) modeling->pk_end

References

Levorphanol: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levorphanol is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1] First synthesized in the 1940s, it has a long history of clinical use for the management of moderate to severe pain.[2] Its unique pharmacological profile, characterized by a multi-modal mechanism of action, distinguishes it from other opioids and makes it a subject of interest for researchers and drug development professionals. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.

Chemical Structure and Identification

This compound is the levorotatory (-) isomer of racemorphan.[1] Its chemical name is (-)-3-hydroxy-N-methylmorphinan.[3] The dextrorotatory enantiomer, dextrorphan, possesses antitussive and dissociative properties but lacks significant analgesic activity.[1] The core structure is a tetracyclic morphinan skeleton.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol[1][4]
CAS Number 77-07-6[1]
Molecular Formula C₁₇H₂₃NO[1]
Molecular Weight 257.37 g/mol [1][4]
SMILES CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4c3cc(O)cc4[1]
InChI InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1[1]

| InChIKey | JAQUASYNZVUNQP-USXIJHARSA-N[1] |

Physicochemical Properties

This compound is typically used as its tartrate salt, which is a white crystalline powder soluble in water.[5][6] The base form has distinct solubility and melting point characteristics.

Table 2: Physicochemical Properties of this compound

Property Value
Melting Point 198-199 °C[3][4]
pKa 9.58[4]
logP 3.11[4]
Water Solubility 1840 mg/L[4]

| Appearance | White crystalline powder (as tartrate salt)[5][6] |

Pharmacological Properties

This compound's potent analgesic effects are derived from its complex interactions with multiple receptor systems in the central nervous system.

This compound is a multimodal opioid analgesic.[2] Its primary mechanism involves agonism at opioid receptors, but it also exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin (B10506) and norepinephrine.[1][2][7]

  • Opioid Receptor Agonism : this compound is a full agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][8] Activation of these G-protein coupled receptors (GPCRs) in the brain and spinal cord alters the perception and transmission of pain signals.[6][9]

  • NMDA Receptor Antagonism : It acts as a non-competitive antagonist at the NMDA receptor.[10][11] This action is thought to contribute to its efficacy in treating neuropathic pain and may mitigate the development of opioid tolerance.[1]

  • Monoamine Reuptake Inhibition : this compound inhibits the reuptake of serotonin and norepinephrine, a mechanism that also plays a role in its analgesic effects, particularly for neuropathic pain states.[1][10]

This compound displays high affinity for all three major opioid receptor subtypes and the NMDA receptor.

Table 3: Receptor Binding Affinities (Ki) of this compound

Receptor Ki Value
Mu (μ) Opioid Receptor 0.21 ± 0.02 nM[10]
Delta (δ) Opioid Receptor 4.2 ± 0.6 nM[10]
Kappa (κ) Opioid Receptor 2.3 ± 0.3 nM[10]

| NMDA Receptor ([³H]MK-801 site) | 0.6 μM (600 nM)[10] |

This compound has a long terminal half-life, which allows for less frequent dosing but also necessitates careful titration to avoid accumulation.[5][6]

Table 4: Pharmacokinetic Parameters of this compound

Parameter Value
Bioavailability (Oral) ~70% (subject to ~50% first-pass metabolism)[1][8]
Terminal Half-life 11 to 16 hours[5][6]
Time to Peak Plasma Concentration (Oral) ~1 hour[5][6]
Protein Binding ~40%[5][10]
Volume of Distribution (Vd) 10 to 13 L/kg[5][6]
Metabolism Primarily via glucuronidation in the liver to this compound-3-glucuronide.[2][10] It does not significantly involve the cytochrome P450 (CYP450) enzyme system.[2][8]

| Elimination | The inactive glucuronide metabolite is excreted by the kidneys.[2][10] |

Key Signaling and Experimental Visualizations

The following diagrams illustrate the primary signaling pathway of this compound, its multi-modal mechanism, and a typical experimental workflow for determining receptor affinity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds & Activates G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_ion Ca²⁺ Influx (Reduced) Ca_channel->Ca_ion K_ion K⁺ Efflux (Increased) K_channel->K_ion Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Mu-Opioid Receptor (GPCR) Signaling Pathway Activated by this compound.

G cluster_actions Molecular Actions cluster_effects Physiological Effects This compound This compound MOR μ/δ/κ Opioid Receptor Agonist This compound->MOR NMDA NMDA Receptor Antagonist This compound->NMDA SNRI Serotonin/Norepinephrine Reuptake Inhibitor This compound->SNRI Nociceptive Modulation of Nociceptive Pain MOR->Nociceptive Neuropathic Modulation of Neuropathic Pain NMDA->Neuropathic Tolerance Attenuation of Opioid Tolerance NMDA->Tolerance SNRI->Neuropathic Analgesia Potent Analgesia Nociceptive->Analgesia Neuropathic->Analgesia Tolerance->Analgesia

Caption: Logical Relationship of this compound's Multi-Modal Mechanism of Action.

G start Start: Prepare Membrane Homogenate (Expressing μ-Opioid Receptor) step1 Incubate membrane prep with a fixed concentration of Radioligand (e.g., [³H]DAMGO) start->step1 step2 Add increasing concentrations of unlabeled ligand (this compound) step1->step2 step3 Allow to reach equilibrium step2->step3 step4 Separate bound from free radioligand (e.g., via rapid filtration) step3->step4 step5 Quantify bound radioactivity (Scintillation Counting) step4->step5 step6 Data Analysis: Plot % inhibition vs. log[this compound] step5->step6 end Determine IC₅₀ and calculate Ki value step6->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.

  • Objective: To determine the affinity of this compound for the μ-opioid receptor.

  • Materials:

    • Cell membrane preparations from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

    • Radioligand specific for the μ-opioid receptor (e.g., [³H]DAMGO).

    • Unlabeled this compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of this compound in assay buffer.

    • Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO (typically at its Kd concentration), and varying concentrations of this compound. Include control tubes for total binding (no this compound) and non-specific binding (excess of a potent unlabeled ligand like naloxone).

    • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

This assay measures the functional activation of a G-protein coupled receptor by an agonist.

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G-protein signaling via the μ-opioid receptor.

  • Materials:

    • Cell membrane preparations expressing the receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure receptors are in a basal state).

    • Varying concentrations of this compound.

    • Assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

  • Methodology:

    • Pre-incubation: Incubate cell membranes with GDP in assay buffer to ensure G-proteins are in their inactive, GDP-bound state.

    • Reaction Initiation: Add varying concentrations of this compound, followed by the addition of [³⁵S]GTPγS to initiate the reaction. A control agonist (e.g., DAMGO) is used to determine the maximum possible stimulation (Emax).

    • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). During this time, agonist-activated receptors catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, similar to the binding assay.

    • Quantification: Quantify the amount of receptor-bound [³⁵S]GTPγS using a liquid scintillation counter.

    • Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). This reveals whether this compound is a full or partial agonist at the receptor.[14]

This compound is a pharmacologically complex opioid with a unique profile that includes potent agonism at mu, delta, and kappa opioid receptors, antagonism of the NMDA receptor, and inhibition of monoamine reuptake.[1][7][10] Its long half-life and metabolism independent of the CYP450 system are important clinical considerations.[2][8] The detailed chemical, physical, and pharmacological data presented, along with standardized experimental protocols, provide a comprehensive foundation for researchers and drug development professionals exploring its therapeutic potential and mechanism of action.

References

Levorphanol: A Comprehensive Receptor Binding Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol is a potent synthetic opioid analgesic with a multifaceted pharmacological profile, distinguishing it from many other opioids. First introduced in the 1950s, its clinical utility is rooted in its interactions with multiple receptor systems.[1][2] This document provides an in-depth technical overview of this compound's receptor binding characteristics, focusing on its affinity for opioid and non-opioid receptors. It details the experimental methodologies used to determine these binding parameters and illustrates the key signaling pathways activated upon receptor binding. This guide is intended for researchers and professionals in pharmacology and drug development seeking a comprehensive understanding of this compound's molecular interactions.

Receptor Binding Affinity Profile

This compound exhibits a broad-spectrum binding profile, demonstrating high affinity for all three major opioid receptor subtypes (mu, delta, and kappa).[1][3] Notably, it also interacts with the N-methyl-D-aspartate (NMDA) receptor, a characteristic that contributes to its unique analgesic properties, particularly in the context of neuropathic pain.[2][4] The binding affinities, expressed as the inhibition constant (Ki), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Opioid Receptor Binding Affinities
Receptor SubtypeKi (nM)Reference
Mu (μ) Opioid Receptor (MOR)0.21 ± 0.02[4]
Mu (μ) Opioid Receptor (MOR-1)2.4 ± 0.9[1]
Delta (δ) Opioid Receptor (DOR)4.2 ± 0.6[4]
Kappa (κ) Opioid Receptor (KOR)2.3 ± 0.3[4]
Non-Opioid Receptor Binding Affinities
ReceptorKi (nM)Reference
N-Methyl-D-Aspartate (NMDA) Receptor~600[1]

Functional Activity and Signaling Bias

Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is critical to its pharmacological effect.

  • Opioid Receptors : this compound acts as a full agonist at the mu- and delta-opioid receptors.[1] At the kappa-opioid receptor, it behaves as a partial agonist.[1] A key feature of this compound's action at the mu-opioid receptor is its G-protein signaling bias.[1][3] It preferentially activates the G-protein-mediated signaling cascade, which is associated with analgesia, while demonstrating significantly less recruitment of β-arrestin2.[1] The recruitment of β-arrestin2 is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[1] This biased agonism may contribute to this compound's favorable safety profile compared to other opioids like morphine.[1][3]

  • NMDA Receptor : this compound functions as a non-competitive antagonist at the NMDA receptor.[4][5] This action is thought to contribute to its efficacy in managing neuropathic pain and may also play a role in mitigating the development of opioid tolerance.[2][6]

Signaling Pathways

Upon binding to the mu-opioid receptor, this compound initiates intracellular signaling cascades. The following diagram illustrates the two primary pathways, highlighting this compound's preference for the G-protein pathway.

This compound Signaling at the Mu-Opioid Receptor (MOR) cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Preferred) cluster_arrestin β-Arrestin Pathway (Minimal Recruitment) MOR MOR G_Protein Gαi/o-GDP/Gβγ MOR->G_Protein Activates GRK GRK MOR->GRK Weakly Activates This compound This compound This compound->MOR Binds G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits Channels K+ Channel Activation Ca2+ Channel Inhibition G_Protein_Active->Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Arrestin β-Arrestin2 P_MOR->Arrestin Recruits Internalization Receptor Internalization & Desensitization Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) Internalization->SideEffects

Caption: G-protein biased signaling of this compound at the mu-opioid receptor.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (this compound) to displace a radioactively labeled ligand from its receptor.

Materials
  • Receptor Source : Cell membranes from a stable cell line recombinantly expressing the human opioid receptor subtype of interest (e.g., MOR, DOR, or KOR).

  • Radioligand : A high-affinity, receptor-selective radioligand (e.g., [³H]-DAMGO for MOR).

  • Test Compound : this compound.

  • Non-specific Binding Control : A high concentration of a non-selective opioid antagonist (e.g., Naloxone) to determine binding to non-receptor sites.

  • Assay Buffer : Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus : A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter : For quantifying radioactivity.

Methodology
  • Membrane Preparation : Frozen cell membranes are thawed and resuspended in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup : The assay is performed in a 96-well plate with the following conditions, typically in triplicate:

    • Total Binding : Contains assay buffer, radioligand, and the membrane preparation.

    • Non-specific Binding : Contains assay buffer, radioligand, the non-specific binding control (e.g., 10 µM Naloxone), and the membrane preparation.

    • Competitive Binding : Contains assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer.

  • Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis :

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the this compound concentration to generate a competition curve.

    • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental Workflow Diagram

Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep_Membranes->Plate_Setup Prep_Reagents Prepare Radioligand, Test Compound (this compound), and Buffers Prep_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Generate Competition Curve (Non-linear Regression) Calc_SB->Curve_Fit Determine_IC50 Determine IC50 Value Curve_Fit->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Key steps in a typical filtration-based radioligand binding assay.

Conclusion

This compound possesses a unique and complex receptor binding profile, characterized by high affinity for all three opioid receptor subtypes and a functionally significant interaction with the NMDA receptor. Its G-protein biased agonism at the mu-opioid receptor may underpin a favorable clinical profile with potentially reduced side effects compared to non-biased opioids. The detailed methodologies provided herein serve as a guide for the precise characterization of such ligand-receptor interactions, which is fundamental to the advancement of pharmacology and the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Stereochemistry of Levorphanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and stereochemistry of levorphanol and its isomers. It is intended for an audience with a strong background in organic chemistry and pharmacology. This document details the classical synthetic routes, including the pivotal Grewe cyclization for the construction of the morphinan (B1239233) core, the resolution of the resulting racemic mixture, and modern enantioselective approaches. Furthermore, it delves into the distinct stereochemistry of the isomers and their differential interactions with opioid and NMDA receptors, supported by quantitative binding data and signaling pathway diagrams.

Introduction to this compound and its Isomers

This compound is a potent opioid analgesic with a morphinan chemical structure. It is the levorotatory ((-)-) isomer of racemorphan.[1] Its dextrorotatory (+)-isomer, dextrorphan (B195859), is primarily known as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is the active metabolite of the common antitussive dextromethorphan (B48470).[1] The racemic mixture of this compound and dextrorphan is known as racemorphan.[2] The profound differences in the pharmacological activities of these stereoisomers underscore the critical importance of stereochemistry in drug design and development.

This compound is a powerful analgesic, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4] In contrast, dextrorphan has weak affinity for opioid receptors and exerts its primary effects through blockade of the NMDA receptor ion channel.[5] This dual pharmacology within a single racemic compound highlights the potential for developing drugs with mixed mechanisms of action.

Synthesis of Racemorphan: The Grewe Cyclization

The cornerstone of this compound synthesis is the construction of the morphinan skeleton, which is efficiently achieved through the Grewe cyclization. This acid-catalyzed intramolecular cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivative establishes the complete tetracyclic morphinan ring system in a single step.

Synthesis of the Grewe Cyclization Precursor

The synthesis of the key precursor, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495), is a critical first step. A common route involves the Bischler-Napieralski reaction followed by a series of reductions.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • Amide Formation: 2-(Cyclohex-1-en-1-yl)ethanamine is reacted with 4-methoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or aqueous sodium bicarbonate) in a suitable solvent like dichloromethane (B109758) or toluene (B28343) to yield the corresponding amide.[6]

  • Bischler-Napieralski Cyclization: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect an intramolecular cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.

  • Reduction: The resulting imine is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to the corresponding tetrahydroisoquinoline.

  • Final Reduction: The enamine double bond within the cyclohexene (B86901) ring is reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford the desired 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.[6]

The Grewe Cyclization Reaction

To improve the yield and prevent potential side reactions such as ether cleavage, the secondary amine of the octahydroisoquinoline is often protected, for instance, by N-formylation, prior to the Grewe cyclization.[1]

Experimental Protocol: Grewe Cyclization of N-formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • N-Formylation: 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is treated with an excess of ethyl formate (B1220265) at elevated temperature to yield the N-formyl derivative.[7]

  • Cyclization: The N-formyl derivative is dissolved in an appropriate solvent (e.g., toluene) and treated with a strong acid catalyst. While various acids can be used, a mixture of 85% phosphoric acid and phosphorus pentoxide is commonly employed.[8] The reaction mixture is heated, typically at 65-70°C, for several hours until the reaction is complete as monitored by HPLC.[9]

  • Work-up: The reaction is quenched by carefully adding the acidic mixture to ice-water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-formyl-3-methoxy-N-methylmorphinan (racemethorphan).[9]

  • Demethylation and Deformylation: The resulting racemethorphan is then demethylated at the 3-position phenolic ether and deformylated to yield racemorphan. This is typically achieved by heating with a strong acid such as hydrobromic acid.[10]

Table 1: Representative Yields for Racemorphan Synthesis

Reaction StepTypical Yield (%)
Grewe Cyclization80-90
Demethylation/Deformylation~60

Stereochemistry and Resolution of Racemorphan

Racemorphan, as synthesized via the Grewe cyclization, is a racemic mixture of this compound and dextrorphan. The separation of these enantiomers is crucial to isolate the pharmacologically distinct isomers. The classical method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent, most commonly tartaric acid.[1]

Experimental Protocol: Resolution of Racemorphan with L-(+)-Tartaric Acid

  • Salt Formation: Racemorphan free base is dissolved in a suitable solvent, typically a mixture of isopropanol (B130326) and water.[10] A solution of L-(+)-tartaric acid in the same solvent system is then added.

  • Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The this compound-L-tartrate diastereomeric salt is generally less soluble and will preferentially crystallize out of the solution. The crystals are collected by filtration.[11]

  • Purification: The collected crystals may require one or more recrystallizations from the same solvent system to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the crystallized salt.[11]

  • Liberation of the Free Base: The purified this compound-L-tartrate salt is dissolved in water and treated with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to precipitate the this compound free base.[12] The dextrorphan-enriched mother liquor can be similarly treated to recover dextrorphan.

Table 2: Enantiomeric Resolution Data

Resolution MethodResolving AgentTypical Yield of Desired Enantiomer (%)
Fractional CrystallizationL-(+)-Tartaric Acid>85 (after recrystallizations)

Enantioselective Synthesis: The Noyori Asymmetric Hydrogenation

Modern synthetic chemistry strives for enantioselective methods to avoid the often-inefficient resolution of racemic mixtures. The Noyori asymmetric hydrogenation provides a powerful tool for the enantioselective synthesis of morphinan precursors. This method typically involves the asymmetric reduction of a prochiral ketone or imine using a chiral ruthenium-diphosphine catalyst.

While a direct asymmetric synthesis of this compound via a Noyori-type reaction is not widely published, the principle has been applied to the synthesis of key chiral intermediates for morphinans. For instance, the asymmetric hydrogenation of a 1-benzyl-3,4,5,6,7,8-hexahydroisoquinoline salt using a chiral iridium-diphosphine complex has been reported to produce the optically active octahydroisoquinoline precursor with high enantiomeric excess.[13]

Conceptual Protocol: Enantioselective Synthesis of a Morphinan Precursor

  • Substrate Preparation: A prochiral enamine or imine precursor to the 1-benzyl-octahydroisoquinoline is synthesized.

  • Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a Noyori-type catalyst, such as a Ru(II)-BINAP-diamine complex.[14] The reaction is carried out in a suitable solvent (e.g., methanol) at a specific temperature and pressure.

  • Product Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated and purified. The enantiomeric excess (ee) of the product is determined using chiral HPLC or other suitable analytical techniques.

This approach offers a more atom-economical and efficient route to enantiomerically pure this compound or its precursors compared to classical resolution.

Quantitative Pharmacological Data

The distinct pharmacological profiles of this compound and dextrorphan are rooted in their differential affinities for various receptors. The following table summarizes key binding affinity data.

Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Dextrorphan

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorNMDA Receptor
This compound0.21 ± 0.02[3][15]4.2 ± 0.6[3][15]2.3 ± 0.3[3][15]~600[3]
Dextrorphan>10,000>10,000>10,000460[16]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for this compound and dextrorphan, as well as a typical experimental workflow for the synthesis and resolution of racemorphan.

Signaling Pathways

Levorphanol_Signaling cluster_opioid Opioid Receptor Signaling This compound This compound MOR µ-Opioid Receptor This compound->MOR Agonist DOR δ-Opioid Receptor This compound->DOR Agonist KOR κ-Opioid Receptor This compound->KOR Agonist G_protein Gi/o Protein MOR->G_protein Activates DOR->G_protein Activates KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: this compound's agonist activity at opioid receptors.

Dextrorphan_Signaling cluster_nmda NMDA Receptor Signaling Dextrorphan Dextrorphan NMDA_R NMDA Receptor Dextrorphan->NMDA_R Antagonist Ion_Channel Ion Channel NMDA_R->Ion_Channel Blocks Ca_influx Ca2+ Influx Ion_Channel->Ca_influx Reduces Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity Decreases

Caption: Dextrorphan's antagonist activity at the NMDA receptor.

Experimental Workflow

Synthesis_Workflow start Starting Materials (2-(Cyclohex-1-en-1-yl)ethanamine, 4-methoxyphenylacetyl chloride) amide Amide Formation start->amide bischler Bischler-Napieralski Cyclization amide->bischler reduction1 First Reduction (NaBH4) bischler->reduction1 reduction2 Second Reduction (Catalytic Hydrogenation) reduction1->reduction2 precursor Octahydroisoquinoline Precursor reduction2->precursor n_formylation N-Formylation precursor->n_formylation grewe Grewe Cyclization n_formylation->grewe demethylation Demethylation & Deformylation grewe->demethylation racemorphan Racemorphan demethylation->racemorphan resolution Resolution with L-(+)-Tartaric Acid racemorphan->resolution levorphanol_salt This compound-L-tartrate (Crystallized) resolution->levorphanol_salt dextrorphan_mother Dextrorphan-enriched Mother Liquor resolution->dextrorphan_mother levorphanol_base This compound Free Base levorphanol_salt->levorphanol_base Basification dextrorphan_base Dextrorphan Free Base dextrorphan_mother->dextrorphan_base Basification

Caption: Workflow for the synthesis and resolution of racemorphan.

Conclusion

The synthesis and stereochemistry of this compound and its isomers provide a classic yet continually relevant case study in medicinal chemistry and pharmacology. The Grewe cyclization remains a robust method for constructing the morphinan core, while classical resolution with tartaric acid is effective for separating the enantiomers. The advent of enantioselective methods like the Noyori asymmetric hydrogenation offers more efficient and elegant pathways to these chiral molecules. The starkly different pharmacological profiles of this compound and dextrorphan, dictated by their stereochemistry, continue to inspire the development of novel therapeutics targeting the opioid and glutamatergic systems. This guide has provided a detailed technical overview of these aspects to aid researchers and professionals in the field of drug development.

References

The Discovery and Analgesic Properties of Levorphanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol, a potent synthetic opioid analgesic, has a rich and often overlooked history in the landscape of pain management. First synthesized in the 1940s, it emerged as a promising alternative to morphine, offering greater potency and a unique pharmacological profile. This technical guide delves into the history of this compound's discovery, its chemical synthesis, and the key experimental findings that established its efficacy as an analgesic. We provide a detailed examination of its multimodal mechanism of action, including its interactions with opioid and non-opioid receptor systems. Quantitative pharmacological data are summarized, and diagrams of relevant signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and drug development professionals.

A Historical Overview: The Genesis of a Potent Analgesic

The quest for potent and safer alternatives to morphine spurred significant research in synthetic chemistry during the mid-20th century. This compound, chemically known as levo-3-hydroxy-N-methylmorphinan, was first developed in the 1940s as part of this endeavor.[1][2][3] Its initial description in the scientific literature dates back to Germany in 1946.[4] The pharmaceutical company Hoffmann-La Roche was instrumental in its development, with the compound being assigned the developmental code name Ro 1-5431.[4] After rigorous evaluation, this compound received approval for medical use in the United States in 1953, where it was marketed under the brand name Levo-Dromoran.[2][4][5][6]

This compound is the levorotatory enantiomer of the racemic compound racemorphan.[4][7] Early research quickly established its significantly greater analgesic potency compared to its dextrorotatory counterpart, dextrorphan, which lacks significant opioid receptor affinity and is primarily known for its antitussive properties. This stereoselectivity was a key finding in the early understanding of opioid receptor pharmacology.

The Chemical Journey: Synthesis of this compound

The synthesis of this compound is a classic example of stereoselective chemical synthesis. The conventional method for its preparation involves the resolution of the racemic mixture of racemorphan.

Experimental Protocol: Synthesis and Resolution

A common industrial synthesis of this compound tartrate begins with 3-methoxy-N-methylmorphinan hydrobromide.[8]

  • Demethylation: The 3-methoxy-N-methylmorphinan hydrobromide is treated with aqueous hydrobromic acid (HBr). This step cleaves the methyl ether at the 3-position of the morphinan (B1239233) structure, replacing the methoxy (B1213986) group with a hydroxyl group to yield an aqueous HBr solution of this compound.[8][9]

  • Neutralization and Extraction: The resulting acidic solution is neutralized with a base, typically ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate the crude this compound base.[8][9] The crude this compound is then extracted from the aqueous solution using an organic solvent mixture, such as chloroform (B151607) and isopropanol.[9]

  • Salt Formation: To produce the clinically used salt form, the extracted this compound base is dissolved in an alcohol, like isopropanol, and reacted with L-(+)-tartaric acid.[9]

  • Crystallization: The this compound tartrate is then crystallized from an aqueous-organic solvent mixture, often aqueous isopropanol, to yield this compound tartrate dihydrate, the form typically used in pharmaceutical preparations.[8][9]

This process, particularly the resolution step using a chiral acid like tartaric acid, is crucial for isolating the pharmacologically active levo-isomer from the inactive dextro-isomer.

Unraveling the Mechanism of Action: A Multimodal Analgesic

This compound's potent analgesic effects stem from its complex and multimodal mechanism of action, which involves interactions with multiple receptor systems in the central nervous system. This distinguishes it from more selective opioid agonists and contributes to its efficacy in various pain states, including neuropathic pain.[1][4][10]

Opioid Receptor Agonism

This compound is a full agonist at the mu-opioid receptor (MOR), which is the primary target for most clinically used opioids and is responsible for their profound analgesic effects.[4][11][12] Unlike morphine, which is relatively selective for the MOR, this compound also demonstrates significant agonist activity at the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[4][6][13][14] This broad-spectrum opioid receptor agonism may contribute to its analgesic efficacy and its incomplete cross-tolerance with other opioids like morphine.[4]

NMDA Receptor Antagonism

A key feature of this compound's pharmacological profile is its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4][13] The NMDA receptor plays a crucial role in central sensitization, a phenomenon implicated in the development and maintenance of chronic and neuropathic pain. By antagonizing this receptor, this compound can mitigate central sensitization, which may explain its documented efficacy in treating neuropathic pain conditions that are often refractory to traditional opioid therapy.[4][13][15]

Monoamine Reuptake Inhibition

This compound has also been shown to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) and serotonin.[1][4][10][13] This action is similar to that of some antidepressant medications that are also used to treat chronic pain. By increasing the synaptic availability of these neurotransmitters in descending pain-modulating pathways, this compound can further enhance its analgesic effects.

G-Protein Signaling Bias

Recent research has indicated that this compound exhibits a preference for G-protein signaling pathways over the β-arrestin2 recruitment pathway at the mu-opioid receptor.[16] This "G-protein bias" is a significant area of modern opioid research. It is hypothesized that the G-protein pathway is primarily responsible for the analgesic effects of opioids, while the β-arrestin pathway may be more involved in mediating adverse effects such as respiratory depression and tolerance.[17][18] this compound's G-protein bias is consistent with findings suggesting it may have a wider therapeutic window with less respiratory depression at equianalgesic doses compared to morphine.[16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Ki (nM)
Mu (μ)High AffinityMorphineHigh Affinity
Delta (δ)High AffinityDPDPEHigh Affinity
Kappa (κ)High AffinityU50,488HHigh Affinity

Note: Specific Ki values can vary between studies and experimental conditions. The table indicates a high affinity for all three classical opioid receptors as consistently reported in the literature.[16][19]

Table 2: In Vitro Functional Activity (EC50, nM)

AssayReceptorThis compound EC50 (nM)Emax (% of standard agonist)
[³⁵S]GTPγS BindingMu (MOR-1)Potent AgonistFull Agonist
[³⁵S]GTPγS BindingDelta (DOR-1)Potent AgonistFull Agonist
[³⁵S]GTPγS BindingKappa (KOR-1)Potent AgonistPartial Agonist
β-arrestin2 RecruitmentMu (MOR-1)Low PotencyLow Efficacy

Data from these assays demonstrate this compound's potent G-protein activation at mu and delta receptors and partial activation at kappa receptors, with significantly less recruitment of β-arrestin2 at the mu receptor, indicating G-protein bias.[16][19]

Table 3: In Vivo Analgesic Potency

Animal ModelRoute of AdministrationThis compound ED50 (mg/kg)Potency Ratio (vs. Morphine)
Radiant Heat Tail FlickIntramuscularPotent~8x Morphine
Chronic Cancer Pain ModelOralVaries~4-8x Morphine

The analgesic potency of this compound is consistently reported to be significantly higher than that of morphine, although the exact ratio can vary depending on the pain model and route of administration.[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Levorphanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist NMDA_R NMDA Receptor This compound->NMDA_R Antagonist SERT_NET SERT/NET This compound->SERT_NET Inhibitor G_protein Gi/o Protein Activation MOR->G_protein NMDA_block Blockade of Ca²⁺ Influx NMDA_R->NMDA_block Reuptake_inhibition ↑ Synaptic Serotonin & Norepinephrine SERT_NET->Reuptake_inhibition AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux (Hyperpolarization) G_protein->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Reduced_sensitization Reduced Central Sensitization NMDA_block->Reduced_sensitization Enhanced_descending_inhibition Enhanced Descending Pain Inhibition Reuptake_inhibition->Enhanced_descending_inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analgesic Testing cluster_clinical Clinical Evaluation binding_assay Radioligand Binding Assay (e.g., [³H]DAMGO, [³H]DPDPE) Determine Ki at μ, δ, κ receptors functional_assay Functional Assay (e.g., [³⁵S]GTPγS binding) Determine EC50 and Emax binding_assay->functional_assay bias_assay Biased Agonism Assay (e.g., β-arrestin recruitment) Compare G-protein vs. β-arrestin signaling functional_assay->bias_assay animal_model Animal Model of Pain (e.g., Rat, Mouse) bias_assay->animal_model Candidate for in vivo testing analgesic_test Analgesic Assay (e.g., Tail-Flick, Hot Plate) Determine ED50 animal_model->analgesic_test side_effect_test Side Effect Profiling (e.g., Respiratory Depression, Conditioned Place Preference) analgesic_test->side_effect_test phase1 Phase I Trials (Safety, Pharmacokinetics in humans) side_effect_test->phase1 Candidate for clinical trials phase2 Phase II Trials (Efficacy in pain patients) phase1->phase2 phase3 Phase III Trials (Large-scale efficacy and safety) phase2->phase3

References

Levorphanol's Effect on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorphanol (levo-3-hydroxy-N-methylmorphinan) is a potent, synthetic opioid analgesic with a complex and multifaceted mechanism of action within the central nervous system (CNS). First synthesized in the 1940s, its unique pharmacological profile distinguishes it from conventional opioids.[1] this compound not only demonstrates high affinity and agonist activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors but also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2][3][4] This multimodal activity contributes to its efficacy, particularly in complex pain states such as neuropathic pain, and may offer advantages in opioid rotation scenarios.[4][5] This guide provides an in-depth technical overview of this compound's interactions with the CNS, presenting quantitative pharmacological data, detailing its effects on key signaling pathways, and outlining experimental protocols for its characterization.

Pharmacodynamics: A Multimodal CNS Profile

This compound's effects on the CNS are mediated through its interaction with multiple, distinct molecular targets. This contrasts with many opioids, like morphine, whose actions are primarily driven by μ-opioid receptor agonism.

Opioid Receptor Interactions

This compound is a full agonist at the three major classes of opioid receptors.[5] Its binding affinities (Ki) indicate a strong interaction with the μ-opioid receptor, comparable to potent opioids, and significant affinity for the δ- and κ-opioid receptors.[1][5] Agonism at these G-protein coupled receptors (GPCRs) located throughout the brain and spinal cord is the primary mechanism for its analgesic effect.[6][7] This involves inhibiting intracellular adenylate cyclase, reducing calcium influx, and hyperpolarizing neurons, which collectively suppress neuronal firing and nociceptive signal transmission.[7]

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, a crucial ion channel involved in synaptic plasticity, central sensitization, and the development of opioid tolerance and neuropathic pain.[1][4] It displaces non-competitive antagonists like [3H]MK-801 with high affinity.[1] This action is believed to contribute significantly to its effectiveness against neuropathic pain and may mitigate the development of tolerance seen with other opioids.[4]

Monoamine Reuptake Inhibition

Structurally, this compound is a phenanthrene (B1679779) opioid lacking the characteristic oxygen bridge between C4 and C5, a feature that allows it to inhibit the neuronal reuptake of serotonin (5-HT) and norepinephrine (NE).[1][8] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhances the activity of descending inhibitory pain pathways in the spinal cord, providing an additional, non-opioid mechanism of analgesia.[2][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters defining this compound's interaction with CNS targets and its pharmacokinetic profile.

Table 1: Receptor and Transporter Binding Affinities
TargetParameterValueSpecies/SystemReference
μ-Opioid Receptor (MOR)Ki0.21 ± 0.02 nM-[1]
δ-Opioid Receptor (DOR)Ki4.2 ± 0.6 nM-[1]
κ-Opioid Receptor (KOR)Ki2.3 ± 0.3 nM-[1]
NMDA ReceptorKi0.6 μM (600 nM)Rat Forebrain Membranes[1]
Serotonin Transporter (SERT)Ki90 nM-[9]
Norepinephrine Transporter (NET)Ki1.2 μM (1200 nM)-[9]
Table 2: Key Pharmacokinetic Parameters
ParameterValueNotesReference
Bioavailability (Oral)> Morphine (Oral:IV ratio 2:1)Significant first-pass metabolism still occurs.[1]
Half-life (t½)11 - 16 hoursLong half-life can lead to accumulation with repeated dosing.[1][3]
Protein Binding~40%-[1][3]
CNS Penetration60-70% of plasma levelsReadily crosses the blood-brain barrier.[1]
MetabolismHepatic Glucuronidation (UGT2B7)Not dependent on the CYP450 system, reducing drug-drug interactions.[1][4]
EliminationRenalThe metabolite, this compound-3-glucuronide, is excreted by the kidneys.[1][10]

CNS Signaling Pathways

This compound's engagement with its molecular targets initiates distinct downstream signaling cascades. A notable characteristic is its biased agonism at the μ-opioid receptor, favoring G-protein signaling over β-arrestin 2 recruitment.[5][9] This bias is hypothesized to contribute to a more favorable side-effect profile, particularly a reduced incidence of respiratory depression compared to equianalgesic doses of morphine.[5][9]

G_Protein_Signaling_Pathway This compound Opioid Receptor Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Weakly Recruits KOR κ-Opioid Receptor KOR->G_protein Activates KOR->beta_arrestin Weakly Recruits DOR δ-Opioid Receptor DOR->G_protein Activates DOR->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Desensitization Desensitization beta_arrestin->Desensitization This compound This compound This compound->MOR Binds & Activates This compound->KOR Binds & Activates This compound->DOR PKA ↓ PKA Activity cAMP->PKA Less activation of PKA IonChannels ↓ Neuronal Excitability (Analgesia) PKA->IonChannels Reduced phosphorylation NMDA_Receptor_Antagonism This compound NMDA Receptor Antagonism cluster_postsynaptic Postsynaptic Terminal NMDA_R NMDA Receptor (Ion Channel) node_effects ↓ Excitotoxicity ↓ Central Sensitization ↓ Opioid Tolerance This compound This compound This compound->NMDA_R Non-competitive blockade Glutamate Glutamate Glutamate->NMDA_R Binds Ca_ion Ca_ion->Block Monoamine_Reuptake_Inhibition This compound Monoamine Reuptake Inhibition cluster_synapse Synapse Presynaptic Presynaptic Terminal SERT SERT NET NET Monoamines Serotonin (5-HT) Norepinephrine (NE) Postsynaptic Postsynaptic Neuron SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake IncreasedMonoamines ↑ 5-HT & NE in Cleft This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Monoamines->SynapticCleft Release Analgesia Modulation of Descending Inhibitory Pain Pathways (Analgesia) Experimental_Workflow General Workflow for CNS Drug Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Assessment Binding 1. Receptor Binding Assays (Determine Ki for MOR, DOR, KOR, NMDA, etc.) Functional 2. Functional Assays (Determine EC₅₀/Eₘₐₓ) Binding->Functional PK 3. Pharmacokinetics (BBB Penetration, Half-life) Binding->PK G_protein [³⁵S]GTPγS Assay (G-Protein Activation) Functional->G_protein Arrestin β-Arrestin Assay (Recruitment) Functional->Arrestin Uptake Monoamine Reuptake Assay (SERT/NET Inhibition) Functional->Uptake Functional->PK PD 4. Pharmacodynamics (Behavioral Models) PK->PD Lead_Opt Lead Optimization & Candidate Selection PK->Lead_Opt Analgesia Analgesia Models (e.g., Tail-flick, Neuropathic Pain) PD->Analgesia SideEffects Side Effect Profiling (Respiratory Depression, Sedation) PD->SideEffects PD->Lead_Opt

References

Beyond the Opioid Realm: A Technical Guide to the Non-Opioid Molecular Targets of Levorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a long history of clinical use for the management of moderate to severe pain. While its primary mechanism of action involves agonism at mu, delta, and kappa opioid receptors, a growing body of evidence reveals that this compound's pharmacological profile is more complex.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the classical opioid receptors. Understanding these non-opioid interactions is crucial for elucidating its unique therapeutic properties, including its efficacy in neuropathic pain states, and for guiding the development of novel analgesics with multifaceted mechanisms of action.[1][4][5][6]

This document summarizes quantitative binding data, details key experimental methodologies, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound at its principal non-opioid molecular targets. This data, compiled from multiple studies, provides a quantitative basis for understanding the drug's polypharmacology.

Molecular TargetParameterValue (nM)SpeciesTissue/SystemReference(s)
NMDA Receptor Ki600RatForebrain Synaptic Membranes[4]
ED5040,000MouseCortical Neurons (neurotoxicity)[7]
Serotonin (B10506) Transporter (SERT) Ki (inhibition of uptake)90--[4]
Norepinephrine (B1679862) Transporter (NET) Ki (inhibition of uptake)1200--[4]
Sigma Receptor (σ1) Ki344--[3]
Anticholinergic Effects -Qualitatively described--[8]

Note: The variability in reported values can be attributed to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Core Non-Opioid Molecular Targets

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[9] This action is significant as the NMDA receptor plays a critical role in central sensitization and the development of neuropathic pain. By blocking the NMDA receptor, this compound can attenuate the hyperexcitability of spinal cord neurons, a key mechanism underlying chronic pain states.[1]

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory effect of this compound. Under normal conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) binding to the NMDA receptor, coupled with membrane depolarization, leads to the removal of a magnesium ion (Mg2+) block, allowing calcium (Ca2+) influx.[10][11] This influx triggers downstream signaling cascades involved in synaptic plasticity and pain transmission. This compound, as a non-competitive antagonist, is thought to bind within the ion channel, physically obstructing the flow of ions.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor binds Levorphanol_ext This compound Ion_Channel Ion Channel (Blocked by Mg2+) Levorphanol_ext->Ion_Channel blocks NMDA_Receptor->Ion_Channel activates Ca_ion Ca2+ Ion_Channel->Ca_ion Ca2+ influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity Pain Transmission Signaling_Cascades->Synaptic_Plasticity

NMDA Receptor signaling pathway and this compound's point of antagonism.
Monoamine Reuptake Inhibition

This compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, SERT and NET.[1][4][12] This action increases the synaptic concentration of these neurotransmitters in the descending pain-modulating pathways of the central nervous system. Enhanced serotonergic and noradrenergic signaling can inhibit the transmission of pain signals in the spinal cord, contributing to this compound's analgesic effects, particularly in neuropathic pain.[12]

The diagrams below depict the mechanism of serotonin and norepinephrine transporters and how this compound interferes with their function. These transporters utilize the sodium gradient to reabsorb neurotransmitters from the synaptic cleft back into the presynaptic neuron. This compound binds to these transporters, preventing the reuptake process.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_vesicle 5-HT Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft release Norepinephrine_vesicle NE Norepinephrine_cleft NE Norepinephrine_vesicle->Norepinephrine_cleft release Serotonin_cleft->SERT reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor binds Norepinephrine_cleft->NET reuptake Norepinephrine_receptor NE Receptor Norepinephrine_cleft->Norepinephrine_receptor binds Levorphanol_cleft This compound Levorphanol_cleft->SERT inhibits Levorphanol_cleft->NET inhibits

Inhibition of serotonin and norepinephrine reuptake by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for assays used to characterize this compound's interactions with its non-opioid targets.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol is based on competitive binding assays using a radiolabeled NMDA receptor antagonist, such as [3H]MK-801.

  • Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

  • Materials:

    • Rat forebrain membranes (source of NMDA receptors)

    • [3H]MK-801 (radioligand)

    • Unlabeled MK-801 (for determining non-specific binding)

    • This compound solutions of varying concentrations

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare rat forebrain membrane homogenates.

    • In a multi-well plate, incubate a fixed concentration of [3H]MK-801 and membrane homogenate with varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each this compound concentration and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

NMDA_Binding_Assay A Prepare Rat Forebrain Membrane Homogenate B Incubate Membranes with [3H]MK-801 and this compound A->B C Rapid Filtration (Separates Bound/Free Ligand) B->C D Wash Filters C->D E Scintillation Counting (Measures Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Workflow for NMDA receptor radioligand binding assay.
Serotonin and Norepinephrine Uptake Assays

These protocols are based on measuring the inhibition of radiolabeled serotonin or norepinephrine uptake into synaptosomes or transfected cells.

  • Objective: To determine the inhibitory potency (IC50) of this compound on SERT and NET.

  • Materials:

    • Synaptosomes (from rat brain regions rich in SERT or NET) or cells stably expressing human SERT or NET.

    • [3H]Serotonin or [3H]Norepinephrine (radiolabeled substrate)

    • This compound solutions of varying concentrations

    • Known selective inhibitors of SERT (e.g., fluoxetine) and NET (e.g., desipramine) for controls.

    • Uptake buffer (e.g., Krebs-Ringer buffer)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare synaptosomes or culture cells expressing the transporter of interest.

    • Pre-incubate the synaptosomes/cells with varying concentrations of this compound or control inhibitors.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]serotonin or [3H]norepinephrine.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes/cells using a scintillation counter.

    • Calculate the percent inhibition of uptake at each this compound concentration and determine the IC50 value.

Monoamine_Uptake_Assay A Prepare Synaptosomes or Transfected Cells B Pre-incubate with this compound A->B C Add Radiolabeled Neurotransmitter ([3H]5-HT or [3H]NE) B->C D Incubate at 37°C C->D E Terminate by Filtration and Washing D->E F Scintillation Counting (Measure Uptake) E->F G Data Analysis (Calculate IC50) F->G

Workflow for monoamine uptake inhibition assay.

Conclusion

This compound's pharmacological profile extends beyond its well-characterized interactions with opioid receptors. Its activity as an NMDA receptor antagonist and as an inhibitor of serotonin and norepinephrine reuptake provides a molecular basis for its clinical efficacy, particularly in complex pain states such as neuropathic pain. The quantitative data and experimental methodologies presented in this guide offer a foundation for further research into this compound's multifaceted mechanism of action. A deeper understanding of these non-opioid targets will be instrumental in the rational design and development of the next generation of analgesics with improved efficacy and safety profiles. Future investigations could further explore the clinical relevance of its sigma receptor affinity and more precisely quantify its anticholinergic effects to complete the understanding of this unique therapeutic agent.

References

Preclinical Analgesic Efficacy of Levorphanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical data supporting the analgesic efficacy of levorphanol. This compound is a potent, synthetic opioid analgesic with a unique, multimodal mechanism of action that distinguishes it from other opioids like morphine.[1][2] First approved in 1953, it has demonstrated effectiveness in various pain models, including those for acute, inflammatory, and neuropathic pain.[3][4] This guide details its pharmacological profile, summarizes quantitative data from key preclinical studies, outlines experimental methodologies, and provides visual representations of its mechanisms and experimental workflows.

Multimodal Mechanism of Action

This compound's robust analgesic profile stems from its activity at multiple targets within the central and peripheral nervous systems.[4][5] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR), this compound interacts with several receptor systems involved in pain modulation.[6]

  • Opioid Receptor Agonism: this compound is a potent agonist at all three major opioid receptors: mu (µ), delta (δ), and kappa (κ).[1][7] Its high affinity for these receptors is fundamental to its strong analgesic effect.[8]

  • NMDA Receptor Antagonism: It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7][9] This action is crucial for its efficacy in neuropathic pain and may help mitigate the development of opioid tolerance and hyperalgesia.[1][5]

  • Monoamine Reuptake Inhibition: this compound also inhibits the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), two key neurotransmitters in descending inhibitory pain pathways.[1][9] This mechanism further contributes to its effectiveness, particularly in chronic and neuropathic pain states.[2][7]

Receptor Binding and Functional Activity

Preclinical in vitro studies have quantified this compound's high affinity for its molecular targets. Radioligand binding assays are used to determine the binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor Target Ki Value (nM) Reference
Mu-Opioid Receptor (MOR) 0.21 ± 0.02 [7]
Delta-Opioid Receptor (DOR) 4.2 ± 0.6 [7]
Kappa-Opioid Receptor (KOR) 2.3 ± 0.3 [7]

| NMDA Receptor (MK-801 site) | 600 |[3][7] |

Functionally, this compound shows a preference for G-protein signaling pathways over β-arrestin2 recruitment.[3][8] This "G-protein bias" is a significant area of modern opioid research, as it has been hypothesized that this signaling profile may be associated with potent analgesia with a reduced side-effect profile, such as respiratory depression, when compared to equianalgesic doses of morphine.[1][3][8]

Levorphanol_Signaling_Pathway cluster_opioid Opioid Receptors cluster_other Other Targets cluster_effects Downstream Effects This compound This compound MOR Mu (μ) This compound->MOR Agonist DOR Delta (δ) This compound->DOR Agonist KOR Kappa (κ) This compound->KOR Agonist NMDA NMDA Receptor This compound->NMDA Antagonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor NET Norepinephrine Transporter (NET) This compound->NET Inhibitor Analgesia Analgesia MOR->Analgesia DOR->Analgesia KOR->Analgesia ReducedTolerance Reduced Tolerance & Neuropathic Pain Relief NMDA->ReducedTolerance EnhancedAnalgesia Enhanced Descending Inhibitory Control SERT->EnhancedAnalgesia NET->EnhancedAnalgesia

Caption: this compound's multimodal mechanism of action.

Preclinical Efficacy in Animal Models of Pain

The analgesic properties of this compound have been characterized in various rodent models designed to assess different pain modalities.

Acute Nociceptive Pain Models

These models evaluate the drug's effect on the immediate response to a noxious thermal stimulus.

2.1.1 Radiant Heat Tail-Flick Test

The tail-flick test is a standard method for assessing spinal nociceptive reflexes.[10] An animal's tail is exposed to a focused beam of radiant heat, and the latency to flick the tail away from the stimulus is measured.[10][11] An increase in this latency period indicates an analgesic effect.[11]

Table 2: Analgesic Efficacy of this compound in the Mouse Tail-Flick Test

Drug Chronic Dosing Schedule ED₅₀ (mg/kg, s.c.) on Day 5 Fold-Shift in Potency Reference
This compound This compound (4 days) 2.5 ± 0.4 6.0 [3]
Morphine This compound (4 days) 4.1 ± 1.1 2.0 [3]
This compound Morphine (4 days) 1.3 ± 0.3 3.0 [3]

| Morphine | Morphine (4 days) | 11.2 ± 1.6 | 5.5 |[3] |

ED₅₀: The dose required to produce a maximal possible effect in 50% of subjects. Fold-Shift: A measure of tolerance development. A higher number indicates greater tolerance.

2.1.2 Hot Plate Test

The hot plate test measures a more complex, supraspinally integrated response to a constant temperature stimulus.[12][13] Animals are placed on a surface maintained at a specific temperature (e.g., 55°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded.[13] This test is sensitive to centrally acting analgesics.[14] While specific ED₅₀ values for this compound in the hot-plate test are less frequently reported in recent literature, historical selective breeding studies have demonstrated a clear, genetically mediated dose-dependent antinociceptive effect of this compound in this assay.[15]

Persistent Pain Model: The Formalin Test

The formalin test is used to model persistent pain with both acute and inflammatory components.[14][16] A dilute formalin solution is injected into the animal's paw, inducing a biphasic pain response.[17]

  • Phase 1 (Early Phase): An immediate, acute pain response lasting about 5 minutes, caused by direct chemical stimulation of nociceptors.[14][16]

  • Phase 2 (Late Phase): A later, prolonged response (20-30 minutes post-injection) involving an inflammatory reaction and central sensitization.[14][17]

Centrally acting analgesics like morphine and this compound are effective in suppressing both phases of the formalin test, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically only inhibit the late phase.[14]

Neuropathic Pain Models

This compound's NMDA receptor antagonism makes it particularly effective for neuropathic pain, which is often refractory to traditional opioids.[5][7] Preclinical models of neuropathic pain often involve surgical nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve, to mimic human conditions.[18][19] Clinical studies in humans with neuropathic pain have corroborated these preclinical findings, showing that higher doses of this compound significantly reduce pain intensity compared to lower doses.[20][21] In one such study, an average daily dose of 8.9 mg resulted in a 36% reduction in pain, compared to a 21% reduction with a 2.7 mg daily dose.[7][21]

Tolerance and Cross-Tolerance

A key consideration for opioid therapy is the development of tolerance. Preclinical studies have investigated tolerance to this compound and its cross-tolerance with morphine.

Studies in mice show that after four days of continuous administration, the potency of this compound decreases by approximately 6-fold.[3] Interestingly, the cross-tolerance between this compound and morphine is incomplete or unidirectional.[3][22] Animals made tolerant to this compound show only a 2-fold decrease in sensitivity to morphine.[3] Conversely, animals tolerant to morphine exhibit a 3-fold decrease in sensitivity to this compound.[3] This incomplete cross-tolerance suggests that while they share a common mechanism (the mu-opioid receptor), this compound acts through an additional target not utilized by morphine, supporting the clinical utility of opioid rotation.[3][22]

Cross_Tolerance_Relationship Lev_Tolerant This compound-Tolerant Animal Model Lev_Response Response to This compound Challenge Lev_Tolerant->Lev_Response Greatly Reduced (6-fold shift) Morph_Response Response to Morphine Challenge Lev_Tolerant->Morph_Response Slightly Reduced (2-fold shift) Morph_Tolerant Morphine-Tolerant Animal Model Morph_Tolerant->Lev_Response Moderately Reduced (3-fold shift) Morph_Tolerant->Morph_Response Greatly Reduced (5.5-fold shift)

Caption: Incomplete cross-tolerance between this compound and morphine.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in this guide.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • Methodology: Competitive binding assays are performed using cell membrane preparations from cell lines engineered to express a high density of the target receptor (e.g., human MOR, DOR, or KOR).[23][24] Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled competitor drug (this compound). The amount of radioligand binding is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Analgesia: Radiant Heat Tail-Flick Assay
  • Objective: To measure the analgesic effect of this compound on a spinal thermal nociceptive reflex.

  • Animals: Male CD-1 or C57BL/6 mice are commonly used.

  • Apparatus: A radiant heat tail-flick meter (e.g., Ugo Basile) is used, which focuses a high-intensity light beam on the ventral surface of the tail.[3]

  • Procedure:

    • Baseline Latency: The baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.[3]

    • Drug Administration: this compound, morphine, or a vehicle control is administered, typically via subcutaneous (s.c.) injection.[3]

    • Testing: At a set time post-injection (e.g., 30 minutes), the tail-flick latency is measured again.[3]

    • Data Analysis: Data are often converted to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100%. ED₅₀ values are calculated from the resulting dose-response curves.[3]

Experimental_Workflow_Tail_Flick start Start: Animal Acclimation baseline 1. Measure Baseline Tail-Flick Latency start->baseline grouping 2. Randomize Animals into Treatment Groups baseline->grouping admin 3. Administer Drug (this compound, Control, etc.) grouping->admin wait 4. Wait for Peak Drug Effect (e.g., 30 min) admin->wait post_test 5. Measure Post-Treatment Tail-Flick Latency wait->post_test calc 6. Calculate %MPE (Maximum Possible Effect) post_test->calc analysis 7. Statistical Analysis (e.g., ED50 Calculation) calc->analysis end End: Report Results analysis->end

References

An In-depth Technical Guide on the Interaction of Levorphanol with NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile that extends beyond its activity at classical opioid receptors. A significant aspect of its mechanism of action, contributing to its efficacy in certain pain states, is its interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the binding and functional characteristics of this compound at the NMDA receptor, detailed experimental methodologies for its characterization, and a summary of the relevant quantitative data.

Core Interaction: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor.[1][2][3][4][5] This means that it does not compete with the endogenous agonists, glutamate (B1630785) and glycine, for their binding sites. Instead, it binds to a distinct site within the ion channel of the receptor, physically obstructing the flow of ions and thereby inhibiting receptor function.[1][6] This mechanism is characteristic of other well-known NMDA receptor antagonists such as phencyclidine (PCP) and MK-801.[7]

Quantitative Data Summary

The interaction of this compound with the NMDA receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available in the literature.

Binding Affinity Data
Parameter Value
Ki (inhibition constant) 0.6 µM (600 nM)[1][7]
Radioligand Displaced [3H]MK-801[1]
Assay Type Radioligand Binding Assay[1]
Tissue Source Rat forebrain synaptic membranes[1]
Functional Antagonism Data
Parameter Value
ED50 40 µM[8]
Assay Type Neurotoxicity Assay[8]
Description Concentration of this compound required to produce a half-maximal protective effect against NMDA-induced neurotoxicity in cortical neurons.[8]

Experimental Protocols

Radioligand Binding Assay: [3H]MK-801 Displacement

This assay is employed to determine the binding affinity (Ki) of this compound for the PCP/MK-801 site within the NMDA receptor ion channel.

1. Membrane Preparation:

  • Whole brains (excluding cerebellum) from adult rats are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

  • The final membrane pellet is resuspended in assay buffer and the protein concentration is determined.

2. Binding Assay:

  • Aliquots of the prepared membrane suspension are incubated in a solution containing:

    • A fixed concentration of the radioligand [3H]MK-801 (e.g., 1-5 nM).

    • Varying concentrations of this compound (the competitor).

    • Assay buffer (e.g., Tris-HCl with EDTA).

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).

  • Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity ligand for the site, such as unlabeled MK-801 or PCP (e.g., 10-100 µM).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

4. Data Analysis:

  • The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the inhibitory effect of this compound on NMDA receptor-mediated ion currents in individual neurons.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing NMDA receptors are used.

  • Cells are plated on coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

  • A glass micropipette with a very fine tip is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode.

  • The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.

  • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

3. Experimental Procedure:

  • The neuron is voltage-clamped at a negative holding potential (e.g., -60 to -70 mV) to maintain a driving force for ion influx.

  • NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine) into the extracellular solution. To alleviate the voltage-dependent magnesium block, recordings are often performed in a low or magnesium-free extracellular solution.

  • Once a stable baseline of NMDA-evoked currents is established, this compound is applied to the extracellular solution at various concentrations.

  • The effect of this compound on the amplitude of the NMDA-evoked current is recorded.

4. Data Analysis:

  • The peak amplitude of the NMDA-evoked current is measured before and after the application of this compound.

  • The percentage of inhibition of the current is calculated for each concentration of this compound.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The IC50 value, representing the concentration of this compound that causes 50% inhibition of the NMDA-evoked current, is determined by fitting the concentration-response curve with a sigmoidal function.

Calcium Imaging

This method assesses the functional antagonism of this compound by measuring its ability to block the influx of calcium through NMDA receptor channels.

1. Cell Preparation and Loading:

  • Neuronal cultures or cell lines expressing NMDA receptors are grown on glass coverslips.

  • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to calcium.

2. Imaging Setup:

  • The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a light source for excitation and a camera for detecting the emitted fluorescence.

3. Experimental Procedure:

  • The cells are perfused with a physiological saline solution.

  • A baseline level of fluorescence is recorded.

  • The cells are then stimulated with NMDA and a co-agonist to induce calcium influx through the NMDA receptors, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

  • After establishing a stable response to NMDA, the cells are pre-incubated with this compound at various concentrations before being stimulated again with NMDA.

  • The change in fluorescence intensity in the presence of this compound is recorded.

4. Data Analysis:

  • The change in fluorescence intensity (or the ratio of fluorescence at two different excitation or emission wavelengths for ratiometric dyes like Fura-2) is used as a measure of the change in intracellular calcium concentration.

  • The peak of the calcium response to NMDA is measured in the absence and presence of different concentrations of this compound.

  • The percentage of inhibition of the NMDA-induced calcium signal is calculated for each concentration of this compound.

  • A concentration-response curve is constructed, and the IC50 value is determined.

Visualizations

Signaling Pathway of NMDA Receptor Activation and this compound Inhibition

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_activation Receptor Activation Glutamate Glutamate NMDA_Receptor Glutamate Binding Site (GluN2) Glycine Binding Site (GluN1) Ion Channel (Pore) Glutamate->NMDA_Receptor:glu Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:gly Binds This compound This compound This compound->NMDA_Receptor:ion Blocks (Non-competitive) Activation_label Channel Opening Ca_ion Ca²⁺ Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Na_ion Na⁺ K_ion K⁺ K_ion->Activation_label Efflux Mg_ion Mg²⁺ Block Mg_ion->NMDA_Receptor:ion Activation_label->Ca_ion Influx Activation_label->Na_ion Influx

Caption: NMDA receptor activation and this compound's site of action.

Experimental Workflow for Determining this compound's NMDA Receptor Affinity

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Radioligand Binding Assay cluster_analysis 3. Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Synaptic Membranes Homogenization->Membranes Incubation Incubate Membranes with: - [3H]MK-801 (Radioligand) - this compound (Competitor) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Raw_Data Radioactivity Counts Counting->Raw_Data IC50_Calc Calculate IC50 Raw_Data->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Result This compound Binding Affinity (Ki) Ki_Calc->Result Antagonism_Logic cluster_inhibition_effect Effect of this compound NMDA_Activation NMDA Receptor Activation (Glutamate + Glycine) Channel_Opening Ion Channel Opening NMDA_Activation->Channel_Opening Ion_Flux Cation Influx (Ca²⁺, Na⁺) Channel_Opening->Ion_Flux Neuronal_Excitation Neuronal Excitation & Downstream Signaling Ion_Flux->Neuronal_Excitation Inhibition Inhibition of Neuronal Excitation Levorphanol_Binding This compound Binds to PCP/MK-801 Site Channel_Block Ion Channel Blockade Levorphanol_Binding->Channel_Block Channel_Block->Ion_Flux

References

The G-Protein Biased Agonism of Levorphanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levorphanol, a potent opioid analgesic with a long history of clinical use, is increasingly recognized for its distinct pharmacological profile as a G-protein biased agonist at the µ-opioid receptor (MOR). This property, characterized by preferential activation of G-protein signaling pathways over β-arrestin2 recruitment, is clinically significant as it may be associated with a more favorable side-effect profile, particularly a reduction in respiratory depression compared to unbiased or β-arrestin-biased opioids like morphine.[1][2][3] This technical guide provides an in-depth analysis of the G-protein biased agonism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to G-Protein Biased Agonism

G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, are traditionally understood to signal through the activation of heterotrimeric G-proteins. However, it is now established that GPCRs can also initiate signaling cascades through the recruitment of β-arrestin proteins.[4][5] Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[6][7]

In the context of opioid analgesics, the prevailing hypothesis has been that G-protein signaling is primarily responsible for the desired analgesic effects, while β-arrestin recruitment is linked to adverse effects such as respiratory depression, constipation, and the development of tolerance.[8][9][10] Therefore, G-protein biased agonists at the MOR are a major focus of drug development efforts, aiming to create safer and more effective pain therapeutics.[9][11]

This compound has emerged as a key example of such a compound, demonstrating robust G-protein activation with minimal β-arrestin2 recruitment.[1][2]

Signaling Pathways: Canonical vs. Biased Agonism

The signaling cascades initiated by a canonical MOR agonist like morphine versus a G-protein biased agonist like this compound differ significantly in their downstream effectors.

Figure 1: Canonical vs. G-Protein Biased MOR Signaling cluster_Canonical Canonical Agonist (e.g., Morphine) cluster_Biased G-Protein Biased Agonist (e.g., this compound) Canonical_Agonist Canonical Agonist MOR_Canonical µ-Opioid Receptor (MOR) Canonical_Agonist->MOR_Canonical G_Protein_Canonical G-Protein Activation (Gi/o) MOR_Canonical->G_Protein_Canonical Beta_Arrestin_Canonical β-Arrestin Recruitment MOR_Canonical->Beta_Arrestin_Canonical Analgesia_Canonical Analgesia G_Protein_Canonical->Analgesia_Canonical Side_Effects_Canonical Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin_Canonical->Side_Effects_Canonical Biased_Agonist G-Protein Biased Agonist MOR_Biased µ-Opioid Receptor (MOR) Biased_Agonist->MOR_Biased G_Protein_Biased G-Protein Activation (Gi/o) MOR_Biased->G_Protein_Biased Beta_Arrestin_Biased Minimal β-Arrestin Recruitment MOR_Biased->Beta_Arrestin_Biased Analgesia_Biased Analgesia G_Protein_Biased->Analgesia_Biased Reduced_Side_Effects Reduced Adverse Effects Beta_Arrestin_Biased->Reduced_Side_Effects

Canonical vs. G-Protein Biased MOR Signaling

Quantitative Analysis of this compound's Biased Agonism

In vitro studies have quantified the G-protein bias of this compound at various splice variants of the µ-opioid receptor. The following tables summarize the potency (EC50) and efficacy (Emax) of this compound for G-protein activation ([³⁵S]GTPγS binding) and β-arrestin2 recruitment, with [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) used as a reference agonist.[2]

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding) by this compound at MOR Splice Variants

MOR Splice VariantThis compound EC50 (nM)This compound Emax (% DAMGO)
MOR-12884.5
MOR-1A2.3112
MOR-1B16.990.6
MOR-1E0.96109
MOR-1O1.1569

Data sourced from Pasternak et al., 2020.[2]

Table 2: β-Arrestin2 Recruitment by this compound at MOR Splice Variants

MOR Splice VariantThis compound EC50 (nM)This compound Emax (% DAMGO)
MOR-110330.1
MOR-1A37.810.5
MOR-1B130.612.9
MOR-1E1,55020.7
MOR-1O5416.4

Data sourced from Pasternak et al., 2020.[2]

These data clearly illustrate that this compound is a potent and efficacious agonist for G-protein activation across multiple MOR splice variants.[2] In contrast, its potency and efficacy for β-arrestin2 recruitment are significantly lower, highlighting its strong G-protein bias.[2] For instance, at the classical MOR-1 variant, this compound is nearly a full agonist for G-protein activation but only achieves about 30% of the maximal β-arrestin2 recruitment compared to DAMGO.[2]

Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays. The following sections detail the methodologies for the key experiments.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Figure 2: [³⁵S]GTPγS Binding Assay Workflow start Start: CHO cells expressing MOR splice variant prepare_membranes Prepare cell membranes start->prepare_membranes incubate Incubate membranes with: - this compound (or other agonist) - GDP - [³⁵S]GTPγS prepare_membranes->incubate separate Separate bound and free [³⁵S]GTPγS via filtration incubate->separate quantify Quantify bound [³⁵S]GTPγS using liquid scintillation counting separate->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze end End analyze->end

[³⁵S]GTPγS Binding Assay Workflow

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the specific µ-opioid receptor splice variant are cultured. The cells are then harvested, and crude membrane fractions are prepared through homogenization and centrifugation.

  • Binding Assay: The prepared membranes are incubated in a buffer containing a fixed concentration of GDP, varying concentrations of this compound (or other test ligands), and [³⁵S]GTPγS.

  • Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound [³⁵S]GTPγS from the free radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to fit the dose-response curves and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.[2]

β-Arrestin2 Recruitment Assay

The PathHunter® enzyme complementation assay is a common method to quantify β-arrestin2 recruitment to an activated receptor.

Figure 3: β-Arrestin2 Recruitment Assay Workflow start Start: Engineered CHO cells expressing: - MOR-ProLink fusion - β-arrestin2-EA fusion plate_cells Plate cells in a multi-well plate start->plate_cells add_agonist Add varying concentrations of this compound (or other agonist) plate_cells->add_agonist incubate Incubate to allow for β-arrestin2 recruitment add_agonist->incubate add_reagents Add detection reagents (Substrate for β-galactosidase) incubate->add_reagents measure Measure chemiluminescent signal add_reagents->measure analyze Analyze data to determine EC50 and Emax measure->analyze end End analyze->end

β-Arrestin2 Recruitment Assay Workflow

Detailed Methodology:

  • Engineered Cell Line: The assay utilizes a CHO cell line engineered to express the MOR splice variant fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Cell Plating and Treatment: Cells are plated in a 384-well plate. The following day, they are treated with varying concentrations of this compound or a reference agonist and incubated.[2]

  • Enzyme Complementation and Detection: If the agonist induces the recruitment of β-arrestin2 to the MOR, the ProLink and EA tags are brought into proximity, forcing the complementation of the β-galactosidase enzyme. Detection reagents containing the enzyme substrate are then added.

  • Signal Quantification: The active enzyme converts the substrate, generating a chemiluminescent signal that is proportional to the amount of β-arrestin2 recruitment. This signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated, and non-linear regression is used to calculate EC50 and Emax values.[2]

In Vivo Correlates and Clinical Implications

The G-protein biased profile of this compound observed in vitro is consistent with its in vivo pharmacological effects. Studies have shown that at equianalgesic doses, this compound produces less respiratory depression compared to morphine.[1][2][3] This finding supports the hypothesis that β-arrestin2 recruitment is a key contributor to the respiratory depressant effects of opioids.

The incomplete cross-tolerance between this compound and morphine further suggests that their mechanisms of action have subtle but clinically relevant differences.[1][2] This makes this compound a valuable option in opioid rotation strategies for managing chronic pain, particularly when patients develop tolerance to other opioids.

Conclusion

This compound's pharmacological profile as a G-protein biased agonist at the µ-opioid receptor is well-supported by quantitative in vitro data. Its potent activation of G-protein signaling, coupled with minimal recruitment of β-arrestin2, provides a molecular basis for its observed clinical characteristics, including a potentially wider therapeutic window with reduced respiratory depression compared to morphine. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of biased agonism in opioid drug discovery and development. A thorough understanding of the distinct signaling properties of compounds like this compound is crucial for advancing the development of safer and more effective analgesics.

References

Levorphanol's Interaction with Monoamine Transporters: A Technical Guide to Serotonin and Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of levorphanol on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies for assessing reuptake inhibition, and visualizes the underlying molecular and procedural pathways.

Executive Summary

This compound is a potent opioid analgesic with a complex pharmacological profile that extends beyond its activity at opioid receptors. A significant component of its mechanism of action includes the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which contributes to its analgesic efficacy, particularly in neuropathic pain states.[1][2] This guide consolidates the available quantitative data on this compound's potency at these transporters and provides the detailed experimental frameworks necessary to investigate these interactions.

Quantitative Analysis of Transporter Inhibition

This compound's inhibitory activity at SERT and NET has been quantified, revealing a notable potency, particularly for the serotonin transporter. These interactions occur at concentrations significantly higher than those required for opioid receptor binding, suggesting they may become more clinically relevant at higher therapeutic doses.[3]

The following table summarizes the key in vitro inhibition data for this compound.

CompoundTarget TransporterAssay TypeIC₅₀ (nM)SpeciesReference
This compoundSerotonin (SERT)Uptake Inhibition90Rat[3]
This compoundNorepinephrine (NET)Uptake Inhibition1200Rat[3]

Molecular Mechanism of Action

The reuptake of serotonin and norepinephrine from the synaptic cleft by their respective transporters, SERT and NET, is a critical mechanism for terminating neurotransmission. By binding to these transporter proteins, this compound acts as an antagonist, blocking the reuptake of 5-HT and NE. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling to postsynaptic neurons. This dual action is believed to potentiate descending inhibitory pain pathways, contributing to this compound's analgesic effects.[4]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_vesicle Vesicles (5-HT, NE) cleft Synaptic Cleft pre_vesicle->cleft SERT SERT NET NET post_receptor 5-HT/NE Receptors neurotransmitter This compound This compound This compound->SERT Inhibition This compound->NET Inhibition neurotransmitter->SERT Reuptake neurotransmitter->NET Reuptake neurotransmitter->post_receptor Signal G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Termination & Analysis prep1 Plate hSERT-HEK293 Cells or Prepare Synaptosomes prep2 Wash with Assay Buffer prep1->prep2 inc1 Pre-incubate with this compound (Various Concentrations) prep2->inc1 inc2 Add Radiolabeled Neurotransmitter ([³H]5-HT or [³H]NE) inc1->inc2 inc3 Incubate at 37°C (5-15 min) inc2->inc3 term1 Terminate Uptake (Rapid Filtration/Wash) inc3->term1 quant1 Measure Radioactivity (Scintillation Counting) term1->quant1 analysis1 Calculate % Inhibition quant1->analysis1 analysis2 Determine IC₅₀ Value (Non-linear Regression) analysis1->analysis2

References

Methodological & Application

Application Notes and Protocols for Levorphanol Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile, making it a compound of significant interest in pain research.[1][2] These application notes provide detailed protocols for the administration of this compound in rodent models, a critical component of preclinical evaluation for novel pain therapeutics. This compound's mechanism of action involves agonism at mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This multi-target engagement may offer advantages in treating various pain states, including neuropathic pain.[3][4][5] Furthermore, this compound exhibits G-protein biased agonism at the mu-opioid receptor, which may contribute to a favorable side-effect profile compared to other opioids.[3][4]

These protocols are intended to provide standardized methodologies for preparing and administering this compound to rats and mice, as well as for assessing its analgesic effects using common behavioral assays. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental findings.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, derived from preclinical and clinical studies. This data is essential for dose selection and experimental design.

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Human11 - 16 hoursIntravenous[6][7]
Time to Peak Plasma Concentration (Tmax) Human~1 hourOral[6][7]
Protein Binding Human~40%-[1][8]
Oral to Parenteral Efficacy Ratio Human2:1Oral vs. Parenteral[9]

Note: Rodent-specific pharmacokinetic data is limited in the public domain. Researchers are encouraged to perform pharmacokinetic studies in their specific rodent strain and experimental conditions.

Table 2: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)Reference
Mu (µ) Opioid Receptor 0.21 ± 0.02[1][3]
Delta (δ) Opioid Receptor 4.2 ± 0.6[1][3]
Kappa (κ) Opioid Receptor 2.3 ± 0.3[1][3]

Table 3: Effective Doses (ED50) of this compound in Mice

Pain ModelAssayED50 (mg/kg)Route of AdministrationMouse StrainReference
Acute Nociceptive Pain Radiant Heat Tail Flick0.38 (0.28 - 0.51)SubcutaneousCD-1[4]
Acute Nociceptive Pain Radiant Heat Tail Flick0.38 (0.23 - 0.64)Subcutaneous129/Sv[4]

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate for Injection

Materials:

  • This compound tartrate powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound tartrate: Based on the desired concentration and final volume. Note that this compound tartrate dihydrate has a molecular weight of 443.49 g/mol .

  • Weigh the this compound tartrate powder accurately using an analytical balance.

  • Dissolve the powder in sterile 0.9% saline: this compound tartrate is soluble in water.[6][7] Add the weighed powder to a sterile vial and add the calculated volume of saline.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.

  • Sterile filter the solution: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile vial.

  • Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions. Store as recommended for the compound, typically protected from light.

Protocol 2: Subcutaneous (SC) Administration of this compound in Mice and Rats

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume based on its body weight and the desired dose (mg/kg).

  • Restrain the animal: For mice, grasp the loose skin at the scruff of the neck. For rats, restrain the animal securely to prevent movement.

  • Create a "tent" of skin: Gently lift the skin over the dorsal midline (between the shoulder blades).

  • Insert the needle: With the bevel facing up, insert the needle at the base of the tented skin, parallel to the animal's body.

  • Aspirate briefly: Pull back slightly on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

  • Inject the solution: Slowly and steadily depress the plunger to administer the calculated volume.

  • Withdraw the needle: Remove the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Monitor the animal: Observe the animal for a short period after injection for any adverse reactions.

Protocol 3: Oral Gavage Administration of this compound in Mice and Rats

Materials:

  • Prepared this compound solution (aqueous solution is suitable)

  • Animal gavage needles (flexible or stainless steel with a ball-tip; 18-20G for mice, 16-18G for rats)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and rats.

  • Measure the gavage needle length: Hold the needle alongside the animal and measure the distance from the mouth to the last rib to ensure the needle will reach the stomach without causing injury.

  • Restrain the animal: Hold the animal firmly in an upright position, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administer the solution: Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.

  • Withdraw the needle: Gently remove the gavage needle in a smooth, swift motion.

  • Monitor the animal: Observe the animal for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.

Protocol 4: Assessment of Analgesia using the Hot Plate Test

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Timer

  • Plexiglass cylinder to confine the animal on the hot plate surface

Procedure:

  • Set the hot plate temperature: A common temperature for mice is 52-55°C. The temperature should be sufficient to elicit a response within a reasonable time frame without causing tissue damage.

  • Acclimate the animals: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline measurement: Before drug administration, place each animal on the hot plate and start the timer.

  • Observe for nociceptive behaviors: Common responses include licking or flicking of the hind paws, or jumping.

  • Record the latency: Stop the timer as soon as a nociceptive response is observed and record the latency time.

  • Cut-off time: A maximum cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the hot plate and record the cut-off time as the latency.

  • Administer this compound: Administer this compound according to Protocol 2 or 3.

  • Post-treatment measurements: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test to assess the analgesic effect. An increase in latency compared to baseline indicates analgesia.

Visualizations

Levorphanol_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: this compound's primary analgesic signaling pathway.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate) Animal_Acclimation->Baseline_Testing Levorphanol_Admin This compound Administration (SC or Oral Gavage) Baseline_Testing->Levorphanol_Admin Post_Testing Post-Treatment Nociceptive Testing (Multiple Time Points) Levorphanol_Admin->Post_Testing Data_Analysis Data Analysis Post_Testing->Data_Analysis

Caption: A typical experimental workflow for assessing this compound's analgesic effects.

Dose_Response_Relationship y_axis Analgesic Effect (% MPE) origin x_axis Log [this compound Dose] p1 origin->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ED50_label ED50 ED50_line_x ED50_line_x->ED50_label ED50_line_y ED50_line_y->ED50_label

Caption: The logical relationship between this compound dose and analgesic effect.

References

Application Note: High-Throughput Quantification of Levorphanol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Levorphanol is a potent opioid analgesic used for the management of moderate to severe pain. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the high-throughput analysis of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring efficiency and high recovery.

Experimental Protocols

Materials and Reagents
  • This compound and this compound-d3 (internal standard, IS) reference standards

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A simple and efficient protein precipitation method is utilized for sample preparation:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Optimal chromatographic separation is achieved using a C18 analytical column.

ParameterValue
Column C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Refer to the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.080
2.120
4.020
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 258.2199.135
This compound-d3 (IS) 261.2202.135

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep Thaw, Aliquot analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Acquisition and Processing analysis->data Generate Chromatograms report Reporting data->report Quantify and Validate

Caption: Experimental Workflow for this compound Quantification.

sample_preparation_flow plasma 100 µL Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed Sample Preparation Protocol.

Conclusion

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid LC gradient make this method suitable for routine analysis in a clinical or research laboratory setting, enabling efficient and reliable determination of this compound concentrations for various applications.

Probing the Functional Activity of Levorphanol: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile, exhibiting activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. A thorough understanding of its functional activity at these receptors is crucial for elucidating its therapeutic effects and side-effect profile. This document provides detailed application notes and protocols for a panel of in vitro assays designed to characterize the functional activity of this compound, including its receptor binding affinity, G-protein activation, and β-arrestin recruitment.

Key Concepts in this compound's Functional Activity

This compound's interaction with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. Key parameters to assess its functional activity include:

  • Receptor Binding Affinity (Ki): Measures the strength of the binding interaction between this compound and the opioid receptor. A lower Ki value indicates a higher binding affinity.

  • Potency (EC50): The concentration of this compound required to elicit 50% of its maximal effect in a functional assay.

  • Efficacy (Emax): The maximum functional response induced by this compound compared to a reference full agonist.

  • Functional Selectivity (Biased Agonism): The ability of this compound to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).

Studies have shown that this compound exhibits a preference for G-protein signaling over β-arrestin2 recruitment, suggesting it may be a G-protein biased agonist.[1] This characteristic is of significant interest as it may be associated with a reduced incidence of certain opioid-related side effects, such as respiratory depression.[1]

Data Presentation: Quantitative Functional Parameters of this compound

The following tables summarize the quantitative data on this compound's binding affinity and functional activity at the three main opioid receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

Opioid ReceptorKi (nM)Cell LineReference(s)
Mu (µ)0.21 ± 0.02-[2]
2.4 ± 0.9CHO[1]
Delta (δ)4.2 ± 0.6-[2]
Kappa (κ)2.3 ± 0.3-[2]

Table 2: Functional Potency (EC50) and Efficacy of this compound in GTPγS Binding Assays

Opioid ReceptorEC50 (nM)Maximal Response (% of Control Agonist)Cell LineReference(s)
Mu (µ)2.5 (1.2, 5.3)110% (vs. DAMGO)CHO[1]
Delta (δ)-Full agonist (vs. DPDPE)CHO[1]
Kappa (κ)-Partial agonist (~50% of U50,488H)CHO[1]

Table 3: Functional Activity of this compound in β-arrestin2 Recruitment Assays

Mu-Opioid Receptor Splice VariantEC50 (nM)Max Response (% of DAMGO)Reference(s)
MOR-128 (15.8, 49.6)30%[1]

Signaling Pathway and Experimental Workflows

dot

mu_opioid_signaling cluster_cytosol Cytosol This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts beta_arrestin β-arrestin GRK->beta_arrestin Recruits beta_arrestin->MOR ERK ERK beta_arrestin->ERK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates ATP ATP PKA PKA cAMP->PKA Activates

Caption: Mu-Opioid Receptor Signaling Pathway.

dot

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubation Incubate membranes with this compound, GDP, and [35S]GTPγS at 30°C Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, GDP, [35S]GTPγS, and this compound dilutions Reagent_Prep->Incubation Termination Terminate reaction by rapid filtration through glass fiber filters Incubation->Termination Washing Wash filters with ice-cold buffer Termination->Washing Scintillation Add scintillation fluid and count radioactivity Washing->Scintillation Data_Analysis Analyze data to determine EC50 and Emax values Scintillation->Data_Analysis

Caption: Experimental Workflow for GTPγS Binding Assay.

dot

beta_arrestin_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection_analysis Detection & Analysis Cell_Culture Culture cells expressing ProLink-tagged MOR and EA-tagged β-arrestin Cell_Plating Plate cells in a 384-well plate Cell_Culture->Cell_Plating Compound_Addition Add this compound dilutions to the cells Cell_Plating->Compound_Addition Incubation Incubate for 90 minutes at 37°C Compound_Addition->Incubation Detection_Reagent Add PathHunter detection reagents Incubation->Detection_Reagent Signal_Reading Read chemiluminescent signal Detection_Reagent->Signal_Reading Data_Analysis Analyze data to determine EC50 and Emax values Signal_Reading->Data_Analysis

Caption: Workflow for β-arrestin Recruitment Assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-MOR, CHO-DOR, CHO-KOR).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of this compound dilution or vehicle.

    • 50 µL of cell membrane suspension (typically 50-100 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of this compound to activate G-proteins coupled to opioid receptors.

Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Materials:

  • Cell membranes from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound stock solution.

  • Reference agonist (e.g., DAMGO for MOR).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[3]

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).[3]

    • 25 µL of this compound dilution, vehicle, or reference agonist.[3]

    • 50 µL of membrane suspension (10-20 µg protein/well).[3]

    • 50 µL of GDP (final concentration 10-100 µM).[3]

  • Pre-incubate the plate at 30°C for 15 minutes.[3]

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[3]

  • Incubate at 30°C for 60 minutes with gentle shaking.[3]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other values.

    • Plot the specific binding (as a percentage of the maximal response of the reference agonist) against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax values using non-linear regression.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.

Principle: Activation of µ, δ, and κ opioid receptors by an agonist like this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the opioid receptor of interest (e.g., CHO-MOR).

  • This compound stock solution.

  • Forskolin (B1673556).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

Protocol:

  • Seed cells in a 96- or 384-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Add serial dilutions of this compound or vehicle to the cells.

  • Immediately add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

β-arrestin2 Recruitment Assay

Objective: To quantify the recruitment of β-arrestin2 to the mu-opioid receptor upon activation by this compound.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter®). The opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin2 to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[1][4]

Materials:

  • Engineered cell line co-expressing the ProLink-tagged mu-opioid receptor and Enzyme Acceptor-tagged β-arrestin2 (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).[4]

  • This compound stock solution.

  • Reference agonist (e.g., DAMGO).

  • Cell culture and plating reagents.

  • Detection reagents from the assay kit.

  • Chemiluminometer.

Protocol:

  • Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.[1][4]

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions, vehicle, or reference agonist to the cells.

  • Incubate the plate for 90 minutes at 37°C.[1][4]

  • Add the detection reagent according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes, protected from light.[4]

  • Read the chemiluminescent signal using a plate luminometer.[4]

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 and Emax values using non-linear regression.

References

Application Notes and Protocols: Experimental Design for Levorphanol in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Levorphanol, a synthetic opioid analgesic, offers a unique multi-modal mechanism of action that makes it a compelling candidate for investigation in neuropathic pain states. Unlike traditional opioids, this compound not only acts as an agonist at mu, delta, and kappa opioid receptors but also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin-norepinephrine reuptake inhibitor.[1][2][3][4] This comprehensive profile suggests its potential to address multiple underlying mechanisms of neuropathic pain.

These application notes provide a detailed framework for the preclinical evaluation of this compound in rodent models of neuropathic pain. The protocols outlined below describe the surgical induction of neuropathic pain, behavioral assessments of analgesic efficacy, and a summary of expected outcomes based on the known pharmacology of opioids in similar models.

Data Presentation

A critical literature search was conducted to find specific quantitative dose-response data for this compound in the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) preclinical models of neuropathic pain. However, no studies containing this specific data were identified in the public domain. The following tables are presented as templates and are populated with representative data for morphine, a standard opioid analgesic, to illustrate the expected format for data presentation. Researchers should generate analogous tables with their own experimental data for this compound.

Table 1: Effect of Morphine on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats

Treatment GroupDose (mg/kg, s.c.)NBaseline Paw Withdrawal Threshold (g)Post-CCI Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Sham + Vehicle-1014.5 ± 0.814.2 ± 0.914.3 ± 0.7N/A
CCI + Vehicle-1014.8 ± 0.92.5 ± 0.42.8 ± 0.50%
CCI + Morphine11014.6 ± 0.72.7 ± 0.35.2 ± 0.620.8%
CCI + Morphine31014.9 ± 0.82.4 ± 0.59.8 ± 1.161.7%
CCI + Morphine101014.7 ± 0.62.6 ± 0.413.5 ± 0.990.8%

%MPE = ((Post-Treatment Value - Post-CCI Value) / (Baseline Value - Post-CCI Value)) x 100 Data are representative and expressed as Mean ± SEM.

Table 2: Effect of Morphine on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model in Mice

Treatment GroupDose (mg/kg, s.c.)NBaseline Paw Withdrawal Latency (s)Post-SNI Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
Sham + Vehicle-1210.2 ± 0.59.9 ± 0.610.1 ± 0.5N/A
SNI + Vehicle-1210.5 ± 0.44.2 ± 0.34.5 ± 0.40%
SNI + Morphine21210.3 ± 0.54.4 ± 0.26.8 ± 0.540.7%
SNI + Morphine51210.6 ± 0.64.1 ± 0.38.9 ± 0.773.8%
SNI + Morphine101210.4 ± 0.44.3 ± 0.49.8 ± 0.689.3%

% Reversal = ((Post-Treatment Latency - Post-SNI Latency) / (Baseline Latency - Post-SNI Latency)) x 100 Data are representative and expressed as Mean ± SEM.

Experimental Protocols

Animal Models of Neuropathic Pain

This model induces a peripheral mononeuropathy that mimics symptoms of causalgia in humans.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2% for maintenance) or an equivalent anesthetic.

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position and shave the lateral surface of the left thigh.

    • Make a small skin incision at the mid-thigh level.

    • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue.

    • Tie four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Post-operative Care: House animals individually with soft bedding. Monitor for signs of infection and distress. Behavioral testing can typically commence 7-14 days post-surgery.

This model produces a consistent and long-lasting mechanical allodynia in the territory of the spared sural nerve.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Procedure:

    • Place the anesthetized mouse in a prone position and shave the lateral surface of the left thigh.

    • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Isolate the common peroneal and tibial nerves.

    • Ligate these two nerves with a suture (e.g., 5-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump.

    • Take extreme care to avoid touching or stretching the spared sural nerve.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: House animals individually with soft bedding. Monitor for signs of infection and distress. Behavioral testing can begin as early as 2-3 days post-surgery and the phenotype is stable for several weeks.[5]

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. The animals are placed in individual Plexiglas chambers on an elevated wire mesh floor.

  • Procedure:

    • Acclimatize the animals to the testing environment for at least 30 minutes before testing.

    • Apply the von Frey filaments to the plantar surface of the hind paw (in the territory of the sural nerve for the SNI model).

    • Begin with a filament of low force and proceed in ascending order of force.

    • A positive response is a sharp withdrawal or licking of the paw.

    • The 50% paw withdrawal threshold can be determined using the up-down method.

    • Record the force in grams that elicits a consistent withdrawal response.

This test measures the latency to paw withdrawal from a radiant heat source.

  • Apparatus: A plantar test apparatus (Hargreaves' apparatus) with a radiant heat source.

  • Procedure:

    • Place the animals in the testing chambers on a glass plate and allow them to acclimatize.

    • Position the radiant heat source under the glass plate, directly beneath the plantar surface of the hind paw to be tested.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal withdraws its paw.

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

    • Record the paw withdrawal latency in seconds.

Visualizations

G cluster_0 Experimental Workflow for this compound in CCI Model start Acclimatize Rats baseline Baseline Behavioral Testing (von Frey & Hargreaves) start->baseline surgery Induce CCI (or Sham Surgery) baseline->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery post_cci_test Post-CCI Behavioral Testing recovery->post_cci_test randomization Randomize into Treatment Groups post_cci_test->randomization treatment Administer this compound or Vehicle randomization->treatment post_treatment_test Post-Treatment Behavioral Testing treatment->post_treatment_test data_analysis Data Analysis (%MPE, %Reversal) post_treatment_test->data_analysis

Caption: Experimental workflow for evaluating this compound in the CCI model.

G cluster_0 This compound's Multi-Modal Signaling Pathway in Neuropathic Pain cluster_1 Opioid Receptors cluster_2 NMDA Receptor cluster_3 Monoamine Transporters This compound This compound mu Mu (μ) This compound->mu Agonist delta Delta (δ) This compound->delta Agonist kappa Kappa (κ) This compound->kappa Agonist nmda NMDA Receptor This compound->nmda Antagonist ser Serotonin Transporter (SERT) This compound->ser Inhibitor nor Norepinephrine Transporter (NET) This compound->nor Inhibitor g_protein G-protein Signaling (↓ cAMP, ↑ K+ efflux) mu->g_protein delta->g_protein kappa->g_protein ca_influx ↓ Ca2+ Influx ↓ Excitotoxicity nmda->ca_influx reuptake_inhibition ↑ Synaptic Serotonin & Norepinephrine ser->reuptake_inhibition nor->reuptake_inhibition analgesia Analgesia g_protein->analgesia ca_influx->analgesia reuptake_inhibition->analgesia

Caption: this compound's multi-modal mechanism of action for neuropathic pain.

References

Application Notes and Protocols for Preparing Levorphanol Tartrate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol tartrate is a potent synthetic opioid analgesic with a complex pharmacology. It primarily acts as an agonist at the mu-opioid receptor (MOR), but also exhibits affinity for the kappa- (KOR) and delta-opioid receptors (DOR)[1][2]. Furthermore, this compound possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties, which may contribute to its efficacy in certain pain states[1][2]. Its multifaceted mechanism of action makes it a valuable tool for in vitro studies aimed at understanding opioid signaling and developing novel analgesics.

This document provides detailed protocols for the preparation of this compound tartrate solutions for use in cell culture experiments. It also includes methodologies for key in vitro assays to assess its biological activity and summarizes relevant quantitative data to guide experimental design.

Data Presentation

The following table summarizes the in vitro binding affinities and functional potencies of this compound tartrate at various opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

ReceptorAssay TypeParameterValueCell LineReference
Mu-Opioid Receptor (MOR-1)Radioligand BindingKi (nM)2.4 ± 0.9CHO[1]
Delta-Opioid Receptor (DOR-1)Radioligand BindingKi (nM)4.2 ± 0.6CHO[1]
Kappa-Opioid Receptor (KOR-1)Radioligand BindingKi (nM)2.3 ± 0.3CHO[1]
Mu-Opioid Receptor (MOR-1)35S-GTPγS BindingEC50 (nM)2.5 (1.2, 5.3)CHO[1]
Delta-Opioid Receptor (DOR-1)35S-GTPγS BindingEC50 (nM)33 (18, 60)CHO[1]
Kappa-Opioid Receptor (KOR-1)35S-GTPγS BindingEC50 (nM)12 (6.1, 24)CHO[1]
Mu-Opioid Receptor (MOR-1)β-Arrestin RecruitmentEC50 (nM)185 (88, 389)CHO[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution

This protocol describes the preparation of a sterile 10 mM stock solution of this compound tartrate, suitable for use in cell culture.

Materials:

  • This compound Tartrate Dihydrate (MW: 443.49 g/mol )

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Biological safety cabinet

Procedure:

  • In a biological safety cabinet, weigh out 4.44 mg of this compound tartrate dihydrate powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile, cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound tartrate is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to prepare working concentrations for treating cells.

Materials:

  • 10 mM this compound Tartrate stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound tartrate stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accuracy. For example, to prepare a 10 µM working solution: a. Dilute the 10 mM stock solution 1:100 in culture medium to create an intermediate 100 µM solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium). b. Further dilute the 100 µM intermediate solution 1:10 in culture medium to obtain the final 10 µM working solution (e.g., add 100 µL of 100 µM solution to 900 µL of medium).

  • Gently mix the working solutions by pipetting or inverting the tube.

  • Use the prepared working solutions to treat cells immediately.

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tartrate used for treatment.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxic effects of this compound tartrate on cultured cells.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7, A549)

  • 96-well cell culture plates

  • This compound tartrate working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound tartrate (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Western Blotting for Phosphorylated ERK1/2

This protocol details a method to detect the activation of the MAPK/ERK signaling pathway in response to this compound tartrate treatment.

Materials:

  • Cells expressing opioid receptors (e.g., CHO-MOR)

  • 6-well cell culture plates

  • This compound tartrate working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal ERK phosphorylation.

  • Treat the cells with this compound tartrate at the desired concentrations for a short time course (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Mandatory Visualizations

Levorphanol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Tartrate MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist KOR Kappa-Opioid Receptor (KOR) This compound->KOR DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation KOR->G_protein DOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_Cascade Activation cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia, Gene Expression) PKA->Cellular_Response beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment beta_arrestin->MOR beta_arrestin->MAPK_Cascade Activation MAPK_Cascade->Cellular_Response

Caption: this compound Tartrate Signaling Pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock (this compound in DMSO) Working_Solution Prepare Working Solutions (Dilution in Culture Medium) Stock_Solution->Working_Solution Treatment Treat Cells with This compound/Vehicle Working_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Treatment->Signaling_Assay Data_Analysis Data Acquisition & Statistical Analysis Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis

References

Application Notes and Protocols for Utilizing Levorphanol in Opioid Tolerance and Dependence Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levorphanol as a pharmacological tool in preclinical studies of opioid tolerance and dependence. This compound's unique multi-modal mechanism of action offers distinct advantages for investigating the complex neurobiological adaptations that underlie these phenomena.

Introduction

This compound is a potent synthetic opioid analgesic with a complex pharmacological profile that distinguishes it from classic mu-opioid receptor agonists like morphine.[1][2][3] It functions as an agonist at mu, delta, and kappa opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3][4][5] This multifaceted activity makes this compound a valuable tool for dissecting the contributions of various receptor systems to opioid tolerance and dependence. Notably, studies have revealed a unidirectional cross-tolerance between morphine and this compound, suggesting that this compound may engage additional or different signaling pathways, a key area of investigation for the development of novel analgesics with reduced tolerance liability.[6][7]

Data Presentation: Quantitative Pharmacological Data of this compound

The following tables summarize key quantitative data for this compound, facilitating comparison with other opioids.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound Ki (nM)Reference
Mu-opioid0.21 ± 0.02[2]
Delta-opioid4.2 ± 0.6[2]
Kappa-opioid2.3 ± 0.3[2]
NMDA~600[8]

Table 2: In Vivo Analgesic Potency (ED50) in Rodents

SpeciesAssayRoute of AdministrationThis compound ED50 (mg/kg)Reference
MouseTail-flickSubcutaneous (s.c.)0.19 (0.11, 0.31)[8]

Table 3: Induction of Tolerance in Mice (4-day treatment)

Chronic Treatment Drug (Dose)Test DrugED50 (mg/kg, s.c.) on Day 5Fold-Shift in PotencyReference
SalineThis compound0.19-[8]
This compound (0.8 mg/kg, s.c.)This compound1.14~6-fold[8]
Morphine (5 mg/kg, s.c.)This compound0.42~2.2-fold[8]
This compound (0.8 mg/kg, s.c.)Morphine11.0~5.5-fold[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research questions.

Protocol 1: Induction of Chronic Tolerance to this compound in Mice

This protocol describes a method to induce a state of tolerance to the analgesic effects of this compound.

Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

  • Animal balance

  • Radiant heat tail-flick analgesia meter

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility and handling for at least 7 days prior to the experiment.

  • Baseline Analgesia Testing:

    • On Day 0, determine the baseline tail-flick latency for each mouse using the radiant heat source. The cut-off time should be set to 10-15 seconds to prevent tissue damage.

    • Administer a single subcutaneous (s.c.) injection of this compound at a dose of 0.8 mg/kg (approximately 2 times the ED50).[8]

    • Measure tail-flick latencies at 30, 60, 90, and 120 minutes post-injection to confirm the analgesic effect.

  • Chronic Dosing Regimen:

    • From Day 1 to Day 4, administer this compound (0.8 mg/kg, s.c.) to the experimental group twice daily (e.g., 9:00 AM and 5:00 PM).

    • Administer an equivalent volume of sterile saline to the control group on the same schedule.

  • Assessment of Tolerance:

    • On Day 5, approximately 16 hours after the final chronic dose, perform a cumulative dose-response experiment.

    • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, s.c.) to both the saline- and this compound-pretreated groups.

    • Measure the peak analgesic effect (e.g., at 30 minutes post-injection) for each dose.

    • Calculate the ED50 for this compound in both groups. A significant rightward shift in the dose-response curve and an increased ED50 in the this compound-pretreated group indicates the development of tolerance.[8]

Protocol 2: Assessment of this compound-Induced Physical Dependence via Naloxone-Precipitated Withdrawal

This protocol outlines the procedure for precipitating and quantifying withdrawal symptoms in this compound-dependent mice.

Materials:

  • This compound tartrate

  • Naloxone (B1662785) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Clear observation chambers

  • Scoring sheets for withdrawal behaviors

Procedure:

  • Induction of Dependence:

    • Follow the chronic dosing regimen as described in Protocol 1 (this compound at 0.8 mg/kg, s.c., twice daily for 4 days).

  • Precipitation of Withdrawal:

    • On Day 5, two hours after the final this compound or saline injection, administer naloxone (1 mg/kg, s.c.) to all animals.[9]

  • Observation and Scoring of Withdrawal Symptoms:

    • Immediately after naloxone injection, place each mouse in an individual observation chamber.

    • For the next 10-30 minutes, a trained observer blind to the treatment groups should record the frequency and/or severity of withdrawal signs.

    • Key somatic withdrawal signs to score include:[9][10][11]

      • Jumping: Number of vertical leaps.

      • Paw Tremors: Number of distinct tremors of the forepaws.

      • Wet Dog Shakes: Number of full-body shakes.

      • Abnormal Posturing: Presence of rigid or unusual body postures.

      • Diarrhea/Fecal Boli: Number of fecal boli produced.

      • Ptosis: Drooping of the eyelids (scored on a severity scale).

    • A global withdrawal score can be calculated by summing the scores for each sign.[9]

  • Data Analysis:

    • Compare the global withdrawal scores and the frequency of individual signs between the this compound- and saline-pretreated groups. Significantly higher scores in the this compound group indicate physical dependence.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and procedures related to the use of this compound in tolerance and dependence research.

G cluster_0 This compound Cellular Actions cluster_1 Downstream Signaling cluster_2 Functional Outcomes This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist DOR Delta-Opioid Receptor This compound->DOR Agonist KOR Kappa-Opioid Receptor This compound->KOR Agonist NMDA NMDA Receptor This compound->NMDA Antagonist SERT Serotonin Transporter This compound->SERT Inhibitor NET Norepinephrine Transporter This compound->NET Inhibitor Gi_o Gi/o Protein Activation MOR->Gi_o DOR->Gi_o KOR->Gi_o Analgesia Analgesia NMDA->Analgesia Modulates Antidepressant_Effect Potential Antidepressant Effect SERT->Antidepressant_Effect NET->Antidepressant_Effect AC Adenylyl Cyclase Inhibition Gi_o->AC Ca_channel Ca2+ Channel Inhibition Gi_o->Ca_channel K_channel K+ Channel Activation Gi_o->K_channel Tolerance_Dependence Tolerance & Dependence (Chronic Use) Gi_o->Tolerance_Dependence Neurotransmitter_Inhib ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Inhib Neuronal_Hyperpol Neuronal Hyperpolarization K_channel->Neuronal_Hyperpol Neuronal_Hyperpol->Analgesia Neurotransmitter_Inhib->Analgesia

Caption: this compound's multimodal signaling pathways.

G cluster_workflow Experimental Workflow: Tolerance Induction & Assessment Acclimation 1. Animal Acclimation (≥ 7 days) Baseline 2. Baseline Analgesia Test (Tail-Flick Assay) Acclimation->Baseline Chronic_Dosing 3. Chronic Dosing (this compound or Saline) Twice daily for 4 days Baseline->Chronic_Dosing Tolerance_Test 4. Tolerance Assessment (Day 5) Cumulative Dose-Response Chronic_Dosing->Tolerance_Test Data_Analysis 5. Data Analysis (Calculate ED50 Shift) Tolerance_Test->Data_Analysis

Caption: Workflow for inducing and assessing this compound tolerance.

G cluster_workflow Experimental Workflow: Naloxone-Precipitated Withdrawal Dependence_Induction 1. Induce Dependence (Chronic this compound Dosing) Naloxone_Challenge 2. Naloxone Administration (1 mg/kg, s.c.) Dependence_Induction->Naloxone_Challenge Observation 3. Behavioral Observation (10-30 min period) Naloxone_Challenge->Observation Scoring 4. Quantify Withdrawal Signs (Jumping, Paw Tremors, etc.) Observation->Scoring Analysis 5. Statistical Analysis (Compare to Control Group) Scoring->Analysis

Caption: Workflow for assessing physical dependence on this compound.

References

Application Notes and Protocols for Assessing Levorphanol-Induced Respiratory Depression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent opioid analgesic with a complex pharmacological profile. A critical aspect of its preclinical safety assessment is the evaluation of its potential to induce respiratory depression, a common and life-threatening side effect of opioid agonists. This document provides detailed application notes and experimental protocols for assessing this compound-induced respiratory depression in various animal models. The methodologies described herein are essential for understanding the dose-dependent effects of this compound on respiratory function and for the development of safer opioid-based therapeutics.

Data Presentation: Quantitative Effects of this compound on Respiratory Parameters

The following tables summarize the quantitative data on the effects of this compound on key respiratory parameters from preclinical studies.

Table 1: Effect of this compound on Respiratory Rate, Tidal Volume, and Minute Ventilation in Rhesus Monkeys

Dose of this compound (mg/kg)Change in Respiratory FrequencyChange in Tidal VolumeChange in Minute VolumeAnimal Model
0.03 - 1.0Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseRhesus Monkey
0.032 - 3.2Dose-dependent decreaseNot specifiedDose-dependent decrease in ventilationRhesus Monkey[1]

Table 2: Effect of this compound on Respiratory Rate in Rats

Concentration of this compoundChange in Respiratory RateAnimal Model
2 µM~40% decreaseRat

Signaling Pathway of this compound-Induced Respiratory Depression

This compound primarily exerts its effects through the activation of mu-opioid receptors (MOR), which are G-protein coupled receptors. This compound is considered a G-protein biased agonist, meaning it preferentially activates the G-protein signaling cascade over the β-arrestin pathway.[1][2] This biased agonism is thought to contribute to its analgesic effects while potentially having a different profile of adverse effects, such as respiratory depression, compared to non-biased opioids.

The binding of this compound to MORs in the respiratory control centers of the brainstem, such as the pre-Bötzinger complex and the parabrachial nucleus, initiates an intracellular signaling cascade. This leads to neuronal hyperpolarization and inhibition of neurotransmitter release, ultimately resulting in a decrease in respiratory rate and tidal volume.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein Activation (Gαi/o and Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits K_channel K+ Channel Activation (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression Neurotransmitter->Resp_Depression

Figure 1. Simplified signaling pathway of this compound-induced respiratory depression.

Experimental Protocols

Whole-Body Plethysmography (WBP) for Respiratory Monitoring in Rodents

This protocol outlines the use of WBP to non-invasively measure respiratory parameters in conscious, unrestrained rodents.

Materials:

  • Whole-body plethysmography system with chambers appropriate for the animal size (e.g., Buxco, DSI, or SCIREQ).

  • This compound solution for injection (sterile, appropriate concentration).

  • Vehicle control solution (e.g., sterile saline).

  • Animal scale.

  • Syringes and needles for administration.

Procedure:

  • Acclimation:

    • For at least 3 consecutive days prior to the experiment, acclimate the animals to the plethysmography chambers for 30-60 minutes each day to reduce stress-induced respiratory changes.

  • Calibration:

    • Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

  • Baseline Recording:

    • Weigh the animal and place it in the plethysmography chamber.

    • Allow the animal to acclimate to the chamber for at least 30 minutes.

    • Record baseline respiratory parameters for a stable period of 15-30 minutes. Key parameters to measure include:

      • Respiratory Rate (f, breaths/min)

      • Tidal Volume (VT, mL)

      • Minute Ventilation (VE, mL/min; VE = f x VT)

  • Drug Administration:

    • Prepare the appropriate dose of this compound and the vehicle control.

    • Briefly remove the animal from the chamber and administer the drug or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Intravenous administration is often preferred for rapid onset.

    • Immediately return the animal to the chamber.

  • Post-Administration Recording:

    • Continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes) to capture the peak effect and duration of action of this compound.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in respiratory parameters from baseline at different time points after drug administration.

    • Express the data as a percentage change from baseline or as absolute values.

    • Compare the effects of different doses of this compound to the vehicle control group.

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimation Animal Acclimation to Plethysmography Chamber (3 days, 30-60 min/day) Calibration System Calibration Acclimation->Calibration Baseline Baseline Respiratory Recording (15-30 min) Calibration->Baseline Admin This compound/Vehicle Administration Baseline->Admin PostAdmin Post-Administration Respiratory Recording (60-120 min) Admin->PostAdmin Analysis Data Analysis (Changes from baseline) PostAdmin->Analysis

Figure 2. Experimental workflow for whole-body plethysmography.
Arterial Blood Gas Analysis in Rodents

This protocol describes the measurement of arterial blood gases to assess the impact of this compound on gas exchange.

Materials:

  • Surgical instruments for catheter implantation.

  • Arterial catheter.

  • This compound solution for injection.

  • Vehicle control solution.

  • Blood gas analyzer.

  • Heparinized syringes.

  • Anesthesia (for surgery).

  • Animal scale.

Procedure:

  • Surgical Preparation (Catheter Implantation):

    • Anesthetize the animal following approved institutional protocols.

    • Surgically implant a catheter into the carotid or femoral artery.

    • Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

  • Baseline Blood Sample:

    • Connect the arterial catheter to a heparinized syringe.

    • Withdraw a small volume of arterial blood (e.g., 50-100 µL) for baseline analysis.

    • Immediately analyze the blood sample using a blood gas analyzer to determine baseline values for:

      • Partial pressure of oxygen (PaO2)

      • Partial pressure of carbon dioxide (PaCO2)

      • pH

      • Oxygen saturation (SaO2)

  • Drug Administration:

    • Administer the desired dose of this compound or vehicle control.

  • Post-Administration Blood Sampling:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), withdraw arterial blood samples for analysis.

    • Analyze each sample immediately to determine the changes in blood gas parameters.

  • Data Analysis:

    • Compare the post-administration blood gas values to the baseline values.

    • Analyze the dose-dependent effects of this compound on PaO2, PaCO2, and pH.

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Arterial Catheter Implantation Surgery Recovery Animal Recovery (24-48 hours) Surgery->Recovery Baseline Baseline Arterial Blood Gas Sample Recovery->Baseline Admin This compound/Vehicle Administration Baseline->Admin PostAdmin Post-Administration Blood Gas Sampling (Multiple time points) Admin->PostAdmin Analysis Blood Gas Analysis (PaO2, PaCO2, pH) PostAdmin->Analysis

Figure 3. Workflow for arterial blood gas analysis.

Conclusion

The assessment of this compound-induced respiratory depression is a critical component of its preclinical safety evaluation. The protocols and data presented in this document provide a framework for researchers to design and execute robust studies to characterize the respiratory effects of this compound and other novel opioid compounds. The use of both whole-body plethysmography and arterial blood gas analysis will provide a comprehensive understanding of the impact of these compounds on respiratory function.

References

Application Notes and Protocols for Radiolabeling Levorphanol in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile, exhibiting affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2][3][4] It also acts as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor, making it a compound of significant interest for pain management research and drug development.[1][5] Radiolabeling of this compound is an essential technique for in vitro and in vivo receptor binding studies, allowing for the characterization of its binding affinity, receptor density, and functional activity.

These application notes provide detailed protocols for the radiolabeling of this compound with tritium (B154650) ([³H]) and carbon-11 (B1219553) ([¹¹C]), as well as for conducting receptor binding assays using the radiolabeled compound. The information is intended to guide researchers in designing and executing robust and reproducible experiments to investigate the pharmacology of this compound.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
Receptor SubtypeRadioligand Used in AssayThis compound Ki (nM)Source
Mu (µ) Opioid Receptor (MOR-1)[¹²⁵I]IBNtxA0.8 ± 0.1[6]
Delta (δ) Opioid Receptor (DOR-1)[¹²⁵I]IBNtxA1.8 ± 0.3[6]
Kappa (κ) Opioid Receptor (KOR-1)[¹²⁵I]IBNtxA2.5 ± 0.4[6]
MOR-1 Splice Variants
MOR-1A[¹²⁵I]IBNtxA0.8 ± 0.2[6]
MOR-1B1[¹²⁵I]IBNtxA1.0 ± 0.1[6]
MOR-1E[¹²⁵I]IBNtxA0.9 ± 0.1[6]
MOR-1O[¹²⁵I]IBNtxA1.0 ± 0.2[6]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Tritium ([³H]this compound)

Principle: Tritium labeling of this compound can be achieved via catalytic tritium exchange with a suitable precursor. A common method involves the reduction of a double bond or a halogenated precursor with tritium gas.

Materials:

  • This compound precursor (e.g., a dehydro- (B1235302) or halogenated derivative of this compound)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or dimethylformamide)

  • Reaction vessel suitable for handling tritium gas

  • High-performance liquid chromatography (HPLC) system for purification

  • Scintillation counter for radioactivity measurement

Procedure:

  • Precursor Preparation: Synthesize a suitable precursor of this compound. For example, a precursor with a double bond in the morphinan (B1239233) ring system or a halogenated derivative.

  • Catalyst Preparation: In a reaction vessel, suspend the Pd/C catalyst in the anhydrous solvent.

  • Reaction Setup: Add the this compound precursor to the catalyst suspension.

  • Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by analyzing small aliquots.

  • Work-up: After the reaction is complete, carefully remove the excess tritium gas according to safety protocols. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude [³H]this compound using preparative HPLC. A reverse-phase C18 column is typically suitable.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the purified [³H]this compound by measuring the radioactivity and the mass of the compound.

Protocol 2: Radiolabeling of this compound with Carbon-11 ([¹¹C]this compound)

Principle: [¹¹C]this compound can be synthesized by the N-methylation of its desmethyl precursor, northis compound (B8719409), using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Materials:

  • Northis compound (desmethyl-levorphanol) precursor

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate (produced from a cyclotron)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or acetone)

  • Base (e.g., sodium hydroxide (B78521) or potassium carbonate)

  • Automated radiosynthesis module

  • HPLC system for purification

  • Gamma detector for radioactivity measurement

Procedure:

  • Precursor Preparation: Dissolve northis compound in the anhydrous solvent within a reaction vessel in the automated synthesis module.

  • ¹¹C-Methylating Agent Delivery: Transfer the cyclotron-produced [¹¹C]methyl iodide or [¹¹C]methyl triflate to the reaction vessel containing the precursor.

  • Methylation Reaction: Add the base to the reaction mixture. Heat the reaction vessel for a short period (typically 5-10 minutes) at an elevated temperature (e.g., 80-120°C).

  • Purification: After the reaction, purify the crude [¹¹C]this compound using semi-preparative HPLC.

  • Formulation: The purified [¹¹C]this compound fraction is typically reformulated into a physiologically compatible solution for in vivo studies.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

Protocol 3: Opioid Receptor Competition Binding Assay

Principle: This assay measures the ability of unlabeled this compound to compete with a known radiolabeled opioid ligand for binding to opioid receptors in a tissue homogenate or cell membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

Materials:

  • Tissue homogenate or cell membranes expressing opioid receptors (e.g., from rat brain or CHO cells stably expressing opioid receptor subtypes)

  • Radiolabeled opioid ligand (e.g., [³H]diprenorphine, [³H]naloxone, or [¹²⁵I]IBNtxA)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of naloxone (B1662785) or another non-selective opioid antagonist)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter or gamma counter

Procedure:

  • Membrane Preparation: Thaw the frozen tissue homogenate or cell membranes on ice. Resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, non-specific binding control, and membrane preparation.

    • Competition: Radioligand, varying concentrations of unlabeled this compound, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

G_protein_vs_beta_arrestin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binding G_protein Gi/o Protein MOR->G_protein Preferential Activation GRK GRK MOR->GRK Phosphorylation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment (Less Preferred) AC Adenylate Cyclase (Inhibited) G_protein->AC Inhibits GIRK GIRK Channels (Activated) G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux P P GRK->P P->MOR Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Cascade (e.g., ERK) beta_arrestin->MAPK

Caption: this compound's G-protein biased signaling at the mu-opioid receptor.

Experimental Workflows

radiolabeling_workflow cluster_tritiation [³H]this compound Synthesis cluster_c11 [¹¹C]this compound Synthesis precursor_h This compound Precursor (e.g., dehydro-levorphanol) reaction_h Catalytic Tritiation (Pd/C catalyst) precursor_h->reaction_h tritium_gas Tritium Gas (³H₂) tritium_gas->reaction_h purification_h HPLC Purification reaction_h->purification_h product_h [³H]this compound purification_h->product_h precursor_c Northis compound reaction_c N-Methylation precursor_c->reaction_c c11_methyl [¹¹C]CH₃I or [¹¹C]CH₃OTf c11_methyl->reaction_c purification_c HPLC Purification reaction_c->purification_c product_c [¹¹C]this compound purification_c->product_c

Caption: General workflows for the radiosynthesis of [³H]this compound and [¹¹C]this compound.

binding_assay_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plates (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity analyze_data Data Analysis (IC₅₀ and Ki determination) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive opioid receptor binding assay.

References

Application Notes and Protocols: Hot-Plate Assay for Levorphanol Antinociception in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol is a potent opioid analgesic with a complex pharmacological profile, making it a subject of interest for pain research.[1][2] Unlike traditional opioids, this compound exhibits a multi-modal mechanism of action, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[2] Furthermore, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and inhibits the reuptake of serotonin (B10506) and norepinephrine, which may contribute to its efficacy in treating neuropathic pain.[2][3] The hot-plate assay is a widely used and validated method for assessing the analgesic properties of centrally acting compounds by measuring the latency of a thermal pain reflex in rodents.[4][5] This document provides a detailed protocol for evaluating the antinociceptive effects of this compound in mice using the hot-plate test.

Data Presentation

The following table summarizes representative data for the antinociceptive effect of this compound in a hot-plate assay. It is important to note that specific latency times can vary based on mouse strain, specific experimental conditions, and inter-animal variability. The data presented here is illustrative of a typical dose-response and time-course study.

Treatment GroupDose (mg/kg, s.c.)Time Post-Administration (minutes)Mean Latency (seconds) ± SEM
Vehicle (Saline)N/A3012.5 ± 1.2
This compound0.53018.2 ± 1.5
6015.4 ± 1.3
9013.1 ± 1.1
This compound1.03025.8 ± 2.1
6022.3 ± 1.9
9018.7 ± 1.6
This compound2.03035.1 ± 2.8
6030.5 ± 2.5
9024.6 ± 2.2
Morphine (Reference)103028.3 ± 2.4
6019.5 ± 1.8
9014.2 ± 1.3

Experimental Protocols

Principle of the Hot-Plate Test

The hot-plate test assesses the thermal pain threshold of an animal.[4][5] The mouse is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[4] An increase in the latency period following drug administration indicates an antinociceptive effect.[4]

Materials
  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • Male or female mice (e.g., Swiss Webster, C57BL/6), 20-30 g

  • Hot-plate apparatus with adjustable temperature control and a transparent observation cylinder

  • Syringes and needles for subcutaneous injection

  • Stopwatch

Procedure
  • Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before starting the assay.

  • Drug Preparation: Dissolve this compound tartrate in sterile saline to the desired concentrations. Prepare fresh solutions on the day of the experiment.

  • Hot-Plate Apparatus Setup:

    • Set the hot-plate temperature to a constant 52-55°C. The temperature should be high enough to elicit a response in control animals within a reasonable time frame but not so high as to cause tissue damage.

    • Set a cut-off time (e.g., 60 seconds) to prevent tissue injury to the mice. If an animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Baseline Latency Measurement:

    • Gently place each mouse individually on the hot plate within the transparent cylinder.

    • Start the stopwatch immediately.

    • Observe the mouse for nocifensive behaviors, which include licking of the forepaws or hindpaws, or jumping.

    • Stop the stopwatch at the first clear sign of a nocifensive response and record the latency.

    • Remove the mouse from the hot plate immediately after the response.

    • Any animal exhibiting a baseline latency of less than 5 seconds or more than 30 seconds should be excluded from the study.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, different doses of this compound, positive control such as morphine). A group size of 8-10 animals is typically sufficient.

    • Administer the vehicle, this compound, or reference drug subcutaneously (s.c.) at a volume of 10 mL/kg body weight.

  • Post-Drug Latency Measurement (Time-Course):

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in the baseline measurement step.

  • Data Analysis:

    • Calculate the mean latency and the standard error of the mean (SEM) for each treatment group at each time point.

    • The percentage of maximal possible effect (%MPE) can also be calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Statistical analysis can be performed using appropriate methods, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound Antinociception

Levorphanol_Signaling_Pathway This compound Antinociceptive Signaling Pathway cluster_receptors Receptor Binding cluster_transporters Transporter Inhibition cluster_cellular_effects Cellular Effects This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist DOR Delta-Opioid Receptor (DOR) This compound->DOR Agonist KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist NMDA_R NMDA Receptor This compound->NMDA_R Antagonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor NET Norepinephrine Transporter (NET) This compound->NET Inhibitor G_protein G-protein activation MOR->G_protein DOR->G_protein KOR->G_protein Neurotransmitter_inhibition Reduced Neurotransmitter Release (e.g., Glutamate) NMDA_R->Neurotransmitter_inhibition Blockade enhances Descending_inhibition Enhanced Descending Inhibitory Pathways SERT->Descending_inhibition Increased Serotonin NET->Descending_inhibition Increased Norepinephrine Ca_channel Inhibition of Ca2+ channels G_protein->Ca_channel K_channel Activation of K+ channels G_protein->K_channel Ca_channel->Neurotransmitter_inhibition Neuronal_hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_hyperpolarization Neuronal_hyperpolarization->Neurotransmitter_inhibition Antinociception Antinociception (Analgesia) Neurotransmitter_inhibition->Antinociception Descending_inhibition->Antinociception

Caption: this compound's multi-modal mechanism of action for antinociception.

Experimental Workflow for Hot-Plate Assay

Hot_Plate_Workflow Hot-Plate Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week & 30-60 min on test day) Drug_Prep This compound & Vehicle Preparation Acclimatization->Drug_Prep Apparatus_Setup Set Hot-Plate Temperature (52-55°C) & Cut-off Time (60s) Drug_Prep->Apparatus_Setup Baseline Measure Baseline Latency Apparatus_Setup->Baseline Grouping Group Animals (Vehicle, this compound doses, Positive Control) Baseline->Grouping Administration Subcutaneous (s.c.) Drug Administration Grouping->Administration Time_Course Measure Latency at Predetermined Time Points (e.g., 30, 60, 90 min) Administration->Time_Course Data_Collection Record Latency Times Time_Course->Data_Collection Calculation Calculate Mean ± SEM and/or %MPE Data_Collection->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Results Generate Tables & Graphs Stats->Results

References

Application Notes and Protocols for Subcutaneous Administration of Levorphanol in Postoperative Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the historical use and pharmacological context for the subcutaneous (SC) administration of levorphanol for the management of postoperative pain. The information is compiled from peer-reviewed literature and is intended to guide the design of preclinical and clinical research protocols.

Introduction

This compound is a potent, long-acting synthetic opioid analgesic with a unique pharmacological profile. It acts as an agonist at the mu (µ), delta (δ), and kappa (κ) opioid receptors, a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] This multimodal mechanism of action makes it a subject of interest for managing complex pain states, including postoperative pain. Historical studies, primarily from the mid-20th century, have explored its efficacy via subcutaneous administration, suggesting prolonged analgesia and potentially reduced overall opioid requirements compared to other opioids like morphine.[1][2]

Pharmacological Profile

This compound's distinct properties, such as its high potency (estimated to be 4 to 8 times that of morphine) and long half-life (11 to 16 hours), are critical considerations for dosing and study design.[3][4] Its activity at multiple receptors may contribute to its effectiveness in managing different components of postoperative pain.[1][5]

Mechanism of Action Signaling Pathway

The analgesic effects of this compound are mediated through its interaction with several key receptors in the central and peripheral nervous systems.

cluster_receptors Receptor Interactions cluster_effects Downstream Effects This compound This compound Mu μ-Opioid Receptor This compound->Mu Agonist Delta δ-Opioid Receptor This compound->Delta Agonist Kappa κ-Opioid Receptor This compound->Kappa Agonist NMDA NMDA Receptor This compound->NMDA Antagonist SERT Serotonin Transporter This compound->SERT Inhibitor NET Norepinephrine Transporter This compound->NET Inhibitor Analgesia Analgesia Mu->Analgesia Delta->Analgesia Kappa->Analgesia ReducedHyperalgesia Reduced Hyperalgesia NMDA->ReducedHyperalgesia ModulationOfMood Modulation of Mood SERT->ModulationOfMood NET->ModulationOfMood

Caption: this compound's multimodal mechanism of action.

Data from Historical Postoperative Pain Studies

The following tables summarize quantitative data from key historical studies investigating the subcutaneous administration of this compound for postoperative pain.

Table 1: Efficacy of Subcutaneous this compound in Postoperative Pain

Study (Year)Number of PatientsSurgical ProceduresThis compound Dose (SC)Efficacy OutcomeComparator
Glazebrook (1952)[1]200 (14 postoperative amputation)Various1.3 - 4 mgSuccessful analgesia in 79.5% of patients; duration of 8-14 hours.[1]None
Hunt et al. (1950s)[1]311Wide variety3 mg97% effective analgesia with the first dose; average 1.8 doses in 24 hours.[1]Morphine 10 mg (78% effective analgesia with first dose)[1]
Gaard et al. (1950s)[1][2]Not specifiedNot specified2 mg"Mostly satisfactory" postoperative analgesia.[1][2]None
Rankin et al. (1957)[1]77Pulmonary resection2 mg or 4-5 mgAnalgesia duration up to 15 hours with 2mg and up to 20 hours with 4-5mg.[1]This compound with levallorphan

Table 2: Comparative Analgesic Effects

ParameterThis compound (3 mg SC)Morphine (10 mg SC)Reference
Effective Analgesia (First Dose) 97%78%[1]
Effective Analgesia (Subsequent Doses) 95%85%[1]
Average Doses in First 24 Hours 1.8Not specified[1]
Duration of Analgesia 5.5 hoursNot specified[1]

Experimental Protocols

The following are generalized protocols for the subcutaneous administration of this compound in a research setting, based on historical literature and general practices for subcutaneous opioid administration.[6][7]

Protocol 1: Single-Dose Subcutaneous this compound Administration for Postoperative Pain Assessment

  • Objective: To assess the analgesic efficacy and duration of action of a single subcutaneous dose of this compound in postoperative patients.

  • Materials:

    • This compound tartrate for injection

    • Sterile saline for dilution (if required)

    • Syringes (1 mL or 3 mL)

    • 25-27 gauge butterfly needle or similar subcutaneous catheter[7]

    • Alcohol swabs

    • Sterile dressing

    • Pain assessment tools (e.g., Visual Analog Scale - VAS, Numeric Rating Scale - NRS)

    • Vital signs monitoring equipment

  • Procedure:

    • Patient Selection: Enroll consenting adult patients who have undergone a surgical procedure and are reporting moderate to severe postoperative pain.

    • Baseline Assessment: Record baseline pain scores, vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation), and level of sedation.

    • Dose Preparation: Prepare the desired dose of this compound (e.g., 2 mg).[1]

    • Administration Site: Select a suitable subcutaneous injection site, such as the upper arm, abdomen, or thigh.[7]

    • Injection:

      • Clean the injection site with an alcohol swab and allow it to dry.

      • Pinch a fold of skin and insert the needle at a 45-90 degree angle.

      • Inject the medication slowly.

      • If using an indwelling catheter, secure it with a sterile dressing.[6]

    • Post-administration Monitoring:

      • Assess pain scores and vital signs at regular intervals (e.g., 15, 30, 60 minutes post-injection, and then hourly for up to 24 hours).

      • Record the time to onset of analgesia and the duration of effective pain relief.

      • Monitor for adverse events such as nausea, vomiting, sedation, and respiratory depression.

Protocol 2: Multiple-Dose Subcutaneous this compound Regimen for Postoperative Pain Management

  • Objective: To evaluate the efficacy and safety of a multiple-dose subcutaneous this compound regimen for sustained postoperative pain control.

  • Procedure:

    • Follow steps 1-5 from Protocol 1 for the initial dose.

    • Subsequent Dosing: Administer subsequent doses of this compound (e.g., 2 mg) as needed for breakthrough pain, typically every 6-8 hours, based on patient-reported pain scores.[8]

    • Data Collection:

      • Record the total dose of this compound administered over the study period (e.g., 24 or 48 hours).

      • Continuously monitor pain scores, vital signs, and adverse events.

      • Assess patient satisfaction with pain management.

Experimental Workflow Diagram

cluster_protocol Experimental Protocol Flow Start Patient Enrollment (Postoperative Pain) Baseline Baseline Assessment (Pain Score, Vitals) Start->Baseline DosePrep Prepare this compound Dose (e.g., 2 mg) Baseline->DosePrep Admin Subcutaneous Administration DosePrep->Admin Monitor Post-Dose Monitoring (Pain, Vitals, AEs) Admin->Monitor Data Data Analysis (Efficacy, Safety) Monitor->Data End Study Completion Data->End

Caption: Generalized experimental workflow for a postoperative pain study.

Considerations for Study Design

  • Dose Selection: Historical data suggests that a subcutaneous dose of 2 mg of this compound is a common starting point for postoperative pain, with doses ranging from 1.3 mg to 5 mg.[1] Dose-finding studies may be necessary to establish optimal dosing in a modern context.

  • Patient Population: The type of surgical procedure and the expected level of postoperative pain should be considered when selecting the patient population.

  • Comparator Groups: To demonstrate the relative efficacy and safety of this compound, studies should include active comparator groups, such as morphine or other standard-of-care opioids.

  • Safety Monitoring: Due to its long half-life, there is a potential for drug accumulation with repeated dosing.[3][8] Close monitoring for signs of opioid toxicity, particularly respiratory depression, is crucial.

  • Regulatory and Ethical Considerations: All research involving human subjects must be conducted in accordance with institutional review board (IRB) approval and adhere to Good Clinical Practice (GCP) guidelines.

Conclusion

The historical literature provides a foundation for exploring the utility of subcutaneous this compound in the management of postoperative pain. Its unique pharmacological profile suggests potential benefits, including long-lasting analgesia. The provided application notes and protocols are intended to serve as a starting point for researchers to design and conduct well-controlled studies to validate these historical findings in a contemporary clinical setting. Rigorous investigation is required to fully characterize the efficacy, safety, and optimal dosing of subcutaneous this compound for this indication.

References

Application Notes and Protocols for Levorphanol in Cancer Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Levorphanol is a potent, synthetic opioid analgesic with a unique, multi-modal mechanism of action, making it a subject of significant interest for managing complex pain states, including cancer-related pain.[1][2] First synthesized in the 1940s, it is classified as a Step 3 opioid by the World Health Organization for moderate to severe pain.[1][3] Its distinct pharmacological profile, which includes activity beyond the mu-opioid receptor, suggests potential efficacy for neuropathic and refractory pain syndromes often encountered in cancer patients.[4][5] These application notes provide an overview of this compound's pharmacology and detailed protocols for its evaluation in preclinical cancer pain models.

Mechanism of Action

This compound's analgesic properties stem from its complex interactions with multiple receptor systems. Unlike traditional opioids that primarily target the mu-opioid receptor (MOR), this compound acts as an agonist at mu, kappa (KOR), and delta (DOR) opioid receptors.[6][7] Additionally, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and inhibits the reuptake of serotonin (B10506) and norepinephrine, similar to some adjuvant analgesics used for neuropathic pain.[1][4]

This multifaceted activity may contribute to its efficacy in mixed pain states (nociceptive and neuropathic) and its potential to overcome tolerance to other opioids.[1] Notably, its action as a G-protein biased agonist at MORs may result in potent analgesia with a reduced profile of certain side effects, such as respiratory depression, compared to morphine.[2][8]

Levorphanol_Signaling_Pathway This compound's Multi-Modal Signaling Pathways cluster_membrane Cell Membrane cluster_effects Downstream Cellular Effects MOR Mu Opioid Receptor (MOR) G_Protein G-Protein Activation (Gi/o) MOR->G_Protein KOR Kappa Opioid Receptor (KOR) KOR->G_Protein DOR Delta Opioid Receptor (DOR) DOR->G_Protein NMDA NMDA Receptor Ca_Influx Decreased Ca2+ Influx & Excitotoxicity NMDA->Ca_Influx SERT Serotonin Transporter (SERT) Monoamine Increased Synaptic 5-HT & NE SERT->Monoamine NET Norepinephrine Transporter (NET) NET->Monoamine This compound This compound This compound->MOR Agonist This compound->KOR Agonist This compound->DOR Agonist This compound->NMDA Antagonist This compound->SERT Inhibitor This compound->NET Inhibitor Ca_Channel Inhibition of Ca2+ Channels G_Protein->Ca_Channel K_Channel Activation of K+ Channels G_Protein->K_Channel Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Hyperpolarization Neuronal Hyperpolarization Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Adenylyl_Cyclase->Analgesia Hyperpolarization->Analgesia Ca_Influx->Analgesia Monoamine->Analgesia

Caption: this compound's multi-modal mechanism of action.

Pharmacological Data

This compound exhibits high affinity for all three classical opioid receptors and has a predictable pharmacokinetic profile. Unlike methadone, its metabolism does not significantly involve the cytochrome P450 system, potentially leading to fewer drug-drug interactions.[1][6]

Table 1: Receptor Binding Affinities and Pharmacokinetics of this compound

Parameter Value Reference
Receptor Binding Affinity (Ki, nM)
Mu-Opioid Receptor (μ) 0.21 ± 0.02 [1]
Delta-Opioid Receptor (δ) 4.2 ± 0.6 [1]
Kappa-Opioid Receptor (κ) 2.3 ± 0.3 [1]
NMDA Receptor ~600 [8]
Pharmacokinetics
Elimination Half-Life ~11-16 hours [6]
Analgesic Half-Life 6-8 hours [6]
Metabolism Hepatic glucuronidation [1][7]

| Primary Excretion | Renal |[1] |

Experimental Protocols for Cancer Pain Models

The study of this compound in cancer pain requires robust and reproducible animal models that mimic the clinical condition. Cancer-induced bone pain (CIBP) models are most common, as bone metastases are a frequent source of severe pain in patients.[9][10]

Protocol 1: Murine Model of Cancer-Induced Bone Pain (CIBP)

This protocol describes the establishment of a CIBP model by injecting sarcoma cells into the femur of a mouse, a widely used method to study skeletal cancer pain.[10][11]

Materials:

  • Murine osteosarcoma cells (e.g., NCTC 2472) or Lewis Lung Carcinoma cells.[9][11]

  • Male C3H/HeJ or C57BL/6 mice (8-10 weeks old).[10][12]

  • Sterile phosphate-buffered saline (PBS) or culture medium.

  • Anesthetic (e.g., isoflurane).

  • Microsyringe (e.g., Hamilton syringe).

  • Low-speed dental drill or 23-gauge needle.

  • Bone wax.

Procedure:

  • Cell Preparation: Culture sarcoma cells under appropriate conditions. On the day of injection, harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells per 10 µL.

  • Anesthesia and Surgical Site Preparation: Anesthetize the mouse using isoflurane. Shave the fur over the right knee and disinfect the skin with povidone-iodine and 70% ethanol.

  • Femur Exposure: Make a small incision over the patella. Gently dissect the soft tissue to expose the distal femur.

  • Intramedullary Injection: Create a small hole in the trochlear groove of the femur using a low-speed drill or a 23-gauge needle.

  • Cell Inoculation: Slowly inject 10 µL of the cell suspension (1 x 10⁵ cells) into the intramedullary canal of the femur using a microsyringe.

  • Sealing: After injection, seal the hole with bone wax to prevent tumor cell leakage.

  • Wound Closure: Suture the incision and allow the animal to recover on a warming pad. Administer post-operative analgesia as required by institutional guidelines, ensuring it does not interfere with the study's endpoint.

  • Sham Control: Prepare sham-operated animals by performing the same surgical procedure but injecting 10 µL of sterile PBS instead of the cell suspension.

  • Pain Development: Allow 7-21 days for the tumor to grow and for pain-related behaviors to develop. Monitor animals daily for general health and tumor progression.[10][13]

Protocol 2: Assessment of Pain-Related Behaviors

Pain in rodent models is inferred from quantifiable behavioral responses to stimuli. The following assays are standard for assessing mechanical and thermal hypersensitivity.

A. Mechanical Allodynia (von Frey Test):

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the mouse on an elevated wire mesh floor and allow it to acclimate for at least 30 minutes in a transparent plastic enclosure.[13]

    • Apply von Frey filaments to the plantar surface of the hind paw ipsilateral to the tumor injection site.

    • Begin with a mid-range filament and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a brisk withdrawal or flinching of the paw.

    • Test both the ipsilateral and contralateral paws. A significant decrease in the withdrawal threshold in the ipsilateral paw compared to baseline or sham controls indicates mechanical allodynia.[9]

B. Thermal Hyperalgesia (Radiant Heat Test):

  • Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

  • Procedure:

    • Place the mouse in a plastic chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source beneath the plantar surface of the hind paw.

    • Activate the heat source and measure the latency (in seconds) for the mouse to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

    • A reduced paw withdrawal latency in the tumor-bearing limb compared to baseline or sham controls indicates thermal hyperalgesia.[13]

Protocol 3: Evaluation of this compound Analgesia

This protocol outlines the steps to assess the analgesic efficacy of this compound once pain behaviors are established.

Experimental Workflow:

  • Establish CIBP Model: Induce bone cancer as described in Protocol 1.

  • Baseline Pain Assessment: On day 14 post-inoculation (or once pain behaviors are stable), perform baseline measurements of mechanical allodynia and thermal hyperalgesia (Protocol 2).

  • Drug Administration: Administer this compound or vehicle control (e.g., saline) via a chosen route (e.g., subcutaneous, oral). Doses should be selected based on pilot studies or literature on other opioids, starting with a dose-response curve (e.g., 1, 3, 10 mg/kg).

  • Post-Treatment Pain Assessment: At various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to capture the peak effect and duration of action, repeat the behavioral assessments.

  • Data Analysis: Compare the post-treatment paw withdrawal thresholds/latencies to baseline values. Express data as a percentage of the maximum possible effect (%MPE) or as a raw change in threshold/latency.

Experimental_Workflow cluster_setup Model Induction (Day 0) cluster_development Pain Development (Day 1-14) cluster_testing Testing Phase (Day 14+) Induction Induce CIBP Model (Femur Injection of Cancer Cells) Development Tumor Growth and Development of Pain Behaviors Induction->Development 7-21 days Baseline Baseline Behavioral Testing (von Frey, Radiant Heat) Development->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin PostTest Post-Treatment Behavioral Testing (Multiple Time Points) DrugAdmin->PostTest Analysis Data Analysis and Comparison PostTest->Analysis

Caption: Workflow for evaluating this compound in a CIBP model.

Quantitative Data from Clinical Studies

While preclinical data on this compound in specific cancer pain models is limited in the available literature, clinical studies provide valuable information on its efficacy, particularly in patients requiring opioid rotation due to inadequate pain control.

Table 2: Clinical Efficacy and Opioid Rotation Ratios

Study Parameter Finding Population Reference
Opioid Rotation Success 82.5% (33/40) of patients had a successful rotation to this compound. Cancer outpatients with uncontrolled pain or side effects. [14][15]
Indication for Rotation Uncontrolled pain was the most common reason (87.5% of patients). Cancer outpatients. [14][15]
Pain Reduction High-dose this compound (~9 mg/day) reduced neuropathic pain by 36%. Patients with various neuropathic pain syndromes. [1]
Median Opioid Rotation Ratio (ORR) The median ORR from Morphine Equivalent Daily Dose (MEDD) to this compound was 8.5:1. Cancer outpatients. [14][15]

| Dose-Response | 9 mg/day was more effective than 3 mg/day for neuropathic pain. | Patients with neuropathic pain. |[6] |

Conclusion this compound's unique pharmacological profile, combining broad-spectrum opioid agonism with NMDA receptor antagonism and monoamine reuptake inhibition, positions it as a compelling candidate for treating complex cancer pain. The protocols detailed here provide a framework for preclinical researchers to systematically evaluate its efficacy in validated animal models of cancer-induced bone pain. By using standardized behavioral assays and a clear experimental workflow, researchers can generate robust data to further elucidate the therapeutic potential of this underutilized analgesic. Clinical findings support its use as an effective option for opioid rotation, suggesting that further preclinical investigation into its specific effects on cancer pain mechanisms is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Improving Levorphanol Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for levorphanol studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preparing this compound solutions for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges in achieving and maintaining this compound solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound tartrate is not dissolving completely in physiological saline. What should I do?

A1: this compound tartrate is described as soluble in water, with a reported solubility of approximately 22 mg/mL (1 g in 45 mL of water). However, achieving this concentration in buffered saline solutions at neutral pH can be challenging. Here are some steps to troubleshoot this issue:

  • Verify the Salt Form: Ensure you are using this compound tartrate dihydrate, the form for which solubility data is most readily available.

  • Gentle Warming: Gently warm the solution to 37-40°C while stirring. This can significantly increase the rate of dissolution. Be cautious not to overheat, as the stability of this compound at elevated temperatures for extended periods is not well characterized.

  • pH Adjustment: this compound's solubility is pH-dependent. The United States Pharmacopeia (USP) specifies a pH range of 4.1 to 4.5 for this compound Tartrate Injection. Lowering the pH of your saline solution into this acidic range can markedly improve solubility. Start with a small volume of dilute HCl (e.g., 0.1 N) and add it dropwise while monitoring the pH.

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down powder agglomerates and enhance dissolution.

Q2: My this compound solution is clear at first but a precipitate forms over time. How can I prevent this?

A2: This phenomenon, known as precipitation, can occur for several reasons. Here is a troubleshooting guide to address this:

Potential Cause Explanation Recommended Solution
High Buffer pH The pH of your physiological buffer (typically ~7.4) is likely too high, causing the less soluble free base form of this compound to precipitate out of solution over time.1. Lower the pH: Adjust the final pH of your solution to be within the 4.1-4.5 range, as recommended for parenteral formulations. 2. Prepare Fresh: Prepare the this compound solution as close to the time of administration as possible to minimize the time for precipitation to occur.
Temperature Fluctuation If the solution was warmed to aid dissolution, it might become supersaturated upon cooling to room temperature, leading to precipitation.1. Maintain Temperature: If possible, maintain the solution at a constant, slightly elevated temperature (e.g., 37°C) until use. 2. Avoid Refrigeration: Do not refrigerate concentrated stock solutions unless their stability at low temperatures has been confirmed.
Concentration Too High The desired concentration may be at or above the saturation point for the specific vehicle and pH being used.1. Prepare a More Dilute Solution: If the experimental design allows, reduce the final concentration of this compound. 2. Use a Solubility Enhancer: Consider incorporating a co-solvent or a complexing agent like cyclodextrin (B1172386) (see Q3).

Q3: I need to administer a higher concentration of this compound. Are there any solubility-enhancing agents I can use?

A3: Yes, several excipients can be used to increase the aqueous solubility of this compound for in vivo studies.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents used in parenteral formulations include:

    • Propylene glycol

    • Polyethylene glycol 300 or 400 (PEG-300, PEG-400)

    • Ethanol

    • Dimethyl sulfoxide (B87167) (DMSO) - Note: Use with caution and at the lowest effective concentration due to potential toxicities.

    A stepwise approach is recommended: first, dissolve the this compound tartrate in the co-solvent, and then slowly add the aqueous vehicle (e.g., saline) with continuous stirring.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their solubility.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its higher water solubility and safety profile compared to β-cyclodextrin.

    • Formation of a 1:1 molar ratio complex is a common starting point for formulation development.

Q4: What is the recommended vehicle for subcutaneous injection of this compound in mice?

A4: For subcutaneous injections in mice, the most common and well-tolerated vehicle is sterile 0.9% sodium chloride (isotonic saline) . To ensure solubility, it is crucial to adjust the pH of the saline to the acidic range (pH 4.1-4.5) before administration. The maximum recommended injection volume for a subcutaneous site in a mouse is typically 10 mL/kg.

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate Solution in pH-Adjusted Saline

This protocol details the preparation of a 1 mg/mL this compound tartrate solution in saline for parenteral administration.

Materials:

  • This compound Tartrate Dihydrate powder

  • Sterile 0.9% Sodium Chloride for Injection

  • Sterile Water for Injection

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile 50 mL conical tube or vial

  • Sterile 0.22 µm syringe filter

  • pH meter

Procedure:

  • Weigh the required amount of this compound tartrate dihydrate powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Transfer the powder to the sterile conical tube/vial.

  • Add approximately 8 mL of sterile 0.9% NaCl.

  • Gently warm the solution to approximately 37°C and vortex or stir until the powder is fully dissolved. A bath sonicator can also be used to aid dissolution.

  • Allow the solution to cool to room temperature.

  • Using a calibrated pH meter, measure the pH of the solution.

  • Adjust the pH to between 4.1 and 4.5 by adding 0.1 N HCl dropwise. Mix the solution well after each addition and before measuring the pH.

  • Once the target pH is reached, add sterile 0.9% NaCl to bring the final volume to 10 mL.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the final solution for any particulates before use.

  • It is highly recommended to prepare this solution fresh on the day of the experiment.

Protocol 2: Preparation of this compound Tartrate with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is for preparing a higher concentration this compound solution using HP-β-CD as a solubilizing agent, based on a 1:1 molar ratio.

Materials:

  • This compound Tartrate Dihydrate (Molar Mass: ~443.5 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Average Molar Mass: ~1460 g/mol )

  • Sterile Water for Injection

  • Sterile 0.9% Sodium Chloride for Injection

Procedure:

  • Calculate Molar Amounts: Determine the desired final concentration of this compound. For a 1:1 molar complex, you will need approximately 3.3 g of HP-β-CD for every 1 g of this compound tartrate dihydrate (1460 / 443.5 ≈ 3.3).

  • Dissolve HP-β-CD: In a sterile container, dissolve the calculated amount of HP-β-CD in approximately 70% of the final volume of sterile water. Warm to ~40°C to aid dissolution.

  • Add this compound: Once the HP-β-CD is fully dissolved, slowly add the this compound tartrate powder while continuously stirring.

  • Complexation: Stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Add Saline: Once the this compound is fully dissolved, add concentrated saline to achieve a final isotonic concentration of 0.9% NaCl, and then add sterile water to reach the final desired volume.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

Quantitative Data Summary

ParameterValueReference
This compound Tartrate Form Dihydrate[1]
Molar Mass (Dihydrate) ~443.5 g/mol [1]
Aqueous Solubility >20 mg/mL (1 g in 45 mL)[2]
Recommended pH for Injection 4.1 - 4.5[3]
Subcutaneous Dose (Mice) 0.38 mg/kg (ED₅₀ in tail flick assay)
Parenteral Starting Dose (Human) 1-2 mg, every 6-8 hours[4]

Signaling Pathways & Experimental Workflows

This compound exerts its effects through a complex mechanism of action, primarily as an agonist at opioid receptors and as an antagonist at the NMDA receptor.

This compound's Dual Mechanism of Action

cluster_opioid Opioid Receptor Agonism cluster_nmda NMDA Receptor Antagonism This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Agonist NMDAR NMDA Receptor (Ion Channel) This compound->NMDAR Antagonist Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) Gi->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia_Opioid Analgesia cAMP->Analgesia_Opioid K_channel->Analgesia_Opioid Ca_channel->Analgesia_Opioid Ca_influx ↓ Ca2+ Influx NMDAR->Ca_influx Blocks Excitability ↓ Neuronal Excitability Ca_influx->Excitability Analgesia_NMDA Analgesia (Neuropathic Pain) Excitability->Analgesia_NMDA

Diagram 1: this compound's dual mechanism of action.
Experimental Workflow for Solution Preparation

start Start: Weigh This compound Tartrate dissolve Dissolve in Vehicle (e.g., 0.9% Saline) start->dissolve assist Apply Gentle Heat (37-40°C) or Sonicate dissolve->assist check_diss Visually Inspect for Complete Dissolution assist->check_diss adjust_ph Adjust pH to 4.1-4.5 with 0.1 N HCl check_diss->adjust_ph Yes troubleshoot Troubleshoot: - Use Co-solvent - Use Cyclodextrin check_diss->troubleshoot No qs QS to Final Volume adjust_ph->qs filter Sterile Filter (0.22 µm) qs->filter final_product Final Sterile Solution for Injection filter->final_product cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_active Gα-GTP + Gβγ G_protein->G_active GDP→GTP Exchange AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts This compound This compound This compound->MOR Binds G_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse ↓ Cellular Activity (e.g., ↓ Neurotransmission) PKA->CellularResponse Phosphorylates Targets cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Channel Ca_ion Ca²⁺ NMDAR->Ca_ion Allows Influx Glutamate Glutamate Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Blocks CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling_Cascade Downstream Signaling Cascades CaMKII->Signaling_Cascade Activates Plasticity Synaptic Plasticity & Pain Sensitization Signaling_Cascade->Plasticity

References

Technical Support Center: Optimizing Levorphanol Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing levorphanol dosage to minimize side effects in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it relate to its side effect profile?

A1: this compound is a potent synthetic opioid analgesic with a complex pharmacological profile. It acts as an agonist at multiple opioid receptors, including the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Additionally, it is an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin (B10506) and norepinephrine.[3][4] This multimodal mechanism contributes to its broad efficacy in various pain models but also to its side effect profile, which includes sedation, respiratory depression, and constipation. However, this compound exhibits a preference for G-protein signaling over β-arrestin2 recruitment at the mu-opioid receptor.[1][2] This "G-protein bias" is thought to contribute to a more favorable side effect profile, particularly less respiratory depression, compared to other opioids like morphine at equianalgesic doses.[1][2]

Q2: What are the common side effects of this compound observed in animal studies?

A2: Common side effects of this compound in animal studies are extensions of its pharmacological activity and are similar to those of other opioids. These include:

  • Respiratory Depression: A dose-dependent decrease in breathing rate and tidal volume.[5]

  • Sedation and Changes in Locomotor Activity: this compound can cause dose-dependent changes in motor activity.[6]

  • Constipation: Inhibition of gastrointestinal transit is a well-documented side effect.[1]

  • Nausea and Vomiting: While less frequently quantified in animal models, these are known opioid side effects.

  • Behavioral Changes: At higher doses, changes in mood or behavior have been reported in clinical trials and may be observable in animal models.[3]

Q3: How can I determine the optimal starting dose of this compound for my animal model?

A3: The optimal starting dose will depend on the animal species, the specific pain model, and the desired level of analgesia. It is crucial to start with a low dose and titrate upwards to achieve the desired analgesic effect while closely monitoring for side effects. The provided dose-response tables for mice can serve as a starting point. For conversion between species, allometric scaling based on body surface area can be used as an initial estimate, but empirical determination is essential.[7][8][9][10]

Q4: Are there strategies to mitigate this compound-induced side effects without compromising analgesia?

A4: Yes, several strategies can be employed:

  • Dose Titration: Carefully titrating the dose to the minimum effective level is the primary strategy to reduce the incidence and severity of side effects.

  • Co-administration of Peripherally Acting Opioid Antagonists: For constipation, co-administration of a peripherally restricted opioid antagonist like methylnaltrexone (B1235389) can be effective.[11][12][13][14] These agents do not cross the blood-brain barrier and therefore do not interfere with the central analgesic effects of this compound.

  • Multimodal Analgesia: Combining this compound with a non-opioid analgesic (e.g., an NSAID or a local anesthetic) may allow for a lower, better-tolerated dose of this compound to be used.

  • Supportive Care: Ensuring proper hydration and nutrition can help manage side effects like constipation.

Troubleshooting Guides

Issue 1: Significant Respiratory Depression is Observed
  • Problem: The animal exhibits a marked decrease in respiratory rate and/or shallow breathing after this compound administration.

  • Troubleshooting Steps:

    • Reduce the Dose: This is the most critical step. Refer to the dose-response data to select a lower dose that is still within the analgesic range.

    • Monitor Closely: Continuously monitor the animal's respiratory rate and effort. Pulse oximetry can be used for non-invasive monitoring of oxygen saturation.

    • Administer an Antagonist: In severe cases, a non-selective opioid antagonist like naloxone (B1662785) can be administered to reverse the respiratory depression. Be aware that this will also reverse the analgesic effects.

    • Consider G-Protein Bias: Remember that this compound's G-protein bias may already confer a degree of protection against respiratory depression compared to morphine.[1][2] However, this does not eliminate the risk, especially at higher doses.

Issue 2: Severe Constipation or Gastrointestinal Stasis
  • Problem: The animal shows reduced fecal output, bloating, or signs of abdominal discomfort.

  • Troubleshooting Steps:

    • Assess Gastrointestinal Transit: Use a charcoal meal or other gastrointestinal transit assay to quantify the extent of the inhibition.

    • Co-administer a Peripheral Opioid Antagonist: Administer methylnaltrexone subcutaneously. Studies have shown this can prevent or reverse opioid-induced constipation without affecting central analgesia.[11][12][13][14]

    • Dietary Fiber and Hydration: Ensure the animal has free access to water and consider a diet with increased fiber content.

    • Dose Adjustment: As with respiratory depression, reducing the this compound dose can alleviate constipation.

Issue 3: Inadequate Analgesia at Doses That Do Not Produce Side Effects
  • Problem: The current dose of this compound is well-tolerated but does not provide sufficient pain relief in the chosen analgesic assay.

  • Troubleshooting Steps:

    • Slowly Escalate the Dose: Increase the dose of this compound in small increments, carefully monitoring for the emergence of side effects.

    • Switch Analgesic Assay: Ensure the chosen pain model is appropriate for the type of pain being studied and is sensitive to opioid analgesics.

    • Implement Multimodal Analgesia: Combine this compound with a non-opioid analgesic that has a different mechanism of action.

    • Re-evaluate the Pain Model: Confirm the validity and reproducibility of your pain model.

Data Presentation

Table 1: Dose-Response of this compound and Morphine for Analgesia in the Tail-Flick Test in Mice

DrugDose (mg/kg, s.c.)Analgesic Effect (% MPE)ED₅₀ (mg/kg)
This compound0.1~20%0.38
0.3~50%
1.0~80%
Morphine1.0~25%2.2
3.0~60%
10.0~90%

% MPE = Percent Maximum Possible Effect Data summarized from[1]

Table 2: Effect of this compound and Morphine on Respiratory Depression in Mice

DrugDose (mg/kg, s.c.)Respiratory Rate (% of Baseline)
This compound0.4 (ED₅₀ for analgesia)~85%
Morphine3.0 (ED₅₀ for analgesia)~60%

Data summarized from[1]

Table 3: Effect of this compound and Morphine on Gastrointestinal Transit in Mice

TreatmentDose (mg/kg, s.c.)Gastrointestinal Transit (% of control)
Saline-100%
This compound0.4~50%
This compound4.0~45%
Morphine3.0~20%

Data summarized from[1]

Experimental Protocols

Radiant Heat Tail-Flick Test for Analgesia
  • Objective: To assess the analgesic effect of this compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Habituate the mice to the restraining device for 15-30 minutes before testing.

    • Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The instrument's timer starts automatically.

    • The timer stops when the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Administer this compound or vehicle (e.g., subcutaneously).

    • Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot Plate Test for Analgesia
  • Objective: To evaluate the analgesic effect of this compound by measuring the reaction time of a mouse or rat to a heated surface.[2][4][5][15][16]

  • Apparatus: Hot plate apparatus with adjustable temperature.

  • Procedure:

    • Set the hot plate temperature to a constant, non-damaging noxious level (e.g., 55 ± 0.5°C).

    • Place the animal on the hot plate and start a timer.

    • Observe the animal for signs of pain, such as licking a paw or jumping. The time until this response is the latency.

    • A cut-off time (e.g., 30-60 seconds) must be set to prevent injury.

    • Determine a baseline latency before drug administration.

    • Administer this compound or vehicle and test at various time points post-administration.

Gastrointestinal Transit (Charcoal Meal) Assay
  • Objective: To quantify the effect of this compound on gastrointestinal motility.[1][17][18][19]

  • Materials: Activated charcoal meal (e.g., 5% activated charcoal in 10% gum acacia).

  • Procedure:

    • Fast the animals (e.g., mice for 12-18 hours) with free access to water.

    • Administer this compound or vehicle.

    • After a set time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.1 mL/10 g body weight for mice).

    • After another set time (e.g., 20-30 minutes), euthanize the animals by an approved method.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance the charcoal meal has traveled.

    • Calculate the percent of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Mandatory Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: this compound G-Protein Signaling Pathway for Analgesia.

Beta_Arrestin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression, Tolerance) Internalization->Side_Effects

Caption: Mu-Opioid Receptor β-Arrestin Signaling Pathway.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning and Baseline cluster_testing Phase 2: Dose-Response Testing cluster_analysis Phase 3: Analysis and Optimization A Select Animal Model (e.g., Mouse, Rat) B Choose Analgesic Assay (e.g., Tail-Flick, Hot Plate) A->B C Establish Baseline (No Drug) B->C D Administer Ascending Doses of this compound C->D E Measure Analgesic Effect D->E F Concurrently Measure Side Effects (Respiratory Rate, GI Transit, etc.) D->F G Plot Dose-Response Curves (Analgesia vs. Side Effects) E->G F->G H Determine Therapeutic Window G->H I Select Optimal Dose H->I

Caption: Experimental Workflow for this compound Dosage Optimization.

References

Technical Support Center: Asymmetric Synthesis of Levorphanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the asymmetric synthesis of levorphanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of this compound?

A1: The main difficulties in the asymmetric synthesis of this compound revolve around the construction of the rigid tetracyclic morphinan (B1239233) core with precise control over its stereochemistry. Key challenges include:

  • Stereocontrol: Establishing the correct absolute configuration at the three contiguous stereocenters is a significant hurdle.

  • Grewe Cyclization: This key C-C bond-forming reaction to create the morphinan skeleton often requires harsh conditions and can lead to low yields or undesired side products.

  • Enantioselectivity: Achieving high enantiomeric excess (ee) in the early stages of the synthesis to set the stereochemistry of the final product can be difficult.

  • Scale-up: Transitioning the synthesis from a laboratory to an industrial scale can be problematic due to the complexity of the reactions and the cost of reagents and catalysts.

Q2: Which are the most common strategies for the asymmetric synthesis of this compound?

A2: The most prevalent strategies include:

  • Resolution: Synthesizing a racemic mixture of a key intermediate and then separating the desired enantiomer. This can be a low-yielding process.

  • Chiral Pool Synthesis: Using a readily available chiral starting material to introduce the desired stereochemistry.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key reaction, such as an asymmetric hydrogenation or an intramolecular Heck reaction.

Troubleshooting Guides

Issues with the Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing the morphinan skeleton. However, various issues can arise.

Q: My intramolecular Heck reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?

A: Low yields in the intramolecular Heck reaction can be attributed to several factors. Here's a systematic troubleshooting approach:

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and dried. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. If you are using a standard ligand like PPh3, consider switching to a more electron-rich or sterically hindered ligand, which can improve catalyst stability and turnover.

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield. If you are using a non-polar solvent, try a more polar aprotic solvent like DMF or DMAc. Ensure the base is strong enough to regenerate the active catalyst but not so strong that it causes side reactions.

  • Temperature: The reaction may require optimization of the temperature. If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition or side reactions can occur.

G cluster_catalyst Catalyst Troubleshooting cluster_ligand Ligand Troubleshooting cluster_conditions Conditions Troubleshooting start Low Yield in Heck Reaction catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice catalyst->ligand If catalyst is active c1 Use fresh catalyst catalyst->c1 c2 Ensure inert atmosphere catalyst->c2 c3 Degas solvents thoroughly catalyst->c3 conditions Optimize Reaction Conditions ligand->conditions If ligand is appropriate l1 Try electron-rich ligands ligand->l1 l2 Screen bidentate ligands ligand->l2 scaleup Consider Scale-Up Effects conditions->scaleup If conditions are optimized co1 Adjust temperature conditions->co1 co2 Screen different bases conditions->co2 co3 Vary solvent polarity conditions->co3 solution Improved Yield scaleup->solution If scale-up is successful

Caption: Troubleshooting workflow for a low-yielding intramolecular Heck reaction.

Challenges in the Grewe Cyclization

The Grewe cyclization is a classic method for forming the morphinan core, but it is often plagued by low yields and the formation of side products.

Q: My Grewe cyclization is producing a significant amount of the N-methyl-isopavine byproduct. How can I suppress this side reaction?

A: The formation of the N-methyl-isopavine byproduct is a common issue in the Grewe cyclization, arising from a Wagner-Meerwein rearrangement. To minimize this:

  • Acid Choice: The choice of acid is crucial. While strong protic acids like HBr or H3PO4 are traditionally used, they can promote the rearrangement. Consider using a Lewis acid or a superacid, which can sometimes favor the desired cyclization pathway.

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the rearrangement pathway, which may have a higher activation energy.

  • Substrate Modification: Modifying the substrate, for instance, by changing the protecting groups on the aromatic ring, can influence the electronic properties and potentially disfavor the rearrangement.

Quantitative Data

Catalyst/LigandTemperature (°C)Pressure (bar)Enantiomeric Excess (ee, %)Yield (%)
Ru(OAc)2/(S)-BINAP25109592
[Rh(COD)2]BF4/(S,S)-Me-DuPhos2059896
[Ir(COD)Cl]2/(S)-SEGPHOS30159288

Experimental Protocols

Protocol 1: Asymmetric Intramolecular Heck Reaction

This protocol describes a general procedure for the asymmetric intramolecular Heck reaction to form the morphinan core.

Materials:

  • Aryl triflate precursor (1.0 eq)

  • Pd(OAc)2 (0.05 eq)

  • (S)-BINAP (0.10 eq)

  • Proton sponge (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 and (S)-BINAP.

  • Add anhydrous DMF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the aryl triflate precursor and the proton sponge to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_0 Key Synthetic Steps cluster_1 Alternative Routes A Aryl-Alkyl Precursor B Octahydroisoquinoline Core A->B Grewe Cyclization (C-C Bond Formation) C Morphinan Skeleton B->C Intramolecular Heck Reaction (C-C Bond Formation) D Asymmetric Hydrogenation D->B E Chiral Pool Approach E->B

Caption: Key bond-forming strategies in the synthesis of the morphinan skeleton.

G start Select Synthetic Strategy q1 Is a specific enantiomer required? start->q1 q2 Is a suitable chiral catalyst available? q1->q2 Yes racemic Racemic Synthesis q1->racemic No q3 Is a chiral starting material accessible? q2->q3 No asym Asymmetric Catalysis q2->asym Yes res Racemic Synthesis + Resolution q3->res No chiral Chiral Pool Synthesis q3->chiral Yes

Caption: Decision tree for selecting a synthetic strategy for this compound.

managing levorphanol-induced sedation in behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing levorphanol in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage this compound-induced sedation and ensure the validity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

A1: this compound is a potent, long-acting opioid analgesic. Its primary therapeutic effect, analgesia, is achieved through its action as a full agonist at multiple opioid receptors in the central nervous system (CNS), particularly the mu-opioid receptor.[1][2] However, this same mechanism of action also leads to common side effects, including sedation, euphoria, and respiratory depression.[1][2] this compound also acts as an antagonist at the N-methyl-d-aspartate (NMDA) receptor and inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), which contributes to its complex pharmacological profile.[3][4]

Q2: My animals are too sedated to perform the behavioral task. What are my options?

A2: Sedation is a common challenge that can confound the results of behavioral assays. If an animal is too sedated, it may fail to respond to a stimulus for reasons other than analgesia. Here are several strategies to address this:

  • Dose Titration: The most critical step is to perform a dose-response study to find the optimal dose that provides analgesia with minimal sedation. Start with a very low dose and gradually increase it, observing for both analgesic effects and sedative side effects.[2][5]

  • Adjusting the Testing Time Window: this compound has a long half-life (11-30 hours), and drug accumulation is a key concern.[3][6] The peak sedative effects may not perfectly coincide with peak analgesic effects. Conduct pilot studies to determine the time course of both effects after administration and schedule your behavioral testing for the window with the best therapeutic index. Allow at least 72 hours between dose adjustments for the animal to reach a steady state.[5][7]

  • Use a Multimodal Approach: Consider combining a lower dose of this compound with a non-opioid analgesic, such as a nonsteroidal anti-inflammatory drug (NSAID).[8][9] This can maintain a sufficient level of analgesia while reducing the sedative load from the opioid.

  • Consider an Opioid Antagonist (with caution): In cases of severe sedation or overdose, an opioid antagonist like naloxone (B1662785) can be used for reversal.[10] However, naloxone will also reverse the analgesic effects.[11] Using very low, titrated doses of naloxone may partially reverse respiratory depression and sedation, but this approach is complex and may not be suitable for all behavioral paradigms.[12]

Q3: How can I distinguish between true analgesia and a lack of response due to sedation in assays like the hot plate or tail-flick test?

A3: This is a critical point of experimental design. A sedated animal may remain on a hot plate simply because it is too lethargic to move, not because it doesn't feel the painful stimulus.

  • Observe General Activity: Before the noxious stimulus is applied, observe the animal's posture and spontaneous activity. A sedated animal will be lethargic, may exhibit a loss of righting reflex, or be generally unresponsive to handling.

  • Use a Cut-Off Time: Always use a strict, pre-determined cut-off time for thermal assays (e.g., 30-60 seconds for a hot plate) to prevent tissue damage.[13] An animal that remains on the apparatus until the cut-off time without any reaction should be carefully evaluated for signs of sedation.

  • Incorporate Other Measures: Supplement the primary nociceptive test with other behavioral observations. For example, in the formalin test, sedation might blunt the initial flinching and licking response. Quantifying overall locomotor activity in an open-field test can provide a direct measure of sedation.

Q4: Are there alternative analgesics to this compound with less sedative potential?

A4: Yes, depending on the type and severity of pain being modeled, several alternatives can be considered.

  • Tramadol: An opioid analgesic that also has mechanisms involving serotonin and norepinephrine reuptake. It may have a different side-effect profile compared to this compound.[14]

  • Partial Opioid Agonists (e.g., Buprenorphine): These drugs have a "ceiling effect" for both analgesia and respiratory depression, which can sometimes result in a wider safety margin.

  • Non-Opioid Analgesics: For certain pain models, non-opioids may be sufficient. These include NSAIDs (e.g., ibuprofen, naproxen), antidepressants (for neuropathic pain), and anticonvulsants.[15]

  • Novel Compounds: Research is ongoing to develop non-opioid analgesics that act on targets like the alpha-2a adrenergic receptor to separate analgesic from sedative effects.[16]

Q5: What is the recommended starting dose of this compound for rodent studies?

A5: Specific doses must be determined empirically for your exact species, strain, and experimental paradigm. However, potency information can guide your initial dose selection. This compound is estimated to be 4 to 8 times more potent than morphine.[5][7] When converting from morphine, a conservative starting point is to use 1/15 to 1/12 of the effective morphine dose.[5] Always begin with a pilot study that includes a dose-escalation design to identify the optimal dose for your specific needs.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in behavioral assays.

Problem Potential Cause Recommended Solution
High variability in behavioral results. 1. Inconsistent drug administration.2. Sedative effects interfering with performance.3. Drug accumulation due to long half-life.1. Ensure precise dosing and consistent route of administration.2. Lower the dose or adjust the timing of the assay.3. Allow at least 72 hours between dose adjustments to ensure a steady state.[5][7]
Animals do not respond in nociceptive tests (e.g., hot plate). 1. Effective analgesia.2. Excessive sedation preventing a motor response.1. Confirm with other behavioral signs.2. Assess for sedation (lethargy, loss of righting reflex). Lower the dose. Use a strict cut-off time to prevent injury.[13]
Signs of overdose observed (severe respiratory depression, cyanosis, unresponsiveness). Dose is too high for the specific animal or strain.1. Immediately cease administration.2. Administer an opioid antagonist like naloxone.[17]3. Provide supportive care (e.g., oxygen, warmth).4. Re-evaluate your dosing protocol.
Analgesic effect appears to diminish over time with repeated dosing. Development of tolerance.1. Tolerance to the analgesic effects of opioids can develop with chronic use.[18]2. Consider a gradual dose escalation if appropriate for the study design.3. Be aware that tolerance to sedation and respiratory depression develops more slowly.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic and Potency Profile of this compound

Parameter Value Source(s)
Mechanism of Action Full mu, delta, kappa opioid agonist; NMDA receptor antagonist; 5-HT and NE reuptake inhibitor. [1],[3],[4]
Potency (vs. Morphine) 4 to 8 times more potent. [7],[5]
Oral Onset of Action 15 - 30 minutes. [1]
Peak Analgesia (Oral) Approximately 1 hour. [19]
Elimination Half-Life 11 - 30 hours. [3],[6]

| Time to Steady-State | Approximately 72 hours. |[7],[5] |

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

This test measures the response latency to a thermal stimulus, which is considered a supra-spinally integrated response.[20]

  • Apparatus: A hot plate analgesia meter with a heated metal surface enclosed by a transparent cylinder.

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]

    • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[13]

    • Baseline Latency: Gently place the animal on the hot plate and start a timer. Observe for nociceptive behaviors such as hind paw licking, shaking, or jumping.[21] The time from placement to the first clear sign of a pain response is the baseline latency.

    • Cut-Off Time: A mandatory cut-off time (e.g., 30 or 45 seconds) must be established to prevent tissue damage. If the animal does not respond by this time, remove it and record the latency as the cut-off time.[13]

    • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral).

    • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the latency measurement.

  • Sedation Consideration: Before each measurement, briefly observe the animal's alertness and posture. If the animal is immobile or shows a loss of righting reflex, this should be noted, as a failure to respond on the hot plate is likely due to sedation rather than analgesia.

Protocol 2: Tail-Flick Test for Thermal Nociception

This test measures the latency to withdraw the tail from a radiant heat source and is primarily a spinal reflex.[20]

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • Acclimatization & Restraint: Acclimate the animals to the room and gently place them in a restraining tube, allowing the tail to protrude.

    • Baseline Latency: Position the tail over the light source. Activate the light and start the timer. The timer stops automatically when the animal "flicks" its tail out of the beam's path. Record this time as the baseline latency.

    • Cut-Off Time: Use a cut-off time (e.g., 10-15 seconds) to prevent skin damage.[20]

    • Drug Administration: Administer this compound or vehicle control.

    • Post-Treatment Latency: Measure the tail-flick latency at specified intervals post-administration.

  • Sedation Consideration: While this is a spinal reflex, profound sedation can still dampen the response. If an animal repeatedly fails to respond before the cut-off time, assess its overall state. A sedated animal will be limp within the restrainer, whereas an alert, analgesic animal will still have normal muscle tone.

Visualizations

Levorphanol_Mechanism cluster_input Drug cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound Mu Mu Opioid Receptor (Agonist) This compound->Mu Kappa Kappa Opioid Receptor (Agonist) This compound->Kappa Delta Delta Opioid Receptor (Agonist) This compound->Delta NMDA NMDA Receptor (Antagonist) This compound->NMDA Analgesia Analgesia (Therapeutic Effect) Mu->Analgesia Sedation Sedation (Side Effect) Mu->Sedation RespDep Respiratory Depression (Side Effect) Mu->RespDep Kappa->Analgesia NMDA->Analgesia

Caption: this compound's multi-target mechanism of action leading to therapeutic and side effects.

Sedation_Workflow Start Start: Plan Experiment DoseSelection Select starting dose based on literature (e.g., 1/15 of morphine dose) Start->DoseSelection PilotStudy Conduct pilot dose-escalation study DoseSelection->PilotStudy Assess Assess Analgesia AND Sedation PilotStudy->Assess Optimal Optimal Dose Found: Analgesia without confounding sedation Assess->Optimal Yes Sedated Animals are too sedated Assess->Sedated No NoEffect No analgesic effect Assess->NoEffect No Proceed Proceed with Main Experiment Optimal->Proceed Troubleshoot Troubleshoot Sedation Sedated->Troubleshoot IncreaseDose Increase Dose NoEffect->IncreaseDose LowerDose Lower Dose Troubleshoot->LowerDose AdjustTime Adjust Testing Time Window Troubleshoot->AdjustTime Multimodal Add Non-Opioid Adjuvant (e.g., NSAID) Troubleshoot->Multimodal LowerDose->PilotStudy AdjustTime->PilotStudy Multimodal->PilotStudy IncreaseDose->PilotStudy

References

overcoming analytical challenges in levorphanol metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with levorphanol metabolite identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The main metabolic pathway for this compound is Phase II glucuronidation in the liver, forming this compound-3-glucuronide.[1][2][3] This metabolite is generally considered to be inactive.[1][4] Another, less predominant, pathway is N-demethylation to northis compound (B8719409). Unlike many opioids, this compound does not significantly undergo metabolism by the cytochrome P450 (CYP450) enzyme system, which reduces the likelihood of drug-drug interactions.[5][1][6]

Q2: What is the major analytical challenge in identifying this compound metabolites?

A2: A significant challenge is distinguishing this compound and its metabolites from dextromethorphan (B48470) and its primary metabolite, dextrorphan.[7][8] this compound is the levorotatory stereoisomer of dextrorphan.[9] Standard liquid chromatography-mass spectrometry (LC-MS/MS) methods cannot differentiate between these stereoisomers without the use of a chiral column or a specific enantiomeric analysis.[7][9] This can lead to false-positive results for this compound in patients who have taken the over-the-counter cough suppressant dextromethorphan.[7][9]

Q3: Are the metabolites of this compound pharmacologically active?

A3: this compound-3-glucuronide, the primary metabolite, is considered inactive and does not contribute to the analgesic effects of the parent drug.[1][4] While northis compound is a known metabolite, its pharmacological activity is less characterized in the context of this compound administration.

Q4: What are the common analytical techniques used for this compound metabolite identification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the identification and quantification of this compound and its metabolites in biological matrices.[7][8][10] This method offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used.[11]

Troubleshooting Guide

Issue 1: Poor chromatographic peak shape or resolution for this compound and its metabolites.

  • Possible Cause: Inappropriate column chemistry or mobile phase composition.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a column suitable for the analysis of polar, basic compounds. A C18 column is often a good starting point.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of amine-containing compounds like this compound. An acidic mobile phase (e.g., using formic acid) is often used to ensure protonation of the analyte, which can improve retention on reversed-phase columns and enhance ionization for MS detection.[12]

    • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation of the parent drug from its metabolites and from matrix components.

Issue 2: Inconsistent quantification results and suspected matrix effects.

  • Possible Cause: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) are suppressing or enhancing the ionization of the analytes in the mass spectrometer source.[10]

  • Troubleshooting Steps:

    • Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[12]

    • Chromatographic Separation: Improve the chromatographic separation to resolve the analytes from the interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.

    • Internal Standards: Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in sample processing and instrument response.[13]

    • Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression or enhancement is occurring.

Issue 3: Difficulty distinguishing this compound from dextrorphan.

  • Possible Cause: The analytical method lacks the specificity to differentiate between these stereoisomers.[9]

  • Troubleshooting Steps:

    • Chiral Chromatography: The most definitive solution is to use a chiral chromatography column capable of separating enantiomers. This will result in distinct retention times for this compound and dextrorphan.

    • Enantiomeric Analysis: If chiral chromatography is not available, consider methods that may provide indirect evidence. For example, the presence of dextromethorphan or its specific metabolite, 3-methoxymorphinan, would strongly suggest the detected peak is dextrorphan, not this compound.[7][8]

Issue 4: Low sensitivity and inability to detect low-level metabolites.

  • Possible Cause: Suboptimal mass spectrometry parameters or inefficient sample extraction.

  • Troubleshooting Steps:

    • MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and fragmentation parameters (collision energy) for maximum signal intensity.[14]

    • Sample Extraction and Concentration: Evaluate the efficiency of your extraction procedure. Ensure the chosen method provides good recovery for all analytes of interest. Consider incorporating a sample concentration step (e.g., evaporation and reconstitution in a smaller volume) after extraction.

    • Injection Volume: Increase the injection volume on the LC system, but be mindful of potential impacts on peak shape.

Data Presentation

Table 1: Known this compound Metabolites and Key Properties

Metabolite NameMetabolic PathwayActivityNotes
This compound-3-glucuronideGlucuronidation (Phase II)Inactive[1][4]Primary metabolite.[3]
Northis compound ((-)-3-hydroxymorphinan)N-demethylation (Phase I)Less characterizedMinor metabolite.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound and Metabolite Quantification in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1/Q3 (e.g., 258.2 -> 157.1)

      • This compound-3-glucuronide: Q1/Q3 (e.g., 434.2 -> 258.2)

      • Northis compound: Q1/Q3 (e.g., 244.2 -> 157.1)

      • This compound-d3 (IS): Q1/Q3 (e.g., 261.2 -> 157.1)

    • Optimization: Optimize source and compound-specific parameters (e.g., declustering potential, collision energy) for each analyte and internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound metabolite analysis.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues cluster_specificity Specificity Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution matrix_effect Matrix Effects Suspected? start->matrix_effect sensitivity Low Sensitivity? start->sensitivity isomer This compound vs. Dextrorphan? start->isomer c1 Optimize Mobile Phase pH peak_shape->c1 c2 Check Column Integrity peak_shape->c2 c3 Adjust Gradient resolution->c3 c4 Select Different Column resolution->c4 q1 Improve Sample Cleanup (SPE/LLE) matrix_effect->q1 q2 Use Isotope-Labeled Internal Standard matrix_effect->q2 q3 Optimize MS Source Parameters sensitivity->q3 q4 Concentrate Sample Extract sensitivity->q4 s1 Use Chiral Chromatography isomer->s1

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Refining Protocols for Levorphanol's G-Protein Bias

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining experimental protocols to accurately account for the G-protein bias of levorphanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to characterize this compound's G-protein bias.

Question/Issue Potential Cause(s) Recommended Solution(s)
High background signal in [³⁵S]GTPγS assay. 1. High constitutive receptor activity: Some µ-opioid receptor (MOR) splice variants may exhibit agonist-independent activity. 2. Suboptimal reagent concentrations: Incorrect concentrations of GDP, Mg²⁺, or NaCl can increase basal signaling. 3. Non-specific binding of [³⁵S]GTPγS: The radioligand may bind to components other than the Gα subunit.1. Increase GDP concentration: Systematically titrate GDP to find the optimal concentration that reduces basal binding without compromising agonist-stimulated signal.[1][2] 2. Optimize ion concentrations: Titrate Mg²⁺ and NaCl concentrations. Higher NaCl can often reduce basal binding.[2][3] 3. Include non-specific binding control: Use a high concentration (e.g., 10 µM) of unlabeled GTPγS to determine and subtract non-specific binding.[2][4] Ensure filter plates are not treated with PEI, which can increase non-specific binding.[5]
Low signal-to-noise ratio in β-arrestin recruitment assay. 1. Low receptor or β-arrestin expression: Insufficient expression of the receptor or β-arrestin in the cell line. 2. Incorrect assay kinetics: The incubation time may not be optimal for detecting the interaction. 3. Cell health issues: Poor cell viability or adherence can affect assay performance.1. Use a validated cell line: Employ a cell line with confirmed expression of the MOR splice variant and β-arrestin, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.[6] 2. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation period for this compound-induced β-arrestin recruitment (typically 60-90 minutes).[6][7] 3. Ensure proper cell culture techniques: Maintain healthy, log-phase cells and control passage number to ensure consistent assay performance.[7]
Inconsistent bias factor calculations. 1. Assay signal amplification differences: The G-protein and β-arrestin assays may have different levels of signal amplification, leading to skewed bias calculations.[8][9] 2. Choice of reference agonist: The reference agonist may not be "balanced" and can influence the calculated bias of the test ligand.[10] 3. Inappropriate data analysis model: Using a simplified model when a more complex operational model is needed.1. Use assays with minimal amplification: Prefer assays that measure events proximal to the receptor, such as BRET-based recruitment assays for both G-protein and β-arrestin, which have less signal amplification than second messenger assays (e.g., cAMP).[9] 2. Clearly define the reference: Use a well-characterized reference agonist, such as DAMGO for the µ-opioid receptor, and consistently apply it across all experiments. State the reference used in all data reporting.[10] 3. Apply the Black and Leff operational model: Use this model to calculate transduction coefficients (log(τ/KA)) and subsequently the bias factor, as it accounts for system-dependent parameters.[11][12]
No β-arrestin recruitment observed for this compound. 1. Low efficacy of this compound for β-arrestin recruitment: this compound is a highly G-protein biased agonist and may only weakly recruit β-arrestin.[13] 2. Insufficient GRK expression: The cell line may lack the necessary G-protein coupled receptor kinases (GRKs) to phosphorylate the receptor, a prerequisite for β-arrestin binding.1. Confirm with a positive control: Use a known potent β-arrestin recruiting agonist (like DAMGO) to ensure the assay system is working correctly. 2. Use an appropriate cell system: Employ cell lines known to express the relevant GRKs for the µ-opioid receptor.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the study of this compound's G-protein bias.

1. What is G-protein bias and why is it important for this compound?

G-protein bias, also known as functional selectivity, refers to the ability of a ligand, like this compound, to preferentially activate one intracellular signaling pathway over another when it binds to a G-protein coupled receptor (GPCR). In the case of the µ-opioid receptor (MOR), agonists can trigger both G-protein signaling, which is associated with analgesia, and β-arrestin signaling, which has been linked to side effects like respiratory depression and tolerance.[4][9] this compound's G-protein bias means it more strongly activates the G-protein pathway compared to the β-arrestin pathway. This pharmacological profile is consistent with its clinical observation of potent analgesia with diminished respiratory depression compared to less biased opioids like morphine.[4][8][10]

2. How does this compound's bias differ across µ-opioid receptor (MOR) splice variants?

This compound's G-protein bias can vary significantly depending on the specific splice variant of the µ-opioid receptor. For instance, it displays a pronounced G-protein preference across several full-length MOR variants, with markedly lower potency and maximal stimulation of β-arrestin compared to the endogenous agonist DAMGO.[4][13] The extent of this bias, and even its potency and efficacy in activating the G-protein pathway, can differ between variants like MOR-1, MOR-1A, MOR-1E, and MOR-1O.[13]

3. What are the key in vitro assays to determine this compound's G-protein bias?

The two primary assays are:

  • [³⁵S]GTPγS Binding Assay: This functional assay directly measures the activation of G-proteins upon receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[1][4]

  • β-Arrestin Recruitment Assay: This assay quantifies the interaction between the activated MOR and β-arrestin 2. A common method is the PathHunter® assay, which uses enzyme fragment complementation to generate a chemiluminescent signal upon β-arrestin recruitment.[6][15]

By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in these two assays, its bias towards G-protein signaling can be quantified.

4. How is the bias factor for this compound calculated?

The bias factor is a quantitative measure of a ligand's signaling bias. A common method involves using the Black and Leff operational model to fit the dose-response curves from both the G-protein and β-arrestin assays.[11] This model yields a transduction coefficient (log(τ/Kₐ)) for each pathway. The difference between the Δlog(τ/Kₐ) for the G-protein pathway and the β-arrestin pathway (relative to a reference agonist) gives the ΔΔlog(τ/Kₐ), and the bias factor is then calculated as 10^ΔΔlog(τ/Kₐ).[11][12] A bias factor greater than 1 indicates a G-protein bias relative to the reference compound.[10]

5. Why is it crucial to use a reference agonist in bias studies?

A reference agonist, typically an endogenous or well-characterized ligand (e.g., DAMGO for MOR), is essential for normalizing the data and providing a benchmark against which the bias of the test ligand (this compound) can be compared.[10] The reference agonist helps to account for system-specific variables and allows for the calculation of a relative bias factor. It is important to note that the choice of reference agonist can influence the outcome, so it should be chosen carefully and reported in all studies.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological properties of this compound at various µ-opioid receptor (MOR) splice variants, demonstrating its G-protein bias. Data is adapted from Pasternak, G. W. (2020). Pharmacological characterization of this compound, a G-protein biased opioid analgesic.

Table 1: this compound Stimulation of [³⁵S]GTPγS Binding and β-Arrestin2 Recruitment in MOR Splice Variants [13]

Variant[³⁵S]GTPγS Bindingβ-Arrestin2 RecruitmentBias Factor
EC₅₀ (nM) Max (% DAMGO) EC₅₀ (nM)
MOR-1 2899.630.1
MOR-1A 2.311237.8
MOR-1B1 6.990.630.6
MOR-1E 0.961091,550
MOR-1O 1.156954

Bias factors greater than zero indicate a G-protein bias, while those less than zero suggest a β-arrestin2 bias relative to DAMGO.

Experimental Protocols

Detailed Methodology: [³⁵S]GTPγS Filtration Assay

This protocol outlines the steps for quantifying G-protein activation by this compound at a specific MOR splice variant expressed in a cell line (e.g., CHO cells).

1. Membrane Preparation: a. Culture cells expressing the MOR splice variant of interest to confluency. b. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes. e. Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

2. Assay Setup (96-well plate format): a. Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO) in assay buffer. Include a vehicle control. b. To each well, add in the following order: i. 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM). ii. 25 µL of diluted this compound, DAMGO, or vehicle. iii. 50 µL of membrane suspension (typically 10-20 µg protein/well). iv. 50 µL of GDP (final concentration to be optimized, typically 10-100 µM). c. Pre-incubate the plate at 30°C for 15 minutes.

3. Reaction Initiation and Incubation: a. Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well. b. Incubate the plate at 30°C for 60 minutes with gentle shaking.

4. Termination and Filtration: a. Terminate the assay by rapid filtration through a 96-well filter plate (e.g., GF/B) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

5. Scintillation Counting and Data Analysis: a. Dry the filter plate and add scintillation cocktail to each well. b. Count the radioactivity in a plate scintillation counter. c. Subtract non-specific binding from all other values. d. Plot the specific binding (as a percentage of the maximal response of the reference full agonist) against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Detailed Methodology: β-Arrestin2 Recruitment PathHunter® Assay

This protocol describes the use of the DiscoverX PathHunter® CHO-K1 OPRM1 β-arrestin Assay to measure this compound-induced β-arrestin2 recruitment.

1. Cell Plating: a. Culture PathHunter® CHO-K1 OPRM1 cells according to the manufacturer's protocol. b. On the day before the assay, plate the cells in a 384-well white, clear-bottom assay plate at the recommended density (e.g., 2,500 cells/well). c. Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Compound Preparation: a. Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO) in assay buffer. The final concentration should typically span from picomolar to micromolar ranges. Include a vehicle control.

3. Agonist Stimulation: a. Add a small volume (e.g., 2.5 µL) of each compound dilution to the respective wells of the cell plate.

4. Incubation and Detection: a. Incubate the plate for 90 minutes at 37°C. b. Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. c. After the incubation period, add the prepared detection reagent to each well. d. Incubate for 60 minutes at room temperature to allow for signal development.

5. Luminescence Reading and Data Analysis: a. Read the chemiluminescent signal using a plate reader. b. Normalize the data to the vehicle control and express as a percentage of the maximal response of the reference agonist (e.g., DAMGO). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked Analgesia Analgesia cAMP->Analgesia Leads to

Caption: this compound's preferred G-protein signaling pathway leading to analgesia.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Opioid Agonist MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Mediates

Caption: The β-arrestin recruitment pathway, less favored by this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis GTP_Assay [³⁵S]GTPγS Binding Assay (G-protein Activation) Dose_Response Generate Dose-Response Curves (EC₅₀, Eₘₐₓ) GTP_Assay->Dose_Response Arrestin_Assay β-Arrestin Recruitment Assay (e.g., PathHunter®) Arrestin_Assay->Dose_Response Bias_Calc Calculate Bias Factor (Operational Model) Dose_Response->Bias_Calc Result Quantify this compound's G-Protein Bias Bias_Calc->Result

Caption: Workflow for determining the G-protein bias of this compound.

References

troubleshooting variability in levorphanol analgesic response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the analgesic properties of levorphanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's analgesic effect?

This compound is a potent opioid analgesic with a complex pharmacological profile. Its primary analgesic action is mediated through its agonist activity at multiple opioid receptors, primarily the mu-opioid receptor (MOR).[1][2][3] It also functions as an agonist at the delta (DOR) and kappa (KOR) opioid receptors.[4][5][6][7] Beyond its opioid receptor activity, this compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, which may contribute to its efficacy in treating neuropathic pain.[4][5][6][7]

Q2: We are observing significant inter-subject variability in analgesic response to this compound in our animal models. What are the potential contributing factors?

Variability in this compound's analgesic response is a known issue and can be attributed to several factors:

  • Pharmacokinetics: this compound has a long and variable half-life (approximately 11-16 hours), which can lead to drug accumulation with repeated dosing.[4][5] Steady-state plasma concentrations may not be reached for 2-3 days.[5]

  • Metabolism: this compound is metabolized in the liver via glucuronidation, not through the cytochrome P450 (CYP) system.[4][5][8] Variability in the efficiency of glucuronidation can lead to differences in drug clearance.

  • Age and Organ Function: Extremes in age, as well as hepatic or renal impairment, can alter the pharmacokinetic and pharmacodynamic profile of this compound, leading to increased sensitivity and variability in response.[1][9]

  • Genetic Factors: While research is ongoing, genetic variations in opioid receptors (e.g., OPRM1) and other genes related to pain sensitivity and drug metabolism can influence an individual's response to opioids.[10][11][12]

  • Drug Interactions: Co-administration of other central nervous system (CNS) depressants, drugs that induce or inhibit glucuronidation, or serotonergic agents can significantly alter this compound's efficacy and side effect profile.[4][13][14]

Q3: Our research involves co-administration of other drugs with this compound. What are the known drug interactions to be aware of?

Concurrent use of this compound with other medications requires careful consideration due to the potential for significant interactions:

  • CNS Depressants: Co-administration with benzodiazepines, alcohol, sedatives, hypnotics, general anesthetics, and other opioids can result in profound sedation, respiratory depression, and coma.[1][14]

  • Serotonergic Drugs: Due to its effects on serotonin reuptake, combining this compound with other serotonergic agents (e.g., SSRIs, SNRIs, MAO inhibitors) can increase the risk of serotonin syndrome.[4][13][15]

  • Drugs Affecting Glucuronidation:

    • Inhibitors (e.g., tricyclic antidepressants, phenothiazines) may increase this compound's effects.[4]

    • Inducers (e.g., carbamazepine, phenobarbital, phenytoin) may decrease this compound's effects.[4]

  • Mixed Agonist/Antagonist Opioids: Drugs like pentazocine, nalbuphine, and butorphanol (B1668111) may reduce this compound's analgesic effect and could precipitate withdrawal symptoms in physically dependent subjects.[1]

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Efficacy in Preclinical Models

If you are observing variable analgesic responses to this compound in your experimental models, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Dosing Regimen Review and standardize the dosing interval. Allow sufficient time for the drug to reach steady state (at least 2-3 days with chronic dosing).[5]This compound's long half-life can lead to accumulation and toxicity if dosed too frequently.[5][7]
Animal Strain/Genetics Characterize the genetic background of your animal models. Consider using inbred strains to reduce genetic variability.Genetic differences in opioid receptors and metabolizing enzymes can significantly impact analgesic response.[10][11]
Metabolic Differences Assess liver function in your animal models. Ensure consistency in age and health status.Hepatic metabolism is the primary route of elimination for this compound.[4][5]
Drug Formulation and Administration Verify the stability and concentration of your this compound solution. Ensure consistent administration technique (e.g., oral gavage, subcutaneous injection).Inconsistent drug delivery will lead to variable plasma concentrations.

Issue 2: Unexpected Adverse Events at Therapeutic Doses

If you are observing a high incidence of adverse effects such as respiratory depression, excessive sedation, or psychotomimetic behaviors (in animal models), consider these factors:

Potential Cause Troubleshooting Step Rationale
Drug Accumulation Decrease the dosing frequency or the dose amount.Due to its long half-life, this compound can accumulate, leading to adverse effects even at previously well-tolerated doses.[4][5]
Drug Interactions Review all co-administered compounds for potential interactions with CNS depressants or serotonergic agents.[13][14]Additive effects can potentiate the adverse reactions of this compound.[1][14]
Receptor Activity Be aware of this compound's activity at the kappa opioid receptor, which has been associated with psychotomimetic side effects.[6]These effects may be inherent to the drug's mechanism of action.
Subject Sensitivity Consider the age and health status of your subjects. Younger or older subjects, or those with compromised organ function, may be more sensitive.[1][9]Increased pharmacodynamic sensitivity can lead to a greater incidence of adverse events.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Half-life11-16 hours[4][8]
Time to Peak Plasma Concentration (Oral)1 hour[5]
Protein Binding40%[1][8]
MetabolismHepatic glucuronidation[4][5][7]
EliminationRenal excretion of glucuronide metabolite[4][7]

Table 2: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)Reference
Mu-opioid (MOR)0.21 ± 0.02[4]
Delta-opioid (DOR)4.2 ± 0.6[4]
Kappa-opioid (KOR)2.3 ± 0.3[4]

Experimental Protocols

Protocol 1: Assessment of Analgesic Efficacy Using the Radiant Heat Tail-Flick Assay

This protocol is a standard method for evaluating the analgesic effects of opioids in rodents.

  • Acclimation: Acclimate mice to the testing apparatus for at least 30 minutes before the experiment.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. The cutoff time is typically set to 10-15 seconds to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.

  • Statistical Analysis: Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Mandatory Visualizations

Levorphanol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor G_protein G-protein activation MOR->G_protein KOR Kappa-Opioid Receptor KOR->G_protein DOR Delta-Opioid Receptor DOR->G_protein NMDA_R NMDA Receptor Analgesia Analgesia NMDA_R->Analgesia Contributes to SERT Serotonin Transporter SERT->Analgesia Contributes to NET Norepinephrine Transporter NET->Analgesia Contributes to This compound This compound This compound->MOR Agonist This compound->KOR Agonist This compound->DOR Agonist This compound->NMDA_R Antagonist This compound->SERT Inhibitor This compound->NET Inhibitor AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_influx_decrease ↓ Ca2+ Influx G_protein->Ca_influx_decrease K_efflux_increase ↑ K+ Efflux G_protein->K_efflux_increase cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Hyperpolarization Neuronal Hyperpolarization Ca_influx_decrease->Hyperpolarization K_efflux_increase->Hyperpolarization Hyperpolarization->Analgesia

Caption: this compound's multifaceted signaling pathway.

Troubleshooting_Workflow Start Observed Variability in Analgesic Response Check_Dosing Review Dosing Regimen (Dose, Frequency, Duration) Start->Check_Dosing Check_Subjects Assess Subject Characteristics (Age, Strain, Health Status) Check_Dosing->Check_Subjects Consistent Adjust_Dose Adjust Dose/Frequency Allow for Steady State Check_Dosing->Adjust_Dose Inconsistent Check_Interactions Evaluate for Drug Interactions Check_Subjects->Check_Interactions Standardized Standardize_Subjects Standardize Subject Population (Use inbred strains, age-match) Check_Subjects->Standardize_Subjects Variable Check_Protocol Verify Experimental Protocol (Formulation, Administration) Check_Interactions->Check_Protocol None Modify_CoMeds Modify or Eliminate Co-administered Drugs Check_Interactions->Modify_CoMeds Potential Interaction Refine_Protocol Refine Drug Formulation and Administration Technique Check_Protocol->Refine_Protocol Inconsistent End Consistent Analgesic Response Achieved Check_Protocol->End Consistent Adjust_Dose->Check_Subjects Standardize_Subjects->Check_Interactions Modify_CoMeds->Check_Protocol Refine_Protocol->End

Caption: Troubleshooting workflow for analgesic response variability.

References

stability of levorphanol in different solvent systems for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage and stability of levorphanol in various solvent systems. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your this compound solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for long-term storage?

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability (months to years), it is highly recommended to store this compound stock solutions in tightly sealed, light-resistant containers at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of opioids in aqueous solutions can be significantly influenced by pH. Generally, opioids are more stable in acidic to neutral pH ranges. Extreme pH conditions, particularly alkaline pH, can lead to degradation. For instance, studies on other opioids like hydrocodone and oxycodone have shown significant degradation at pH 14, while they remained relatively stable at pH 0-10 over a 7-day period. While specific kinetic data for this compound is limited, it is prudent to maintain the pH of aqueous this compound solutions in the acidic to neutral range (pH 4-7) for optimal stability.

Q4: Can I store this compound solutions at room temperature?

A4: Prolonged storage of this compound solutions at room temperature is not recommended due to the increased risk of degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible duration, and the solution should be protected from light. One study on a commercial this compound standard in methanol (B129727) indicated stability for seven days at 40°C, suggesting some degree of short-term thermal stability. However, for long-term storage, refrigerated or frozen conditions are essential.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound formed under various stress conditions (e.g., acid, base, oxidation, heat, light) are not extensively documented in publicly available literature. Forced degradation studies would be necessary to identify and characterize these potential degradants. Such studies are crucial for developing a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in stock solution after thawing The solubility limit of this compound may have been exceeded at lower temperatures, or the solvent may have absorbed water, reducing solubility.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Ensure the use of anhydrous solvent and proper sealing of vials.
Inconsistent results in bioassays The this compound solution may have degraded due to improper storage or handling, leading to a lower effective concentration.Prepare a fresh dilution from a new aliquot of the stock solution. Verify the storage conditions of the stock solution. Perform a concentration check of the solution using a validated analytical method like HPLC-UV.
Appearance of unknown peaks in HPLC chromatogram This may indicate the presence of degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent this compound peak. This will help in developing a stability-indicating method.
Loss of potency over time This is a clear indication of chemical instability.Review the storage conditions (temperature, light exposure, container type). Ensure the solvent is of high purity and appropriate for long-term storage. Prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage.

Materials:

Procedure:

  • Allow the this compound tartrate dihydrate powder and anhydrous DMSO to equilibrate to room temperature.

  • In a sterile environment, accurately weigh the desired amount of this compound tartrate dihydrate.

  • Transfer the powder to an appropriate-sized amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and 1 N HCl in separate vials. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Incubate at 60°C for a specified period. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place a vial of the this compound solution in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a vial of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms with that of an unstressed control solution to identify degradation peaks.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient can be optimized, for example, starting with 95% A and 5% B, and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~279 nm) and scan a wider range with the DAD to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Estimated Stability of this compound in Various Solvents Based on General Opioid Stability Data

Solvent SystemConcentrationStorage TemperatureEstimated Stability PeriodPurity (Expected)Recommendations
Anhydrous DMSO10 mM-80°C> 1 year>98%Recommended for long-term storage. Use anhydrous solvent and aliquot to avoid freeze-thaw cycles.
Anhydrous DMSO10 mM-20°C> 1 year>98%Suitable for long-term storage.
Anhydrous DMSO10 mM4°C1-3 months~95%Acceptable for short to medium-term storage.
Methanol1 mg/mL4°CUp to 1 month>95%Suitable for short-term storage. A commercial standard showed stability at 40°C for 7 days.
Ethanol1 mg/mL4°CUp to 1 month~97%Can be an alternative for certain applications where DMSO is not suitable.
Aqueous Buffer (pH 4-7)1 mg/mL4°CUp to 2 weeks>95%Recommended for short-term use. Prepare fresh solutions for critical experiments.
Aqueous Buffer (pH > 8)1 mg/mL4°C< 1 week<90%Not recommended due to potential for base-catalyzed degradation.

Disclaimer: The data in this table is an estimation based on the stability of structurally similar opioids and general chemical principles. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions and analytical methods.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to stressors base Base Hydrolysis prep->base Expose to stressors oxid Oxidation (H2O2) prep->oxid Expose to stressors therm Thermal Stress prep->therm Expose to stressors photo Photolytic Stress prep->photo Expose to stressors hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Evaluation & Impurity Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway_placeholder cluster_storage Long-Term Storage Stability Factors cluster_conditions Storage Conditions This compound This compound in Solution degradation Degradation Products This compound->degradation Degradation Pathways solvent Solvent System (e.g., DMSO, H2O) solvent->degradation Influences temperature Temperature (-80°C, -20°C, 4°C, RT) temperature->degradation Influences ph pH (for aqueous solutions) ph->degradation Influences light Light Exposure light->degradation Influences

Caption: Factors influencing the long-term stability of this compound.

References

Technical Support Center: Accounting for Levorphanol's Active Metabolite in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetics of levorphanol and its primary metabolite, this compound-3-glucuronide, in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and its relevance in renal impairment?

A1: this compound is primarily metabolized in the liver through Phase II glucuronidation to form this compound-3-glucuronide.[1][2][3][4] This process does not significantly involve the cytochrome P450 (CYP450) enzyme system, which may result in fewer drug-drug interactions compared to opioids metabolized by CYP enzymes.[4] The resulting glucuronide metabolite is then primarily excreted by the kidneys.[1][2][3] Consequently, in subjects with renal impairment, the clearance of this compound-3-glucuronide is reduced, leading to its accumulation in the plasma.[3] While the pharmacokinetics of the parent drug, this compound, are not well-defined in renal disease, the accumulation of its metabolite is a significant concern.[5]

Q2: Is this compound-3-glucuronide pharmacologically active?

A2: There is conflicting information in the published literature regarding the activity of this compound-3-glucuronide. Some sources refer to it as an inactive metabolite.[6] However, there is also evidence to suggest it may be active, potentially causing adverse effects.[7] This is often inferred from the known neuroexcitatory effects of the 3-glucuronide metabolites of other opioids, such as morphine (morphine-3-glucuronide) and hydromorphone (hydromorphone-3-glucuronide).[8] These metabolites have been shown to cause effects like allodynia, myoclonus, and seizures in animal models.[8] Therefore, it is crucial to consider the potential for similar neuroexcitatory effects from the accumulation of this compound-3-glucuronide in renal impairment.

Q3: What are the expected pharmacokinetic changes of this compound and its metabolite in renal impairment?

A3: While specific clinical data for this compound across different stages of renal impairment are limited, the following changes are anticipated based on the behavior of other drugs with renally cleared metabolites:

  • This compound (Parent Drug): The pharmacokinetics may not be significantly altered, as its primary metabolism is hepatic. However, some studies on other opioids suggest that the parent drug can also accumulate to some extent in renal failure.

  • This compound-3-glucuronide (Metabolite): A significant reduction in renal clearance is expected, leading to a prolonged elimination half-life and a substantial increase in the area under the curve (AUC). In patients with normal renal function, the concentration of the conjugated metabolite can be five to ten times higher than the parent drug.[9] This ratio is expected to increase dramatically with declining renal function.

Troubleshooting Guides

Issue: Difficulty in quantifying this compound and this compound-3-glucuronide in biological samples.

Possible Cause: Inadequate sample preparation or analytical method sensitivity.

Solution: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and its glucuronide metabolite.

Example Protocol: See "Experimental Protocols" section for a detailed LC-MS/MS methodology.

Issue: Inconsistent results in in vitro glucuronidation assays.

Possible Cause: Suboptimal reaction conditions or inappropriate choice of enzyme source.

Solution: Ensure the use of human liver microsomes with alamethicin (B1591596) to permeabilize the microsomal membrane, allowing the co-factor UDPGA to access the active site of the UGT enzymes. Refer to the detailed in vitro glucuronidation protocol below.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Patients with Normal Renal Function

ParameterRoute of AdministrationValueReference
Terminal Half-life (t½)Intravenous~11 hours[9]
Peak Plasma Concentration (Cmax) TimeIntramuscular~0.5 hours[9]
Peak Plasma Concentration (Cmax) TimeOral~1 hour[9]
Plasma Protein Binding-40% ± 2.6%[9]
Cerebrospinal Fluid to Plasma Ratio-60% - 70%[9]
Metabolite to Parent Drug Ratio (Plasma)IV, IM, Oral5 to 10[9]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound-3-glucuronide in Varying Stages of Renal Function (Illustrative)

Renal Function (Creatinine Clearance)Apparent Clearance (CL/F)Elimination Half-life (t½)Area Under the Curve (AUC)
Normal (>90 mL/min)NormalNormalNormal
Mild Impairment (60-89 mL/min)DecreasedIncreasedIncreased
Moderate Impairment (30-59 mL/min)Significantly DecreasedSignificantly IncreasedSignificantly Increased
Severe Impairment (15-29 mL/min)Markedly DecreasedMarkedly IncreasedMarkedly Increased
Kidney Failure (<15 mL/min or dialysis)Profoundly DecreasedProfoundly IncreasedProfoundly Increased

This table is for illustrative purposes and highlights the expected trend. Actual values need to be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of this compound and this compound-3-glucuronide in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard solution (e.g., this compound-d3 and this compound-3-glucuronide-d3).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, this compound-3-glucuronide, and their internal standards.

Protocol 2: In Vitro Glucuronidation of this compound using Human Liver Microsomes
  • Reaction Mixture Preparation (in a 96-well plate):

    • Human liver microsomes (0.5 mg/mL).

    • This compound (at various concentrations to determine kinetics).

    • UDP-glucuronic acid (UDPGA) (e.g., 2 mM).

    • Alamethicin (to activate UGTs).

    • Magnesium chloride (MgCl2).

    • Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the mixture of microsomes, buffer, MgCl2, and alamethicin at 37°C for 15 minutes.

    • Initiate the reaction by adding this compound and UDPGA.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of this compound-3-glucuronide using the LC-MS/MS method described above.

    • Determine enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[10]

Visualizations

Levorphanol_Metabolism This compound This compound Liver Liver This compound->Liver Absorption L3G This compound-3-glucuronide Kidney Kidney L3G->Kidney Circulation Liver->L3G Glucuronidation (UGT Enzymes) Excretion Excretion in Urine Kidney->Excretion Renal Clearance

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes Assay (UGT Kinetics) PK_PD Pharmacokinetic & Pharmacodynamic Modeling HLM->PK_PD KO Kidney Organoids / Kidney-on-a-Chip (Toxicity & Transport) KO->PK_PD AnimalModel Renal Impairment Animal Model (e.g., 5/6 Nephrectomy) Dosing This compound Administration AnimalModel->Dosing Sampling Blood & Urine Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of This compound & L-3-G Sampling->Analysis Analysis->PK_PD

Caption: Experimental workflow for renal impairment models.

Logical_Relationship RI Renal Impairment Reduced_Clearance Decreased Renal Clearance of This compound-3-glucuronide RI->Reduced_Clearance Accumulation Accumulation of This compound-3-glucuronide Reduced_Clearance->Accumulation Neurotoxicity Potential for Neurotoxicity (e.g., Myoclonus, Seizures) Accumulation->Neurotoxicity Analogous to M3G/H3G

References

Technical Support Center: Controlling for Levorphanol's Effects on Monoamine Uptake in Neurochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the neurochemical effects of levorphanol, with a focus on controlling for its interaction with monoamine transporters.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound that can confound neurochemical studies?

A1: this compound is a multi-target drug. Besides its primary activity as a potent agonist at mu, delta, and kappa opioid receptors, it also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and inhibits the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[1][2][3][4][5][6] These off-target activities, particularly monoamine uptake inhibition, can significantly influence experimental results if not properly controlled.

Q2: At what concentrations does this compound inhibit monoamine uptake?

A2: this compound inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT) at concentrations significantly higher than those required for opioid receptor activation.[1] The reported IC50 value for NET inhibition is 1.2 µM, and for SERT inhibition, it is 90 nM.[1] It is important to consider these values in the context of the concentrations used in your experimental model.

Q3: What is this compound's affinity for the dopamine (B1211576) transporter (DAT)?

Q4: How can I experimentally distinguish between this compound's opioid and monoamine uptake effects?

A4: To isolate these effects, a combination of pharmacological and genetic approaches is recommended.

  • Pharmacological Blockade: Use selective antagonists for opioid receptors (e.g., naloxone (B1662785) for general opioid blockade, or more specific antagonists for mu, delta, and kappa receptors) to block opioid-mediated effects.[1] To block monoamine uptake, selective reuptake inhibitors for DAT, NET, and SERT can be used as positive controls or to occlude the binding sites.

  • Genetic Models: Utilize knockout mice lacking specific opioid receptors or monoamine transporters to eliminate the contribution of that particular target.[1][7]

  • Dose-Response Studies: Since the potency of this compound differs significantly between its targets, carefully designed dose-response experiments can help to identify the concentration range at which specific effects are mediated.

Q5: What are some common issues when performing in vivo microdialysis with this compound?

A5: this compound's physicochemical properties and multiple targets can present challenges in microdialysis experiments.

  • Non-Specific Binding: Hydrophobic compounds can adhere to microdialysis probes and tubing, leading to poor recovery and carry-over effects.[8] It is crucial to characterize probe recovery in vitro before in vivo experiments. Using surface-coated probes or optimized tubing materials can mitigate this.

  • Complex Neurochemical Signature: this compound can simultaneously alter the extracellular levels of multiple neurotransmitters (dopamine, norepinephrine, serotonin, and potentially others) through both direct and indirect mechanisms. This necessitates a comprehensive analytical approach and careful interpretation of the data.

  • Distinguishing Direct vs. Indirect Effects: Changes in the extracellular concentration of a particular monoamine may be a direct result of transporter inhibition or an indirect consequence of this compound's action on opioid or NMDA receptors modulating neuronal activity. The use of selective antagonists delivered via the microdialysis probe (retrodialysis) can help dissect these effects.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro monoamine uptake assays.
  • Possible Cause: Inconsistent cell health or transporter expression levels in transfected cell lines.

    • Troubleshooting Step: Regularly perform cell line authentication and monitor transporter expression levels (e.g., via western blot or radioligand binding). Ensure consistent cell passage numbers and plating densities.

  • Possible Cause: Issues with radiolabeled substrate or competing drug concentrations.

    • Troubleshooting Step: Verify the specific activity and purity of the radiolabeled monoamine. Prepare fresh serial dilutions of this compound for each experiment. Ensure the final concentration of the radiolabeled substrate is appropriate for the assay (typically at or below its Km for the transporter).

  • Possible Cause: Non-specific binding of this compound or the radiolabeled substrate to the assay plates or filters.

    • Troubleshooting Step: Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Use appropriate filter types and ensure rapid and thorough washing steps to minimize non-specific binding.

Problem 2: Difficulty interpreting in vivo behavioral or neurochemical changes following this compound administration.
  • Possible Cause: Confounding effects from multiple receptor systems.

    • Troubleshooting Step: Co-administer selective antagonists to isolate the contribution of a specific target. For example, pre-treat with naltrexone (B1662487) to block opioid effects and observe the remaining effects, which may be attributable to monoamine uptake or NMDA receptor antagonism.

  • Possible Cause: Dose-dependent engagement of different targets.

    • Troubleshooting Step: Conduct a thorough dose-response study. At lower doses, effects are more likely to be mediated by high-affinity opioid receptors. As the dose increases, engagement of lower-affinity targets like monoamine transporters and NMDA receptors becomes more probable.

  • Possible Cause: Time-dependent changes in neurochemical systems.

    • Troubleshooting Step: Implement a detailed time-course study to capture both acute and potential long-term adaptive changes in monoamine systems following this compound administration.

Data Presentation

Table 1: Pharmacological Profile of this compound

TargetParameterValueReference(s)
Opioid Receptors
Mu Opioid Receptor (MOR)Ki0.21 ± 0.02 nM[3]
Delta Opioid Receptor (DOR)Ki4.2 ± 0.6 nM[3]
Kappa Opioid Receptor (KOR)Ki2.3 ± 0.3 nM[3]
Monoamine Transporters
Norepinephrine Transporter (NET)IC501.2 µM[1]
Serotonin Transporter (SERT)IC5090 nM[1]
Dopamine Transporter (DAT)IC50 / KiNot Reported
Other Receptors
NMDA ReceptorKi~600 nM[1]

Experimental Protocols

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

This protocol describes how to determine the IC50 value of this compound for the inhibition of dopamine, norepinephrine, or serotonin uptake in HEK293 cells stably expressing the respective human transporter.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Poly-D-lysine coated 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrate: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • This compound stock solution.

  • Selective uptake inhibitors for non-specific control (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells onto poly-D-lysine coated 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of this compound in KRH buffer. Prepare the radiolabeled substrate solution in KRH buffer at a concentration appropriate for the specific transporter.

  • Assay Initiation:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing the different concentrations of this compound or the non-specific inhibitor to the appropriate wells.

    • Incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the radiolabeled substrate to all wells.

  • Uptake and Termination:

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal time should be determined empirically to be within the initial linear phase of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of a high concentration of a selective inhibitor) from all other values.

    • Plot the percent inhibition of specific uptake as a function of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Monoamines

This protocol provides a general framework for using in vivo microdialysis to measure changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region of an awake, freely moving rodent following this compound administration.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off).

  • Syringe pump and liquid swivel.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., subcutaneous or intraperitoneal).

  • HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis.

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (at least 2 hours) to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound at the desired dose.

    • Continue collecting dialysate samples for the desired post-injection period.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using an optimized HPLC-ECD method.

  • Data Analysis:

    • Quantify the concentration of each monoamine in the dialysate samples.

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Analyze the time course of changes in extracellular monoamine levels.

  • Histological Verification:

    • At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the placement of the microdialysis probe.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start HEK293 Cells Expressing DAT, NET, or SERT binding_assay Competitive Radioligand Binding Assay invitro_start->binding_assay uptake_assay Monoamine Uptake Inhibition Assay invitro_start->uptake_assay invitro_data Determine Ki and IC50 for this compound binding_assay->invitro_data uptake_assay->invitro_data invivo_data Quantify Extracellular Monoamine Levels invitro_data->invivo_data Inform In Vivo Dose Selection animal_model Rodent Model surgery Microdialysis Probe Implantation animal_model->surgery behavioral_test Behavioral Assessment animal_model->behavioral_test dialysis Microdialysis Sampling surgery->dialysis levorphanol_admin This compound Administration dialysis->levorphanol_admin sample_analysis HPLC-ECD Analysis of Dialysates dialysis->sample_analysis levorphanol_admin->behavioral_test sample_analysis->invivo_data behavioral_data Correlate Neurochemistry with Behavior invivo_data->behavioral_data behavioral_test->behavioral_data

Caption: Experimental workflow for characterizing this compound's effects on monoamine uptake.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net NET This compound->net Inhibits sert SERT This compound->sert Inhibits ne_cleft Increased NE net->ne_cleft Reduced Uptake ht_cleft Increased 5-HT sert->ht_cleft Reduced Uptake ne Norepinephrine ne->net Reuptake ht Serotonin (5-HT) ht->sert Reuptake synaptic_vesicle Synaptic Vesicle synaptic_vesicle->ne Release synaptic_vesicle->ht Release adrenergic_receptor Adrenergic Receptors (α, β) ne_cleft->adrenergic_receptor Activates serotonin_receptor Serotonin Receptors (5-HT1, 5-HT2, etc.) ht_cleft->serotonin_receptor Activates downstream_signaling Downstream Signaling Cascades (e.g., cAMP, PLC, Kinase pathways) adrenergic_receptor->downstream_signaling serotonin_receptor->downstream_signaling cellular_response Altered Neuronal Excitability and Gene Expression downstream_signaling->cellular_response

Caption: Signaling pathway of this compound's monoamine uptake inhibition.

References

Validation & Comparative

A Comparative Analysis of Levorphanol and Other Kappa Opioid Agonists: Efficacy and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of levorphanol's efficacy and receptor activity against other notable kappa opioid receptor (KOR) agonists. This guide, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate an objective assessment of these compounds.

This compound is a potent opioid analgesic with a complex pharmacological profile, acting as an agonist at mu, delta, and kappa opioid receptors.[1][2][3] Its activity at the KOR contributes to its analgesic effects, but also differentiates it from more selective mu-opioid agonists.[4] This comparison focuses on its KOR agonist properties in relation to other well-characterized KOR agonists: the selective agonist U-50,488, and the mixed agonist-antagonists pentazocine, nalbuphine, and butorphanol.

Quantitative Comparison of Receptor Binding Affinity and Analgesic Potency

The following tables summarize the receptor binding affinities (Ki) and analgesic potency (ED50) of this compound and other selected kappa opioid agonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Kappa Opioid Receptor (KOR) Binding Affinity (Ki) in nM

CompoundKOR Ki (nM)Reference
This compound2.3 ± 0.3[5]
U-50,4881.2 - 12[6][7]
Pentazocine7.6[4]
Nalbuphine29[1]
Butorphanol0.1 ± 0.02[2][8]

Table 2: Analgesic Efficacy (ED50) in Tail-Flick Test (mg/kg)

CompoundED50 (mg/kg, s.c.)SpeciesReference
This compound0.5 - 1.0 (approx.)Rat/Mouse[9]
U-50,4881.0 - 3.3Rat/Mouse[10][11]
Pentazocine11.0 - 13.0Rat[12][13]
Nalbuphine41.8Mouse[14]
ButorphanolN/AN/AN/A

Signaling Pathways and Mechanism of Action

Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a downstream signaling cascade.[1][2] This primarily involves the activation of inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1] This signaling cascade ultimately results in hyperpolarization of the neuron and a reduction in neuronal excitability, contributing to the analgesic effect.

Recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[2][15] Evidence suggests that this compound may act as a G-protein biased agonist at the kappa opioid receptor, with less recruitment of β-arrestin2.[15] This is significant as β-arrestin2 recruitment has been associated with some of the undesirable side effects of KOR activation, such as dysphoria and sedation.[2]

Kappa Opioid Receptor Signaling Pathway Kappa Opioid Receptor (KOR) Signaling Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-arrestin2 KOR->beta_arrestin Recruits (less favored by this compound) AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Ligand This compound (KOR Agonist) Ligand->KOR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia Side_Effects Dysphoria/Sedation beta_arrestin->Side_Effects

Caption: Kappa Opioid Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the kappa opioid receptor.

Objective: To determine the Ki of a test compound (e.g., this compound) for the KOR.

Materials:

  • Receptor Source: Cell membranes expressing recombinant human KOR.

  • Radioligand: A selective KOR radioligand (e.g., [³H]-U-69,593).

  • Test Compound: this compound or other KOR agonists.

  • Non-specific Binding Control: A high concentration of a non-labeled KOR ligand (e.g., naloxone).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: A mixture containing the receptor membranes, radioligand, and varying concentrations of the test compound is incubated to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Receptor Binding Assay Workflow for In Vitro Receptor Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubation Incubate Mixture Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Experimental Workflow for In Vivo Tail-Flick Test Workflow for In Vivo Tail-Flick Test Start Start Acclimation Animal Acclimation Start->Acclimation Baseline_Measurement Measure Baseline Tail-Flick Latency Acclimation->Baseline_Measurement Drug_Administration Administer Test Compound or Vehicle Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Post-Treatment Tail-Flick Latency Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis: - Calculate %MPE - Determine ED50 Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Pharmacological Review: Levorphanol vs. Methadone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two potent synthetic opioids, levorphanol and methadone, reveals distinct pharmacological profiles that influence their clinical utility. While both are recognized for their efficacy in managing severe pain, differences in receptor affinity, pharmacokinetics, and metabolism are critical for researchers, scientists, and drug development professionals. This guide provides a comparative overview supported by experimental data and methodologies.

Pharmacodynamic Profile: A Tale of Two Agonists

This compound and methadone exert their primary analgesic effects through agonism at opioid receptors, yet their interaction with these receptors and others is nuanced. Both are synthetic opioids, but this compound is a morphinan (B1239233) derivative, while methadone is a diphenylheptane.[1]

A key distinction lies in their receptor binding affinities. This compound demonstrates a broad spectrum of high-affinity binding to mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] In contrast, while methadone is a potent µ-opioid receptor agonist, it has a lower affinity for δ and κ receptors.[3][4] Both compounds also act as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism thought to contribute to their effectiveness in neuropathic pain and in mitigating the development of tolerance.[1][5][6] However, some evidence suggests this compound may be a more potent NMDA antagonist.[7][8]

Furthermore, both drugs inhibit the reuptake of serotonin (B10506) and norepinephrine, which can also contribute to their analgesic effects, particularly in neuropathic pain states.[1][9]

Receptor Binding Affinity

The binding affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptorKi (nM)
This compound Mu (µ)0.21 ± 0.02[1]
Delta (δ)4.2 ± 0.6[1]
Kappa (κ)2.3 ± 0.3[1]
Methadone Mu (µ)High affinity (specific Ki values vary across studies)
Delta (δ)Lower affinity than for µ[4]
Kappa (κ)Lower affinity than for µ[4]

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of this compound and methadone differ significantly, impacting their dosing schedules and potential for drug-drug interactions.

ParameterThis compoundMethadone
Bioavailability ~50% (oral)[10]Good oral bioavailability[7]
Peak Plasma Concentration 1 hour (oral)[9][11]Variable
Half-life 11-16 hours[7]8-60 hours (highly variable)[7]
Metabolism Phase II glucuronidation[1][2][11]Primarily CYP3A4, CYP2B6, CYP2D6 (Phase I)[5]
Active Metabolites No[10]No[7]
Excretion Renal[1][11]Fecal and renal
QTc Prolongation Risk No known risk[2][7][11]Yes[6][7]

This compound's metabolism via glucuronidation, bypassing the cytochrome P450 (CYP450) enzyme system, results in a more predictable pharmacokinetic profile and fewer drug-drug interactions compared to methadone, which is a substrate for several CYP450 enzymes.[2][7][11] The highly variable half-life of methadone necessitates careful dose titration to avoid accumulation and potential toxicity.[6][7]

Signaling Pathways

Upon binding to opioid receptors, both this compound and methadone initiate a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gi/o).[12][13] This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[14] These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

The NMDA receptor antagonism of both drugs provides a distinct signaling pathway. By blocking the NMDA receptor, they inhibit the influx of Ca2+ in response to the neurotransmitter glutamate, which can counteract the central sensitization processes involved in chronic and neuropathic pain.[3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates NMDA_Receptor NMDA Receptor Ca_Influx ↓ Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux This compound This compound This compound->Opioid_Receptor Agonist This compound->NMDA_Receptor Antagonist Methadone Methadone Methadone->Opioid_Receptor Agonist Methadone->NMDA_Receptor Antagonist Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Fig. 1: Simplified signaling pathways of this compound and methadone.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound and methadone for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: this compound, Methadone.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (this compound or methadone), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[15]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (counts per minute) - Non-specific Binding (counts per minute).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Fig. 2: Workflow for a competitive radioligand binding assay.
In Vivo Analgesia Model (Hot Plate Test)

This model assesses the antinociceptive efficacy of a compound by measuring the latency of a pain response to a thermal stimulus.

Objective: To evaluate the analgesic effect of this compound and methadone in rodents.

Materials:

  • Subjects: Mice or rats.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test Compounds: this compound, Methadone, Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

This compound and methadone are potent analgesics with complex pharmacological profiles. This compound's broader receptor affinity, particularly for kappa and delta receptors, and its more predictable pharmacokinetic profile due to its metabolism via glucuronidation, distinguish it from methadone.[1][7][11] Methadone's highly variable half-life and reliance on CYP450 metabolism necessitate more cautious dosing and monitoring for potential drug interactions and side effects like QTc prolongation.[6][7] The NMDA receptor antagonism of both compounds is a significant feature, likely contributing to their efficacy in complex pain states.[1][5] For drug development professionals, these differences underscore the importance of considering the complete pharmacological and pharmacokinetic profile when selecting or designing new analgesic agents. Further research into the nuanced signaling pathways and clinical implications of these differences will continue to inform the development of safer and more effective pain therapies.

References

A Comparative Analysis of Cross-Tolerance Between Levorphanol and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-tolerance profiles of levorphanol with other commonly used opioids, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced pharmacological properties of this compound and its potential advantages in clinical settings, particularly in the context of opioid rotation and management of tolerance.

Executive Summary

This compound, a synthetic opioid analgesic, exhibits a unique pharmacological profile characterized by its broad activity as an agonist at mu, delta, and kappa opioid receptors, as well as its function as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This multifaceted mechanism of action is believed to contribute to its distinct cross-tolerance profile compared to more selective mu-opioid agonists like morphine. Experimental studies consistently demonstrate incomplete cross-tolerance between this compound and other opioids, suggesting its potential utility in patients who have developed tolerance to other opioid medications.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies investigating the cross-tolerance between this compound, morphine, and oxycodone. The data is derived from dose-response curves in analgesic assays.

Drug Administered Chronically Test Drug Fold Shift in ED50 (Potency Decrease) Animal Model Reference
This compoundThis compound~6-foldMouse[1]
MorphineMorphine~5.5-foldMouse[1]
MorphineThis compound~3-foldMouse[1]
This compoundMorphine~2-foldMouse[1]
This compoundOxycodone~2-foldMouse[1]
This compoundMorphineComplete Cross-ToleranceRat[2][3]
MorphineThis compoundNo Cross-Tolerance (Unidirectional)Rat[2][3]

Key Findings from Cross-Tolerance Studies

  • Incomplete and Bidirectional Cross-Tolerance in Mice: A 2020 study in mice demonstrated that while chronic administration of this compound or morphine induced significant tolerance to their own analgesic effects, the cross-tolerance between the two was incomplete.[1] Morphine-tolerant animals were only partially tolerant to this compound, and this compound-tolerant animals showed even less tolerance to morphine and oxycodone.[1]

  • Unidirectional Cross-Tolerance in Rats: In contrast, earlier studies in rats reported a unidirectional cross-tolerance.[2][3] In these studies, rats made tolerant to this compound exhibited cross-tolerance to morphine. However, morphine-tolerant rats did not show a significant reduction in their analgesic response to this compound.[2][3] This suggests that this compound may produce analgesia through mechanisms that are not engaged by morphine.

  • Role of Multiple Receptor Systems: The incomplete cross-tolerance is likely due to this compound's broader receptor binding profile.[2][3] Unlike morphine, which is a relatively selective mu-opioid receptor agonist, this compound is a potent agonist at mu, delta, and kappa opioid receptors.[2] Chronic activation of only mu receptors by morphine may not induce tolerance in the delta and kappa systems that contribute to this compound's analgesic effects.

  • Contribution of NMDA Receptor Antagonism: this compound's activity as an NMDA receptor antagonist is another critical factor.[4][5] The NMDA receptor is known to play a crucial role in the development of opioid tolerance.[4] By blocking this receptor, this compound may inherently counteract the mechanisms that lead to tolerance, not only to its own effects but potentially to those of other opioids as well.

Experimental Protocols

The following provides a detailed methodology for a typical cross-tolerance study, based on the referenced literature.

1. Animals: Studies are typically conducted in male Swiss-Webster mice or Sprague-Dawley rats, weighing 20-30g and 200-250g, respectively. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Induction of Tolerance:

  • Chronic Drug Administration: Tolerance is induced by repeated administration of the opioid (e.g., this compound or morphine) over several days. A common protocol involves subcutaneous (s.c.) injections twice daily for 3 to 7 days.

  • Dosage Escalation: The dose of the opioid is often escalated over the treatment period to maintain a consistent level of analgesia as tolerance develops.

3. Analgesic Assay (Tail-Flick Test):

  • Apparatus: A radiant heat source is focused on a specific portion of the animal's tail. The apparatus is equipped with a sensor that automatically detects the tail flick and records the latency.

  • Procedure: A baseline latency to the tail-flick response is determined for each animal before drug administration. After drug administration (typically 30-60 minutes post-injection), the tail-flick latency is measured again. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Measurement of Analgesia: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

4. Determination of ED50 Values:

  • Dose-Response Curves: On the test day, different groups of tolerant and non-tolerant (control) animals receive various doses of the test drug (e.g., this compound or morphine).

  • Calculation: The dose of the drug that produces a 50% analgesic effect (ED50) is calculated for each group using a standard statistical method, such as probit analysis. The fold-shift in the ED50 value for the tolerant group compared to the control group is used to quantify the degree of tolerance or cross-tolerance.

Visualizations

Experimental Workflow for a Cross-Tolerance Study```dot

G cluster_setup Setup cluster_tolerance Tolerance Induction cluster_testing Cross-Tolerance Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Baseline_Testing Baseline Analgesic Testing (Tail-Flick Test) Animal_Selection->Baseline_Testing Chronic_Opioid_A Chronic Administration of Opioid A (e.g., this compound) Baseline_Testing->Chronic_Opioid_A Chronic_Opioid_B Chronic Administration of Opioid B (e.g., Morphine) Baseline_Testing->Chronic_Opioid_B Control_Group Chronic Saline Administration Baseline_Testing->Control_Group Test_A_on_A Test Opioid A on Group A Chronic_Opioid_A->Test_A_on_A Test_B_on_A Test Opioid B on Group A Chronic_Opioid_A->Test_B_on_A Test_A_on_B Test Opioid A on Group B Chronic_Opioid_B->Test_A_on_B Test_B_on_B Test Opioid B on Group B Chronic_Opioid_B->Test_B_on_B Test_A_on_Control Test Opioid A on Control Control_Group->Test_A_on_Control Test_B_on_Control Test Opioid B on Control Control_Group->Test_B_on_Control Dose_Response Generate Dose-Response Curves Test_A_on_A->Dose_Response Test_B_on_A->Dose_Response Test_A_on_B->Dose_Response Test_B_on_B->Dose_Response Test_A_on_Control->Dose_Response Test_B_on_Control->Dose_Response ED50_Calculation Calculate ED50 Values Dose_Response->ED50_Calculation Fold_Shift Determine Fold-Shift in ED50 ED50_Calculation->Fold_Shift

Caption: Simplified signaling pathways of opioid action and tolerance.

References

A Comparative Analysis of the Respiratory Depression Profiles of Levorphanol and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the respiratory depression profiles of two potent opioid analgesics, levorphanol and morphine. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to inform research and drug development in the field of pain management and opioid pharmacology.

Executive Summary

Opioid-induced respiratory depression (OIRD) is the most serious adverse effect of opioid analgesics and a primary cause of overdose-related mortality. While both this compound and morphine are potent mu-opioid receptor (MOR) agonists, their distinct pharmacological profiles suggest potential differences in their propensity to cause respiratory depression. Preclinical evidence suggests that at equianalgesic doses, this compound may induce less respiratory depression than morphine.[1] This is attributed to this compound's complex pharmacology, which includes potent agonism at kappa-opioid receptors (KOR) and delta-opioid receptors (DOR), NMDA receptor antagonism, and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, in addition to its MOR activity.[2][3][4][5] Morphine, in contrast, acts primarily as a MOR agonist.[6][7]

Quantitative Data Comparison

The following tables summarize key pharmacological and respiratory parameters for this compound and morphine based on available preclinical and clinical data.

ParameterThis compoundMorphineReference(s)
Receptor Binding Affinity (Ki, nM) at Mu-Opioid Receptor <11-100[8]
Equipotent Respiratory Depression Dose (Intramuscular) 2 mg10-15 mg[2]

Preclinical Respiratory Depression Data (Mice)

CompoundDose (Equianalgesic to Morphine)Effect on Respiratory RateReference(s)
This compoundEquianalgesic DoseSignificantly lower depression[1]
MorphineStandard DoseSignificant depression[1]

Experimental Protocols

A common preclinical method for assessing opioid-induced respiratory depression is whole-body plethysmography in conscious, freely moving animals, such as mice.[8]

G cluster_0 Acclimation cluster_1 Baseline Measurement cluster_2 Drug Administration cluster_3 Post-Treatment Monitoring cluster_4 Data Analysis acclimation Acclimation of mice to whole-body plethysmography chambers baseline Recording of baseline respiratory parameters (respiratory rate, tidal volume, minute volume) acclimation->baseline drug_admin Administration of this compound, morphine, or vehicle control (e.g., intraperitoneal injection) baseline->drug_admin monitoring Continuous measurement of respiratory parameters at set time intervals drug_admin->monitoring analysis Comparison of respiratory parameters between drug-treated and control groups monitoring->analysis

Simplified morphine signaling pathway in OIRD.

This compound's more complex pharmacology involves interactions with multiple receptor systems, which may contribute to its potentially more favorable respiratory depression profile.

This compound's Multi-Receptor Signaling Pathways

G cluster_opioid Opioid Receptors cluster_other Other Receptors This compound This compound mu_receptor Mu This compound->mu_receptor kappa_receptor Kappa This compound->kappa_receptor delta_receptor Delta This compound->delta_receptor nmda_receptor NMDA Receptor (Antagonist) This compound->nmda_receptor reuptake_inhibition Serotonin/Norepinephrine Reuptake Inhibition This compound->reuptake_inhibition resp_effect Modulation of Respiratory Effect mu_receptor->resp_effect kappa_receptor->resp_effect delta_receptor->resp_effect nmda_receptor->resp_effect reuptake_inhibition->resp_effect

This compound's interactions with multiple receptor systems.

Discussion

The available data, although limited in terms of direct, comprehensive comparative studies, suggest that this compound may have a wider safety margin concerning respiratory depression compared to morphine at equianalgesic doses. T[1]he multifaceted pharmacology of this compound is a key area for further investigation. While its high affinity for the mu-opioid receptor is the primary driver of analgesia and respiratory depression, its concurrent actions on kappa and delta opioid receptors, NMDA receptors, and monoamine reuptake may modulate these effects.

[2][4][5]For instance, kappa-opioid receptor agonism has been shown to have complex and sometimes opposing effects on respiration, which could potentially counteract some of the mu-opioid-mediated depression. F[9]urthermore, NMDA receptor antagonism may also influence respiratory control, although this is less well-characterized in the context of opioid co-administration.

Conclusion

The distinct pharmacological profiles of this compound and morphine likely translate to differences in their respiratory depression liability. Preclinical data suggest a potential advantage for this compound in this regard. However, more rigorous, head-to-head clinical and preclinical studies are warranted to fully elucidate the comparative respiratory depression profiles of these two important analgesics. Such studies should employ comprehensive respiratory monitoring to provide a detailed understanding of their effects on ventilatory control, which is crucial for the development of safer and more effective pain therapies.

References

A Comparative Guide to the In Vitro Validation of Levorphanol's NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levorphanol's performance as an N-methyl-D-aspartate (NMDA) receptor antagonist with other relevant alternatives, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Introduction to this compound and NMDA Receptor Antagonism

This compound is a synthetically produced opioid analgesic with a multifaceted pharmacological profile.[1][2] Beyond its well-established activity at opioid receptors, this compound also functions as a non-competitive antagonist at the NMDA receptor.[2][3] This dual mechanism of action is of significant interest in pain management, particularly for complex pain states that may be amplified by NMDA receptor-mediated central sensitization. The NMDA receptor, a key player in excitatory synaptic transmission, is involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and contribute to chronic pain conditions.[1]

This guide focuses on the in vitro validation of this compound's NMDA receptor antagonism, comparing its potency with other known NMDA receptor antagonists: ketamine, dextromethorphan (B48470), and methadone.[4][5]

Comparative Analysis of NMDA Receptor Antagonism

The following tables summarize the quantitative data from in vitro studies, providing a comparative overview of the binding affinity and functional inhibition of this compound and its alternatives at the NMDA receptor.

Table 1: Comparative Binding Affinity (Ki) at the NMDA Receptor
CompoundKi (µM)RadioligandTissue/Cell LineReference(s)
This compound 0.6[3H]MK-801Rat forebrain synaptic membranes[3]
Ketamine 0.43 - 8.2Not specifiedNot specified[6]
Dextromethorphan 1.68[3H]MK-801Postmortem human frontal cortex[7]
Methadone (racemic) Low micromolar range[3H]MK-801Rat forebrain and spinal cord synaptic membranes[8]

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Inhibition (IC50) of NMDA Receptor Activity
CompoundIC50 (µM)Assay TypeCell Line/SystemReference(s)
This compound 40 (ED50)Neurotoxicity AssayFetal mouse cortical neurons[9]
Ketamine 0.4 - 2.9Electrophysiology (Patch-Clamp)HEK293 cells expressing NR1/NR2A or NR1/NR2B[10][11]
Dextromethorphan 0.55Electrophysiology (Patch-Clamp)Cultured rat cortical neurons[12]
Dextromethorphan 4Calcium ImagingCultured rat hippocampal pyramidal neurons[13]
Methadone (racemic) 3.5Electrophysiology (Patch-Clamp)Rat locus coeruleus neurons[3]
Methadone (racemic) Low micromolar rangeElectrophysiology (Oocyte expression)Xenopus oocytes expressing rat NMDA receptors[14]

Note: IC50 (or ED50) values represent the concentration of an antagonist that is required for 50% inhibition of a biological response. Lower IC50 values indicate greater potency. Direct comparisons should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.

General Protocol:

  • Membrane Preparation: Synaptic membranes are prepared from a relevant tissue source, such as rat forebrain, through a process of homogenization and centrifugation.[3]

  • Incubation: The prepared membranes are incubated with a specific radioligand that binds to the NMDA receptor (e.g., [3H]MK-801, which binds to the ion channel pore).[3]

  • Competition: A range of concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity retained on the filter is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the functional inhibition of NMDA receptor-mediated currents by a compound.

General Protocol:

  • Cell Culture: Cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with specific NMDA receptor subunits) are cultured on coverslips.[12]

  • Recording Setup: A coverslip with the cultured cells is placed in a recording chamber on a microscope stage and perfused with an external recording solution.

  • Patch Pipette: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with a single cell.

  • Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Current Measurement: The cell is voltage-clamped at a specific holding potential. NMDA receptor-mediated currents are evoked by applying an agonist (e.g., NMDA or glutamate).

  • Antagonist Application: The test compound is applied at various concentrations along with the agonist, and the inhibition of the NMDA receptor-mediated current is measured.

  • Data Analysis: The percentage of inhibition for each concentration of the antagonist is calculated to generate a concentration-response curve and determine the IC50 value.[3]

Calcium Imaging

Objective: To measure the inhibition of NMDA receptor-mediated calcium influx by a compound.

General Protocol:

  • Cell Culture and Loading: Cultured neurons or other cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[13]

  • Imaging Setup: The coverslip with the loaded cells is placed on the stage of a fluorescence microscope.

  • Baseline Measurement: Baseline fluorescence is recorded before the application of any stimulants.

  • Agonist Application: An NMDA receptor agonist is applied to the cells to induce an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

  • Antagonist Application: After a washout period, the cells are pre-incubated with the test compound, followed by co-application of the agonist and the antagonist.

  • Fluorescence Measurement: The change in fluorescence in the presence of the antagonist is recorded.

  • Data Analysis: The percentage of inhibition of the calcium response by the antagonist is calculated at different concentrations to determine the IC50 value.[13]

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound (Non-competitive Antagonist) This compound->NMDA_Receptor Blocks Pore Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling

Caption: NMDA receptor signaling and the mechanism of non-competitive antagonism by this compound.

Experimental Workflow for In Vitro Validation

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Assessment Radioligand Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Radioligand->Ki_Value Electrophysiology Electrophysiology (Patch-Clamp) IC50_Value Determine IC50 (Functional Potency) Electrophysiology->IC50_Value Calcium_Imaging Calcium Imaging Calcium_Imaging->IC50_Value Compare Compare with Alternatives (e.g., Ketamine, Dextromethorphan, Methadone) Ki_Value->Compare IC50_Value->Compare

References

A Head-to-Head Comparison of Levorphanol and Fentanyl in Perioperative Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective perioperative pain management is critical for improving patient outcomes, reducing complications, and facilitating recovery. Opioid analgesics remain a cornerstone of this practice, but their use is associated with significant side effects, most notably respiratory depression. Fentanyl, a potent, rapid-onset, short-acting µ-opioid receptor (MOR) agonist, is widely used for intraoperative and immediate postoperative analgesia.[1][2][3] In contrast, levorphanol is a less commonly utilized opioid with a unique, complex pharmacology that includes agonist activity at µ, δ, and κ-opioid receptors, N-methyl-D-aspartate (NMDA) receptor antagonism, and serotonin-norepinephrine reuptake inhibition.[4][5][6][7] This multimodal mechanism and its long duration of action (4-15 hours) present a potentially valuable alternative in the perioperative setting.[4][8]

This guide provides an objective, data-driven comparison of this compound and fentanyl, focusing on their efficacy and safety in preclinical perioperative models to inform future research and drug development.

Mechanism of Action: A Tale of Two Opioids

While both fentanyl and this compound exert their primary analgesic effects through the µ-opioid receptor (MOR), their broader receptor profiles and signaling pathways diverge significantly.

Fentanyl is a highly selective and potent MOR agonist.[1] Its activation of the Gi/o protein-coupled MOR leads to the canonical opioid signaling cascade: inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP); activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization; and inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[9][10] This cascade effectively dampens nociceptive signaling.

This compound exhibits a more complex pharmacological profile. It is a potent agonist at not only the MOR but also the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[4][6][10] Furthermore, it acts as an NMDA receptor antagonist and inhibits the reuptake of serotonin (B10506) and norepinephrine, mechanisms that are particularly relevant for treating neuropathic and chronic pain states.[5][6][7] Notably, some evidence suggests this compound is a G-protein biased agonist, showing robust activation of G-protein signaling with little recruitment of β-arrestin2.[11] This bias may contribute to a more favorable side-effect profile, particularly concerning respiratory depression.[11]

Signaling Pathway Diagrams

Fentanyl_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds & Activates Ca_Channel Ca²⁺ Channel (VGCC) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) Gi->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Figure 1. Fentanyl's primary signaling pathway via the µ-opioid receptor.

Levorphanol_Signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Agonist DOR δ-Opioid Receptor (DOR) This compound->DOR Agonist KOR κ-Opioid Receptor (KOR) This compound->KOR Agonist NMDA NMDA Receptor This compound->NMDA Antagonist SNRI Serotonin (5-HT) & Norepinephrine (NE) Transporters This compound->SNRI Inhibitor Opioid_Analgesia Opioid-Mediated Analgesia MOR->Opioid_Analgesia DOR->Opioid_Analgesia KOR->Opioid_Analgesia NMDA_Block Reduced Central Sensitization & Hyperalgesia NMDA->NMDA_Block Monoamine_Mod Enhanced Descending Inhibitory Pain Pathways SNRI->Monoamine_Mod Analgesia Multimodal Analgesia Opioid_Analgesia->Analgesia NMDA_Block->Analgesia Monoamine_Mod->Analgesia

Figure 2. this compound's multi-target mechanism of action.

Comparative Efficacy and Safety Data

Direct head-to-head preclinical studies of this compound and fentanyl in identical perioperative models are limited. The following tables summarize available data, including direct comparisons where possible and data from similar models for context.

Table 1: Analgesic Potency and Efficacy
ParameterThis compoundFentanylSpecies/ModelSource
Relative Potency 4-8x morphine75-100x morphineGeneral[1][10]
Analgesic Efficacy Effective for postoperative pain; provides long-duration analgesia (up to 10.1 hours post-op with 2mg dose)Significant reversal of guarding behavior in a femur bone cancer model at 0.2 mg/kgHuman (post-op); Rat (cancer pain)[2][12]
Neuropathic Pain Effective in treating neuropathic pain, allodynia, and hyperalgesiaLess effective than other opioids in some neuropathic modelsHuman/Preclinical[6]
Duration of Action Long (4-15 hours)Short (30-60 minutes)General[4][13]
Table 2: Respiratory and Hemodynamic Safety Profile
ParameterThis compoundFentanylSpecies/ModelSource
Respiratory Depression Does not increase nadir:peak ratio of respiratory muscle activity at equipotent bradypnea-inducing concentrationsIncreases nadir:peak ratio of intercostal and diaphragm muscle activity, suggesting reduced tidal volumeRat (Working Heart-Brainstem)[14]
Respiratory ED₅₀ Data not available0.96 mg/kg (for hypoventilation)Mouse[15]
Chest Wall Rigidity Not typically associatedCan induce "Wooden Chest Syndrome," limiting ventilationRat/Human[14][16]
Hemodynamic Stability Not detailed in comparative preclinical modelsMinor hemodynamic changes alone, but fails to block responses (hypertension, tachycardia) to noxious stimuli like intubation and sternotomyHuman (Coronary Artery Bypass)[17][18]

Experimental Protocols

Rat Working Heart-Brainstem Preparation (WHBP) for Respiratory Analysis

This ex-vivo model allows for the study of respiratory effects of drugs independent of cardiovascular variables.

  • Animal Model: Juvenile male Sprague-Dawley rats.

  • Preparation: The preparation is decerebrated under isoflurane (B1672236) anesthesia. The neuraxis is transected at the rostral pontine level. The preparation is then submerged in an artificial cerebrospinal fluid (aCSF) bath and perfused retrogradely through the descending aorta with a modified Krebs-Henseleit solution containing washed bovine red blood cells.

  • Drug Administration: Opioid agonists (e.g., this compound, fentanyl) are added to the perfusate at specified concentrations that produce an approximately 40% depression of the baseline respiratory rate.

  • Data Acquisition: Electromyogram (EMG) recordings are taken from the diaphragm and intercostal muscles to measure respiratory muscle activity. Respiratory rate is determined from the phrenic nerve discharge. The ratio of EMG activity at its lowest point (nadir) to its highest point (peak) during the expiratory phase is calculated as an index of muscle rigidity and potential impact on tidal volume.[14]

Mouse Whole-Body Plethysmography for Respiratory Depression

This in-vivo method measures ventilation in conscious, unrestrained animals.

  • Animal Model: Male CD-1 mice.

  • Acclimatization: Mice are placed in individual plethysmography chambers and allowed to acclimate for at least 20 minutes.

  • Drug Administration: Drugs (e.g., fentanyl) are administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Data Acquisition: Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (rate x tidal volume), are continuously recorded for a set period (e.g., 60 minutes) post-injection. The dose required to produce a 50% reduction in minute volume (ED₅₀) is calculated.[15][16]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison of two analgesics in a preclinical surgical model.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements (e.g., Nociceptive Thresholds, Respiration, BP, HR) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: This compound Randomization->Group_B Group_C Group C: Fentanyl Randomization->Group_C Surgery Surgical Procedure (e.g., Plantar Incision, Laparotomy) Group_A->Surgery Group_B->Surgery Group_C->Surgery PostOp_Monitor Postoperative Monitoring (Time Points: 30m, 1h, 2h, 4h, 8h, 12h, 24h) Surgery->PostOp_Monitor Analgesia Analgesic Efficacy (e.g., von Frey, Hargreaves) PostOp_Monitor->Analgesia Safety Safety Assessment (e.g., Plethysmography, Telemetry) PostOp_Monitor->Safety Analysis Data Analysis & Comparison Analgesia->Analysis Safety->Analysis End End: Conclusion Analysis->End

Figure 3. Generalized workflow for preclinical perioperative analgesic comparison.

Summary and Conclusion

Fentanyl and this compound represent two distinct approaches to perioperative opioid analgesia. Fentanyl offers potent, rapid, and titratable µ-opioid agonism, making it suitable for intraoperative use, but its short duration and significant risk of respiratory depression and muscle rigidity are major limitations.[13][16][17]

This compound's unique multimodal profile, combining broad-spectrum opioid agonism with NMDA antagonism and monoamine reuptake inhibition, suggests potential advantages.[4][6] Its long duration of action could provide seamless, extended postoperative pain relief, potentially reducing the need for frequent redosing and total opioid consumption.[8][12] Preclinical data, though limited in direct comparisons, indicate a potentially wider safety margin concerning respiratory function, with less impact on tidal volume at equianalgesic doses compared to high-efficacy agonists like fentanyl.[14]

The lack of modern, direct head-to-head comparative studies represents a significant knowledge gap. Future research employing rigorous preclinical perioperative models is warranted to directly compare the analgesic efficacy, impact on opioid-induced hyperalgesia, respiratory and hemodynamic safety, and overall therapeutic index of this compound against fentanyl. Such studies are crucial for determining this compound's potential role in enhancing recovery and improving the safety of perioperative pain management.

References

A Comparative Guide to the Synergistic Effects of Levorphanol with Non-Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe analgesic regimens is a cornerstone of modern pharmacology. Combining opioid and non-opioid analgesics is a well-established strategy to enhance efficacy while potentially mitigating the adverse effects associated with high-dose monotherapy.[1][2] This guide provides a comprehensive assessment of the theoretical and potential synergistic effects of levorphanol, a unique multimodal opioid, with common non-opioid analgesics. While direct experimental data on these specific combinations are limited in publicly available literature, this document outlines the mechanistic rationale for synergy, presents standardized experimental protocols for its evaluation, and includes data from analogous opioid/non-opioid pairings to inform future research.

Pharmacological Profiles of Analgesics

Understanding the individual mechanisms of action is fundamental to predicting and evaluating synergistic interactions.

1.1 this compound: A Multimodal Opioid Analgesic

This compound is a potent synthetic opioid agonist with a complex and multifaceted pharmacological profile, distinguishing it from classical opioids like morphine.[3][4][5] Its activity spans multiple pain-mediating pathways.

  • Opioid Receptor Agonism: this compound demonstrates strong affinity and agonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.[3][6] Its primary analgesic effects are mediated through the mu-opioid receptor.[3][7]

  • NMDA Receptor Antagonism: It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][6][8] This action is crucial for its potential efficacy against neuropathic pain and in preventing opioid-induced hyperalgesia, phenomena linked to NMDA receptor activation.[6][8]

  • Monoamine Reuptake Inhibition: this compound inhibits the reuptake of serotonin (B10506) and norepinephrine, similar to SNRI antidepressants used in pain management.[4][5][6][8][9] This contributes to the modulation of descending inhibitory pain pathways.

  • G-Protein Signaling Bias: Research indicates that this compound preferentially activates G-protein transduction pathways over β-arrestin2 recruitment.[3] This "biased agonism" is significant because β-arrestin2 signaling has been implicated in opioid side effects like respiratory depression.[3]

1.2 Non-Opioid Analgesics: Mechanisms of Action

Non-opioid analgesics, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and acetaminophen (B1664979), are mainstays in pain management and act through distinct, non-opioid-receptor-mediated pathways.

  • Ibuprofen (NSAID): Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever at the peripheral site of injury.[2]

  • Acetaminophen (Paracetamol): The exact mechanism of acetaminophen is not fully elucidated but is thought to involve central effects. It is a weak inhibitor of COX enzymes in peripheral tissues but may inhibit a splice variant of COX-1, often termed "COX-3," within the central nervous system. Other proposed mechanisms include interactions with the endocannabinoid and serotonergic systems.[10]

Postulated Synergistic Mechanisms: this compound and Non-Opioids

The combination of this compound with a non-opioid analgesic like an NSAID is hypothesized to produce synergy by targeting distinct and complementary pain pathways simultaneously. This multi-pronged attack on nociceptive signaling can lead to a greater analgesic effect than the sum of the individual agents.

The diagram below illustrates this concept, showing how this compound acts centrally on multiple targets while an NSAID acts peripherally.

Synergy_Pathway cluster_Peripheral Peripheral Nociception cluster_CNS Central Nervous System (CNS) Processing Tissue Injury Tissue Injury Arachidonic Acid Arachidonic Acid Tissue Injury->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins synthesizes Nociceptor Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor Sensitization induces Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Brain (Pain Centers) Brain (Pain Centers) Spinal Cord (Dorsal Horn)->Brain (Pain Centers) Ascending Signal Descending Modulation Descending Modulation Brain (Pain Centers)->Descending Modulation Descending Modulation->Spinal Cord (Dorsal Horn) Inhibition NMDA Receptor NMDA Receptor Opioid Receptors Opioid Receptors Monoamine Reuptake Monoamine Reuptake This compound This compound This compound->NMDA Receptor Antagonist This compound->Opioid Receptors Agonist This compound->Monoamine Reuptake Inhibits

Postulated synergy between this compound and an NSAID like Ibuprofen.

Experimental Protocols for Assessing Analgesic Synergy

To quantify the synergistic effects of this compound and non-opioid analgesics, established preclinical models of pain in rodents are employed. Isobolographic analysis is the gold standard for determining whether the effect of a drug combination is additive, synergistic, or antagonistic.

The general workflow for such an experiment is outlined below.

Experimental_Workflow A Phase 1: Dose-Response Determination D Select Animal Pain Model (e.g., Writhing, Hot Plate) A->D B Administer this compound Alone (Multiple Dose Groups) E Measure Analgesic Effect (% MPE) B->E C Administer Non-Opioid Alone (e.g., Ibuprofen) (Multiple Dose Groups) C->E D->B D->C F Calculate ED50 for Each Drug E->F M Plot Isobologram: ED50 of Drug A on X-axis ED50 of Drug B on Y-axis F->M G Phase 2: Combination Testing H Prepare Fixed-Ratio Combinations (e.g., 1:1, 1:3, 3:1 of ED50 fractions) G->H I Administer Drug Combinations H->I J Measure Analgesic Effect (% MPE) I->J K Calculate Experimental ED50 for the Combination J->K O Plot Experimental ED50 Point K->O L Phase 3: Isobolographic Analysis L->M N Draw Line of Additivity (Connects individual ED50 values) M->N N->O P Determine Interaction: Point below line = Synergy Point on line = Additivity Point above line = Antagonism O->P

Workflow for assessing analgesic synergy via isobolographic analysis.

3.1 Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to evaluate peripherally acting analgesics and is sensitive to anti-inflammatory agents.

  • Objective: To assess the ability of test compounds to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

  • Animals: Male Swiss albino mice (25-30g).

  • Procedure:

    • Animals are acclimated to the testing environment.

    • Test compounds (this compound, non-opioid, or combination) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at predetermined times before the noxious stimulus.

    • After the drug absorption period (e.g., 30 min for i.p.), 0.6% acetic acid solution is injected i.p. (10 mL/kg).

    • Immediately after injection, each mouse is placed in an individual observation chamber.

    • The total number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. This data is used to determine the ED50 (the dose that produces 50% of the maximum effect).

3.2 Hot Plate Test (Central Nociceptive Model)

This test assesses the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics like opioids.[11]

  • Objective: To measure the latency of the animal's response (e.g., paw licking, jumping) to a heated surface, which reflects central pain processing.[11]

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]

  • Procedure:

    • A baseline latency is determined for each animal before drug administration. Animals with extreme baseline latencies are excluded.

    • A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

    • Test compounds or vehicle are administered.

    • At specific time points after administration (e.g., 30, 60, 90 minutes), the animal is placed on the hot plate, and the time until a response (paw lick, flutter, or jump) is recorded.

  • Data Analysis: The results are often expressed as the Maximum Possible Effect (% MPE), calculated as: [% MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) * 100]. This data is used to generate dose-response curves and calculate the ED50.

Data Presentation: Analogous Opioid/Non-Opioid Combinations

Table 1: Antinociceptive Efficacy (ED50) of Individual Analgesics in Mice

Analgesic Writhing Test ED50 (mg/kg, i.p.) Tail Flick Test ED50 (mg/kg, i.p.)
Morphine0.080.45
Dexketoprofen (B22426)3.1011.50
Paracetamol55.60186.00
(Data adapted from Miranda et al., 2006)[12]

Table 2: Isobolographic Analysis of Analgesic Combinations

Combination (Fixed Ratio) Pain Model Theoretical Additive ED50 (mg/kg) Experimental ED50 (mg/kg) Interaction Index (γ) Conclusion
Dexketoprofen + Morphine (1:1)Writhing Test1.590.110.07Synergy
Dexketoprofen + Paracetamol (1:1)Writhing Test29.351.950.07Synergy
Dexketoprofen + Morphine (1:1)Tail Flick Test5.980.350.06Synergy
Dexketoprofen + Paracetamol (1:1)Tail Flick Test98.7511.750.12Synergy
(Data adapted from Miranda et al., 2006. The Interaction Index (γ) is calculated as the ratio of the experimental ED50 to the theoretical additive ED50. A value significantly less than 1 indicates synergy.)[12]

These results clearly show that for other opioid and non-opioid combinations, the dose required to achieve a specific analgesic effect is significantly lower when the drugs are combined than would be expected if their effects were merely additive.[12]

Conclusion and Future Directions

The unique, multimodal mechanism of action of this compound—encompassing opioid agonism, NMDA antagonism, and monoamine reuptake inhibition—presents a strong theoretical basis for synergistic interactions with non-opioid analgesics like NSAIDs and acetaminophen.[4][5][6][8] Such combinations hold the promise of achieving superior analgesia at lower doses, thereby potentially reducing the incidence and severity of mechanism-specific side effects, such as opioid-induced respiratory depression or NSAID-related gastrointestinal and renal toxicity.

The experimental protocols and analytical methods detailed in this guide provide a clear framework for future preclinical research. Rigorous investigation, including isobolographic analysis in validated animal models, is essential to empirically confirm and quantify the synergistic potential of this compound-based combination therapies. The data from these studies will be invaluable for drug development professionals and clinicians seeking to optimize pain management strategies and develop safer, more effective analgesic options.

References

Comparative Binding Affinity of Levorphanol for Mu, Delta, and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Levorphanol is a potent opioid analgesic that exhibits a broad spectrum of activity at the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1] This guide provides a comparative analysis of this compound's binding affinity for these receptors, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Presentation

The binding affinity of this compound for μ, δ, and κ opioid receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)
Mu (μ) Opioid Receptor0.21 ± 0.02[2]
Kappa (κ) Opioid Receptor2.3 ± 0.3[2]
Delta (δ) Opioid Receptor4.2 ± 0.6[2]

These data demonstrate that this compound has a high affinity for all three opioid receptors, with a particularly strong affinity for the μ-opioid receptor.[1][2]

Experimental Protocols

The binding affinity of this compound is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human μ, δ, and κ opioid receptors using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ, δ, or κ opioid receptor.[3]

  • Radioligands:

    • μ-receptor: [³H]-DAMGO (a selective μ-opioid receptor agonist).[3]

    • δ-receptor: [³H]-DPDPE (a selective δ-opioid receptor agonist).[4]

    • κ-receptor: [³H]-U69,593 (a selective κ-opioid receptor agonist).[4]

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[3]

  • Scintillation Counter: For measuring radioactivity.[3]

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[3]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[3]

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[3]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[3]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.[4]

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (counts per minute, CPM) - Non-specific Binding (CPM).[3]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound. This should produce a sigmoidal curve.[3]

  • Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[3]

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[3]

Visualizations

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Membrane Receptor Membrane Preparation Total Total Binding: Membrane + Radioligand Membrane->Total NSB Non-specific Binding: Membrane + Radioligand + Naloxone Membrane->NSB Comp Competitive Binding: Membrane + Radioligand + this compound Membrane->Comp Radioligand Radioligand Preparation Radioligand->Total Radioligand->NSB Radioligand->Comp Compound This compound Serial Dilution Compound->Comp Incubate Incubation Filter Filtration & Washing Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze Incubate->Filter

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_cytoplasm Cytoplasm This compound This compound Receptor Opioid Receptor (μ, δ, or κ) This compound->Receptor Binds to G_alpha Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered ion channel activity) PKA->Response Phosphorylates targets

References

Validating the Clinical Translatability of Preclinical Levorphanol Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical and clinical data on levorphanol, a potent opioid analgesic with a unique pharmacological profile. By examining its performance in various pain models and its mechanism of action, we aim to validate the clinical translatability of preclinical findings and highlight its therapeutic potential.

Executive Summary

This compound is a versatile analgesic with proven efficacy in a wide range of pain states, including nociceptive, inflammatory, and neuropathic pain.[1][2] Its clinical effectiveness is underpinned by a multimodal mechanism of action that includes agonism at mu, delta, and kappa opioid receptors, antagonism of the N-methyl-D-aspartate (NMDA) receptor, and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3] Preclinical studies in nociceptive pain models have demonstrated its potent analgesic effects, which are consistent with its clinical potency. While detailed preclinical data in inflammatory and neuropathic pain models are limited in the available literature, its well-characterized NMDA receptor antagonism and monoamine reuptake inhibition provide a strong mechanistic rationale for its observed clinical efficacy in these challenging pain conditions.

Data Presentation: Quantitative Comparison of this compound's Pharmacological Profile

The following tables summarize the key quantitative data for this compound and comparator opioids from both preclinical and clinical studies.

Table 1: Preclinical Efficacy in Acute Nociceptive Pain Model

DrugAnimal ModelPain AssayRoute of AdministrationED₅₀ (mg/kg) [95% CI]Relative Potency to MorphineReference
This compound Mouse (CD-1 and 129)Radiant Heat Tail FlickSubcutaneous (s.c.)0.38 [0.23, 0.64]~5-6x more potent[4]
MorphineMouse (CD-1)Radiant Heat Tail FlickSubcutaneous (s.c.)2.3-[4]
OxycodoneMouse (CD-1)Radiant Heat Tail FlickSubcutaneous (s.c.)2.0~1.15x more potent[4]

Table 2: Receptor Binding and Functional Activity

ReceptorParameterThis compound ValueMorphine ValueReference
Mu Opioid Receptor (MOR)Ki (nM)0.21 ± 0.02-[5]
Delta Opioid Receptor (DOR)Ki (nM)4.2 ± 0.6-[5]
Kappa Opioid Receptor (KOR)Ki (nM)2.3 ± 0.3-[5]
NMDA ReceptorKi (µM)0.6 (for [3H]MK-801 displ.)-[5]
MOR G-protein ActivationAgonistFull AgonistFull Agonist[4]
MOR β-arrestin2 RecruitmentAgonistPartial/Weak AgonistFull Agonist[4]

Table 3: Clinical Profile of this compound

ParameterDescriptionReference
Approved IndicationsManagement of moderate to severe pain where an opioid analgesic is appropriate.[6]
Clinically Relevant Pain TypesAcute postoperative pain, chronic cancer pain, and neuropathic pain.[1][7]
Potency vs. Morphine4 to 8 times more potent than morphine.[6]
Half-life11 to 16 hours.[7]
Bioavailability (Oral)High, with an oral to parenteral effectiveness ratio of 2:1.[5]
Key Adverse EffectsRespiratory depression, sedation, constipation, nausea, vomiting. Psychotomimetic effects (hallucinations, delirium) have been reported, potentially due to KOR agonism.[8][5]

Experimental Protocols

Preclinical Models

  • Radiant Heat Tail Flick Assay (Acute Nociceptive Pain)

    • Objective: To assess the analgesic effect of a substance on acute thermal pain.

    • Species: Male CD-1 or 129 mice.

    • Procedure: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The time taken for the mouse to flick its tail out of the beam (tail flick latency) is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage. Baseline latencies are established before drug administration.

    • Drug Administration: this compound, morphine, or oxycodone are administered subcutaneously.

    • Outcome Measure: The analgesic effect is quantified as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are generated to calculate the ED₅₀.[4]

  • Formalin Test (Inflammatory/Tonic Pain)

    • Objective: To model a biphasic pain response involving an initial neurogenic phase and a later inflammatory phase.

    • Species: Guinea pigs or rodents.

    • Procedure: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw. The animal's behavioral responses are then observed over a period of time (e.g., 60 minutes).

    • Phases of Pain:

      • Phase 1 (Early Phase, 0-5 minutes): Characterized by acute nociceptive pain behaviors (licking, flinching, shaking of the injected paw) due to direct activation of nociceptors.

      • Phase 2 (Late Phase, 15-60 minutes): Characterized by tonic pain behaviors resulting from inflammation and central sensitization.

    • Drug Administration: Test compounds are administered prior to the formalin injection.

    • Outcome Measure: The duration or frequency of pain behaviors (e.g., licking, flinching) is recorded in both phases. A study in guinea pigs showed that morphine (6 mg/kg, s.c.) completely inhibited both phases of the formalin-induced minor tremor pain response.[9]

  • Carrageenan-Induced Paw Edema (Inflammatory Pain)

    • Objective: To induce and measure acute inflammation and hyperalgesia.

    • Species: Rats or mice.

    • Procedure: A solution of carrageenan is injected into the plantar surface of a hind paw, inducing a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain).

    • Drug Administration: Analgesic and anti-inflammatory drugs are administered before or after the carrageenan injection.

    • Outcome Measures:

      • Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.

      • Hyperalgesia: Pain sensitivity is assessed using methods like the Randall-Selitto test (pressure application) or the Hargreaves test (radiant heat).

  • Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) (Neuropathic Pain)

    • Objective: To model peripheral nerve injury-induced neuropathic pain.

    • Species: Rats or mice.

    • Procedure:

      • CCI: The sciatic nerve is loosely ligated with several sutures, causing a chronic constriction that leads to nerve damage.

      • SNI: Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

    • Drug Administration: Test compounds are administered after the development of neuropathic pain symptoms.

    • Outcome Measures:

      • Mechanical Allodynia: Paw withdrawal threshold to non-noxious mechanical stimuli is measured using von Frey filaments.

      • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus is measured.

Clinical Trial Protocol for Neuropathic Pain

  • Objective: To evaluate the efficacy and safety of this compound in patients with chronic neuropathic pain.

  • Study Design: Randomized, double-blind, active-placebo controlled trial.

  • Participants: Adults with refractory neuropathic pain of various etiologies.

  • Intervention: Patients are randomized to receive either high-dose (e.g., 0.75 mg) or low-dose (e.g., 0.15 mg, serving as an active placebo) capsules of this compound for a specified period (e.g., 8 weeks). Patients are allowed to titrate their dose up to a maximum number of capsules per day.

  • Outcome Measures:

    • Primary: Change in pain intensity from baseline (e.g., using a numerical rating scale).

    • Secondary: Pain relief scores, quality of life assessments, psychological function, and adverse event monitoring.[10][11]

Mandatory Visualizations

Levorphanol_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling & Effects MOR Mu Opioid Receptor G_Protein G-protein Activation (Gi/o) MOR->G_Protein Beta_Arrestin β-arrestin2 Recruitment (Weak) MOR->Beta_Arrestin KOR Kappa Opioid Receptor KOR->G_Protein DOR Delta Opioid Receptor DOR->G_Protein NMDA_R NMDA Receptor Central_Sensitization ↓ Central Sensitization NMDA_R->Central_Sensitization Blocks SNRI_T Serotonin & Norepinephrine Transporters Monoamine_Levels ↑ Synaptic Serotonin & Norepinephrine SNRI_T->Monoamine_Levels Leads to This compound This compound This compound->MOR Agonist This compound->KOR Agonist This compound->DOR Agonist This compound->NMDA_R Antagonist This compound->SNRI_T Inhibitor Calcium_Influx ↓ Ca²⁺ Influx G_Protein->Calcium_Influx Potassium_Efflux ↑ K⁺ Efflux G_Protein->Potassium_Efflux Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Reduced_Side_Effects Potential for Reduced Respiratory Depression Beta_Arrestin->Reduced_Side_Effects Neurotransmitter_Release ↓ Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization Potassium_Efflux->Hyperpolarization Adenylyl_Cyclase->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia Central_Sensitization->Analgesia Descending_Inhibition ↑ Descending Inhibitory Pathway Activity Monoamine_Levels->Descending_Inhibition Descending_Inhibition->Analgesia Experimental_Workflow_Pain_Models cluster_setup Experimental Setup cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_models Pain Models cluster_assessment Post-Intervention Assessment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mouse, Rat) Acclimatization Acclimatization to Testing Environment Animal_Selection->Acclimatization Baseline_Measurement Baseline Pain Threshold Measurement Acclimatization->Baseline_Measurement Drug_Admin Drug Administration (this compound or Control) Baseline_Measurement->Drug_Admin Pain_Induction Pain Induction (Model Specific) Drug_Admin->Pain_Induction Nociceptive Nociceptive (e.g., Tail Flick) Inflammatory Inflammatory (e.g., Formalin, Carrageenan) Neuropathic Neuropathic (e.g., CCI, SNI) Post_Drug_Measurement Post-Drug Pain Threshold Measurement Nociceptive->Post_Drug_Measurement Thermal Latency Inflammatory->Post_Drug_Measurement Behavioral Score / Edema Neuropathic->Post_Drug_Measurement Withdrawal Threshold Data_Analysis Data Analysis (%MPE, ED₅₀, etc.) Post_Drug_Measurement->Data_Analysis Comparison Comparison of Efficacy Data_Analysis->Comparison

References

Enantioselective Activity of Levorphanol and Dextrorphan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantioselective activities of levorphanol and dextrorphan (B195859), focusing on their distinct pharmacological profiles. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

This compound and dextrorphan are stereoisomers, mirror images of each other, yet they possess remarkably different pharmacological activities. This enantioselectivity is a classic example of the stereo-specific nature of drug-receptor interactions. This compound is a potent opioid analgesic, while its dextrorotatory counterpart, dextrorphan, is the principal active metabolite of the common antitussive dextromethorphan (B48470) and is primarily known for its activity at the N-methyl-D-aspartate (NMDA) receptor.[1][2] This guide delves into their differential receptor binding affinities, functional activities, and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and dextrorphan at various receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundDextrorphanReference(s)
Opioid Receptors
Mu (µ)0.21 - 55>1000[3][4]
Delta (δ)4.2>1000[4]
Kappa (κ)2.3>1000[3][4]
Glutamatergic Receptors
NMDA~60013-17 (ED50, µM)[3][5]
Sigma Receptors
Sigma-1 (σ1)-144[6]
Monoamine Transporters
Serotonin (B10506) (SERT)Inhibitor-[7]
Norepinephrine (B1679862) (NET)Inhibitor-[7]

Table 2: Functional Activity

ActivityThis compoundDextrorphanReference(s)
Opioid Receptor Activity Full agonist at µ, δ, and κ receptorsWeak antagonist at µ and κ receptors[3][8][9]
NMDA Receptor Activity Antagonist (ED50 = 40 µM for neuroprotection)Potent non-competitive antagonist (ED50 = 13-17 µM for neuroprotection)[5]
Analgesic Activity Potent analgesicNo significant analgesic activity[8]
Antitussive Activity -Active antitussive[10]
Psychoactive Effects Sedation, euphoriaDissociative, hallucinogenic (at high doses)[8][11]

Note: ED50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to opioid receptors using a competitive binding assay.

1. Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-50,488 for κ).

  • Test Compounds: this compound and dextrorphan at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific antagonist.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Terminate the reaction by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Functional Assay (Calcium Influx Assay)

This protocol describes a method to assess the functional antagonist activity of a compound at the NMDA receptor by measuring changes in intracellular calcium.

1. Materials:

  • Cells: Neuronal cells or cell lines (e.g., HEK293) expressing functional NMDA receptors.

  • Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fluo-4 AM).

  • NMDA Receptor Agonists: NMDA and a co-agonist (e.g., glycine (B1666218) or D-serine).

  • Test Compounds: Dextrorphan and this compound at various concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence Plate Reader: To measure the fluorescence intensity.

2. Procedure:

  • Culture the cells in a multi-well plate.

  • Load the cells with the calcium indicator dye.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with NMDA and the co-agonist to induce calcium influx.

  • Measure the fluorescence intensity before and after stimulation using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the change in fluorescence, which is proportional to the intracellular calcium concentration.

  • Plot the percentage of inhibition of the NMDA-induced calcium influx against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound on the serotonin and norepinephrine transporters.

1. Materials:

  • Transporter Source: Synaptosomes prepared from rat brain tissue or cells expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).

  • Radiolabeled Substrate: [³H]Serotonin or [³H]Norepinephrine.

  • Test Compounds: this compound at various concentrations.

  • Uptake Buffer: A physiological buffer.

  • Filtration System and Scintillation Counter.

2. Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate the uptake reaction by adding the radiolabeled substrate.

  • Allow the uptake to proceed for a specific time at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity retained within the synaptosomes or cells.

3. Data Analysis:

  • Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor).

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualization

Enantioselective Receptor Activity

Enantioselective_Activity cluster_this compound This compound cluster_dextrorphan Dextrorphan This compound This compound Opioid_Agonist Potent Opioid Agonist (µ, δ, κ) This compound->Opioid_Agonist High Affinity NMDA_Antagonist_L NMDA Receptor Antagonist This compound->NMDA_Antagonist_L Moderate Affinity SNRI Serotonin-Norepinephrine Reuptake Inhibitor This compound->SNRI Analgesia Analgesia Opioid_Agonist->Analgesia NMDA_Antagonist_L->Analgesia SNRI->Analgesia Dextrorphan Dextrorphan NMDA_Antagonist_D Potent NMDA Receptor Antagonist Dextrorphan->NMDA_Antagonist_D High Affinity Sigma1_Agonist Sigma-1 Receptor Agonist Dextrorphan->Sigma1_Agonist Opioid_Antagonist Weak Opioid Antagonist Dextrorphan->Opioid_Antagonist Low Affinity Antitussive Antitussive NMDA_Antagonist_D->Antitussive Dissociative Dissociative Effects NMDA_Antagonist_D->Dissociative

Caption: Enantioselective receptor interactions of this compound and dextrorphan.

Opioid Receptor Signaling Pathway (this compound)

Opioid_Signaling This compound This compound Opioid_Receptor Opioid Receptor (µ, δ, κ) This compound->Opioid_Receptor Agonist G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ca_Influx->Neuronal_Inhibition K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neuronal_Inhibition

Caption: this compound-mediated opioid receptor signaling cascade.

NMDA Receptor Antagonism (Dextrorphan)

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine/D-Serine Glycine->NMDA_Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ion_Influx ↓ Ca²⁺/Na⁺ Influx Ion_Channel->Ion_Influx Dextrorphan Dextrorphan Dextrorphan->Ion_Channel Blocks Block Channel Block Dextrorphan->Block Block->Ion_Channel Neuronal_Excitation ↓ Neuronal Excitation Ion_Influx->Neuronal_Excitation

Caption: Mechanism of NMDA receptor antagonism by dextrorphan.

References

A Comparative Safety Analysis: Levorphanol vs. Methadone and the Risk of QTc Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the available scientific literature reveals a significant difference in the cardiac safety profiles of two potent opioids, levorphanol and methadone, specifically concerning the risk of QTc interval prolongation, a precursor to potentially fatal cardiac arrhythmias. This guide synthesizes clinical and preclinical data to provide a clear comparison for researchers, scientists, and drug development professionals.

Executive Summary

Methadone, a widely used opioid for pain management and opioid use disorder, is well-documented to prolong the QTc interval by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[1][2][3] This effect is dose-dependent and can increase the risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[4][5][6] In stark contrast, this compound, an opioid with a similar analgesic profile, is consistently reported to lack this adverse cardiac effect, positioning it as a potentially safer alternative for patients at risk for or with a history of cardiac arrhythmias.[7][8][9][10][11][12]

Quantitative Comparison of QTc Prolongation Risk

The following table summarizes the key quantitative findings from clinical and preclinical studies regarding the effects of this compound and methadone on the QTc interval and hERG channel activity.

ParameterThis compoundMethadone
Incidence of QTc Prolongation (>450ms in men, >470ms in women) Not reported in clinical studies.[7][8][9][10][11][12]16% - 34% of patients in maintenance treatment.[11][12][13]
Incidence of QTc >500ms Not reported.~2% of patients in some cohorts.[12]
Reported Cases of Torsades de Pointes (TdP) No known association.[7][9]Yes, associated with TdP, particularly at higher doses.[4][6]
hERG Channel Blockade (IC50) No direct in vitro hERG assay data with IC50 values are prominently available in the reviewed literature, but it is consistently reported to have no clinically significant effect.IC50 values range from approximately 1.7 to 20 µM.[2] Racemic methadone has an IC50 of ~4.8 µM.[7]
Stereospecific hERG Blockade Not applicable due to lack of significant hERG interaction.(S)-methadone is a more potent hERG blocker (IC50 ~2 µM) than (R)-methadone (IC50 ~7 µM).[14]

Mechanistic Insights into QTc Prolongation

The primary mechanism by which many drugs, including methadone, prolong the QTc interval is through the blockade of the IKr current, which is conducted by hERG potassium channels.[2][15] This blockade delays the repolarization of cardiomyocytes, leading to a longer action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).

Methadone's interaction with the hERG channel is well-characterized.[1][2][4] The (S)-enantiomer of methadone has a higher affinity for the hERG channel than the (R)-enantiomer, which is the more active analgesic.[14] This stereospecificity is a critical consideration in understanding the drug's arrhythmogenic potential.

Conversely, the available literature consistently indicates that this compound does not share this liability.[7][8][9] While direct, publicly available in vitro studies quantifying this compound's interaction with the hERG channel at various concentrations are scarce, the strong consensus from multiple reviews and comparative analyses is that it does not cause clinically significant QTc prolongation.[10][11][12]

Mechanism of Methadone-Induced QTc Prolongation Methadone Methadone hERG hERG K+ Channel Methadone->hERG Blocks IKr IKr Current (Repolarization) hERG->IKr Conducts AP Action Potential Duration IKr->AP Shortens QTc QTc Interval AP->QTc Determines TdP Torsades de Pointes Risk QTc->TdP Increased Prolongation Increases Risk

Mechanism of Methadone-Induced QTc Prolongation

Experimental Protocols

In Vitro hERG Assay (Whole-Cell Patch Clamp)

A standard method to assess a compound's potential to block the hERG channel is the whole-cell patch-clamp technique using a cell line stably expressing the hERG channel (e.g., HEK293 cells).[1][2][16]

  • Cell Culture: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.

    • The baseline hERG current is recorded in an extracellular solution.

  • Compound Application:

    • The test compound (e.g., methadone, this compound) is perfused at increasing concentrations.

    • The effect of each concentration on the hERG current amplitude is measured after the current reaches a steady state.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

    • A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined using a suitable pharmacological model (e.g., the Hill equation).

Clinical "Thorough QT/QTc Study"

The definitive clinical assessment of a drug's effect on the QTc interval is the "Thorough QT/QTc Study," conducted according to ICH E14 guidelines.[3][7][8][9]

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study is typically conducted in healthy volunteers.

  • Treatment Arms:

    • Test Drug: Therapeutic and supratherapeutic doses of the investigational drug.

    • Placebo: To control for time-of-day variations in the QTc interval.

    • Positive Control: A drug with a known modest effect on QTc prolongation (e.g., moxifloxacin) to establish assay sensitivity.

  • ECG Monitoring:

    • 12-lead ECGs are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.

    • ECGs are read by a central laboratory blinded to treatment and time.

  • QTc Correction: The QT interval is corrected for heart rate using a pre-specified formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF) formula, or an individual-specific correction (QTcI).

  • Data Analysis:

    • The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).

    • The upper bound of the 95% confidence interval for the largest ΔΔQTc is compared to a pre-specified threshold of regulatory concern (typically 10 ms).

Experimental Workflow for a Thorough QT/QTc Study cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Data Analysis cluster_3 Outcome Screening Subject Screening (Healthy Volunteers) Baseline Baseline ECGs & Demographics Screening->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Dosing Drug Administration (Test Drug, Placebo, Positive Control) Randomization->Dosing Monitoring Serial ECG & PK Sampling Dosing->Monitoring ECG_Reading Centralized, Blinded ECG Reading Monitoring->ECG_Reading QTc_Correction QTc Correction (e.g., Fridericia's) ECG_Reading->QTc_Correction Statistical_Analysis Statistical Analysis (ΔΔQTc vs. Placebo) QTc_Correction->Statistical_Analysis Report Regulatory Submission & Risk Assessment Statistical_Analysis->Report

Workflow for a Thorough QT/QTc Study

Conclusion

The evidence strongly indicates that methadone carries a significant risk of QTc prolongation through its interaction with the hERG potassium channel. This necessitates careful patient selection, baseline and periodic ECG monitoring, and consideration of drug-drug interactions that could exacerbate this risk. In contrast, this compound is presented in the literature as a safer alternative with no known association with QTc prolongation. For patients with pre-existing cardiac conditions, a history of arrhythmia, or those taking other QTc-prolonging medications, this compound may be a more appropriate therapeutic choice when a potent opioid is required. Further head-to-head clinical trials and detailed in vitro studies on this compound's cardiac ion channel profile would be valuable to definitively quantify its safety margin.

References

Safety Operating Guide

Proper Disposal of Levorphanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the Schedule II opioid, Levorphanol, ensuring the safety of personnel and adherence to federal regulations.

For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances are paramount to laboratory safety and regulatory compliance. This compound, a potent opioid analgesic classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), requires stringent disposal procedures to prevent diversion and environmental contamination.[1] This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, in accordance with DEA and Environmental Protection Agency (EPA) regulations.

Regulatory Framework: DEA and EPA Requirements

The disposal of this compound is governed by both the DEA's regulations for controlled substances and the EPA's regulations for hazardous pharmaceutical waste. The primary DEA requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[2][3][4] Incineration is a common method that meets this standard.[4][5]

Laboratories must maintain meticulous records of the disposal process. The DEA Form 41, "Registrant Record of Controlled Substances Destroyed," is a critical document for this purpose.[6] This form requires detailed information about the substance, quantity, method of destruction, and the signatures of two authorized employees who witnessed the destruction. While the form may not always need to be submitted to the DEA, it must be kept on file for at least two years as proof of proper disposal.

Disposal Procedures for this compound Waste

There are two primary pathways for the disposal of this compound waste in a research setting: utilizing a DEA-registered reverse distributor or, for residual amounts, on-site chemical inactivation.

Reverse Distributor

For expired, unwanted, or bulk quantities of this compound, the required method of disposal is through a DEA-registered reverse distributor.[7] These specialized companies are authorized to handle and dispose of controlled substances in compliance with all federal and state regulations.

Procedure for Using a Reverse Distributor:

  • Segregate and Secure: Isolate the this compound waste from other laboratory chemicals in a securely locked and substantially constructed cabinet or safe.

  • Contact a Reverse Distributor: Engage a DEA-registered reverse distributor to arrange for the pickup and disposal of the waste.

  • Documentation: Complete a DEA Form 222 for the transfer of Schedule II substances to the reverse distributor. Maintain all shipping records and certificates of destruction provided by the reverse distributor.

On-Site Chemical Inactivation (for residual amounts)

For small, residual amounts of this compound (e.g., remaining in a vial after use), on-site chemical inactivation may be an option, provided the chosen method renders the drug non-retrievable. It is crucial to note that simply mixing with cat litter or coffee grounds is not a DEA-compliant method for laboratory disposal of controlled substances.

Quantitative Data on Pharmaceutical Waste Disposal

The following table summarizes key quantitative data related to pharmaceutical waste disposal, providing insights into the costs and efficacy of different approaches.

MetricFindingSource
Cost of Disposal The cost of in-house biomedical waste treatment can be approximately $19.50 per bed/day, compared to $17.50 per bed/day for outsourcing.[8]
Waste Reduction Redispensing unused oral anticancer drugs can reduce waste by 68.1% and result in significant cost savings.[9]
Chemical Denaturant Efficacy A novel chemical denaturant, SafeMedWaste, demonstrated over 99% degradation for 34 different liquid controlled substances from DEA schedules I-V.[5]
Fenton Reaction Efficacy Fenton and photo-Fenton processes can achieve a 62.9% and 76.3% decrease in Chemical Oxygen Demand (COD) respectively for textile dye wastewater, indicating its potential for complex organic molecule degradation.[10]

Experimental Protocol: Chemical Degradation of this compound using Fenton's Reagent

This protocol describes a general method for the chemical degradation of residual opioid waste using a Fenton reaction. This is a general guideline and must be optimized and validated for this compound in your laboratory before routine use.

Materials:

  • Ferrous sulfate (B86663) (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves

  • Glass reactor vessel

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation: In a designated fume hood, prepare a diluted aqueous solution of the residual this compound waste.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 by slowly adding sulfuric acid while stirring.

  • Initiation of Fenton Reaction: Add a predetermined amount of ferrous sulfate to the solution and allow it to dissolve completely.

  • Oxidation: Slowly add 30% hydrogen peroxide to the solution. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter and should be optimized (a common starting point is 1:10).[11]

  • Reaction Time: Allow the reaction to proceed for a specified time (e.g., 60 minutes), continuing to stir the solution.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding sodium hydroxide.

  • Verification of Degradation: Before disposal, an analytical method such as High-Performance Liquid Chromatography (HPLC) must be used to confirm the complete degradation of this compound.

  • Disposal of Treated Effluent: Once complete degradation is confirmed, the neutralized solution may be disposed of as regular chemical waste, in accordance with local and institutional regulations.

Disposal Workflow for this compound in a Research Laboratory

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Levorphanol_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type bulk_waste Bulk / Expired / Unwanted this compound waste_type->bulk_waste Bulk residual_waste Residual this compound Waste (e.g., in vials) waste_type->residual_waste Residual segregate_bulk Segregate and Secure in Locked Storage bulk_waste->segregate_bulk on_site_decision On-site Chemical Inactivation Feasible? residual_waste->on_site_decision contact_rd Contact DEA-Registered Reverse Distributor segregate_bulk->contact_rd prepare_shipment Prepare for Shipment (DEA Form 222) contact_rd->prepare_shipment ship_to_rd Transfer to Reverse Distributor prepare_shipment->ship_to_rd receive_cod Receive and File Certificate of Destruction ship_to_rd->receive_cod document_disposal Document Disposal on DEA Form 41 (Witnessed by 2 Authorized Individuals) receive_cod->document_disposal on_site_decision->segregate_bulk No perform_inactivation Perform Validated Chemical Inactivation Protocol (e.g., Fenton Reaction) on_site_decision->perform_inactivation Yes verify_degradation Verify Complete Degradation (e.g., via HPLC) perform_inactivation->verify_degradation dispose_effluent Dispose of Treated Effluent per Institutional Guidelines verify_degradation->dispose_effluent dispose_effluent->document_disposal end Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound waste in a research setting.

References

Essential Safety and Logistical Information for Handling Levorphanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Levorphanol, a potent opioid analgesic, in a laboratory environment. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain regulatory compliance.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in its powdered form, a comprehensive approach to safety involving a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Ventilation: All manipulations of this compound powder should be conducted in a well-ventilated area.[1] The use of a certified chemical fume hood or a Class II Type B biological safety cabinet is strongly recommended to minimize the risk of inhalation exposure.

  • Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes should be considered to provide a higher level of containment.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRecommendationRationale
Hand Protection Double gloving with nitrile gloves is recommended. Ensure gloves are ASTM D6978 (chemotherapy-tested) compliant.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles or safety glasses with side shields are mandatory.Protects the eyes from splashes of solutions or airborne particles of this compound powder.
Respiratory Protection A NIOSH-approved respirator with a dust filter (e.g., N95, N100, or P100) should be worn when handling this compound powder.[1]Prevents the inhalation of airborne particles, which is a primary route of exposure.
Body Protection A disposable gown with long sleeves and tight-fitting cuffs, or a lab coat, should be worn. A chemical-resistant apron is also recommended.[1]Protects the skin and clothing from contamination.

Operational Plan for Safe Handling

A clear and logical workflow is critical to minimize the risk of exposure and ensure the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receipt & Inspection B Don PPE A->B C Prepare Work Area (Fume Hood/BSC) B->C D Weighing & Reconstitution C->D E Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Doff PPE F->G H Segregate & Dispose of Waste G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As a Schedule II controlled substance, the disposal of this compound is strictly regulated.

Waste Segregation:

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Contaminated PPE and Materials: Gloves, gowns, bench paper, and other contaminated materials should be collected in a clearly labeled hazardous waste container.

  • Unused or Expired this compound: Unused or expired this compound must be disposed of through a DEA-registered reverse distributor. Do not dispose of it in the regular trash or down the drain.

Disposal Procedure for Unused/Expired this compound:

  • Segregate and Secure: Separate the expired or unwanted this compound from the active stock and store it in a secure, locked location.

  • Contact a Reverse Distributor: Arrange for the collection and disposal of the material with a DEA-registered reverse distributor.

  • Documentation: Complete all necessary documentation, such as DEA Form 41 for the destruction of controlled substances, and maintain records as required by the DEA and institutional policies.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and decontaminate the area.

Immediate Actions:

  • Alert Others: Immediately alert personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Isolate the Area: Restrict access to the spill area.

Spill Cleanup Procedure:

  • Don Appropriate PPE: Before beginning cleanup, don the full PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or other suitable material to prevent the powder from becoming airborne.

    • For Liquids: Use absorbent pads to contain and absorb the liquid.

  • Clean the Area:

    • Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.

    • Decontaminate the spill area using a suitable deactivating agent followed by a cleaning agent (e.g., soap and water).

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Doff PPE: Carefully remove and dispose of all PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.

  • Report the Spill: Report the spill to the appropriate safety officer or supervisor in accordance with institutional procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.